Technical Documentation Center

7-(3-Bromopropoxy)quinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-(3-Bromopropoxy)quinoline

Core Science & Biosynthesis

Foundational

The Architecture of 7-(3-Bromopropoxy)quinoline: A Technical Guide on Synthesis, Properties, and Applications

Executive Summary In contemporary medicinal chemistry and materials science, bifunctional intermediates are the cornerstones of modular synthesis. 7-(3-Bromopropoxy)quinoline and its derivatives—most notably 7-(3-bromopr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and materials science, bifunctional intermediates are the cornerstones of modular synthesis. 7-(3-Bromopropoxy)quinoline and its derivatives—most notably 7-(3-bromopropoxy)-quinoline-2(1H)-one (CAS 1076199-59-1)—serve as highly versatile scaffolds [2]. By combining the photophysically active and pharmacologically privileged quinoline core with a reactive bromopropoxy linker, this molecule enables the rapid development of photoresponsive nanocarriers, targeted prodrugs, and complex antipsychotic pharmaceutical agents.

This whitepaper provides an in-depth analysis of the chemical properties, causal synthetic methodologies, and advanced applications of 7-(3-bromopropoxy)quinoline, designed for researchers and drug development professionals.

Chemical Structure and Physical Properties

The utility of 7-(3-bromopropoxy)quinoline lies in its dual-reactivity profile. The quinoline ring provides a rigid, planar, and lipophilic core capable of non-covalent interactions (such as π−π stacking) and photon absorption. Conversely, the 3-bromopropoxy chain acts as a highly efficient electrophilic handle.

Causality of Structural Design:

  • The Propoxy Linker (3-Carbon Chain): A 3-carbon chain provides optimal spatial separation between the bulky quinoline core and downstream nucleophiles. It prevents steric hindrance during subsequent conjugation steps while avoiding the excessive lipophilicity and rotational entropy associated with longer chains (e.g., hexyl or octyl linkers).

  • The Bromine Leaving Group: Bromide is a superior leaving group compared to chloride in standard SN​2 reactions due to its larger atomic radius and higher polarizability, allowing for milder downstream functionalization conditions without requiring harsh thermal driving forces.

Quantitative Data Summary

The following table summarizes the physical and spectroscopic properties critical for the identification and handling of 7-(3-bromopropoxy)quinoline and its primary derivatives [1], [2].

Parameter7-(3-Bromopropoxy)quinoline Core7-(3-Bromopropoxy)-quinoline-2(1H)-one
CAS Number N/A (General Scaffold)1076199-59-1
Molecular Formula C₁₂H₁₂BrNOC₁₂H₁₂BrNO₂
Molecular Weight 266.13 g/mol 282.13 g/mol
Physical State Viscous brown oil (purifies to solid)Solid
Solubility Profile DMF, DMSO, Ethyl Acetate, DCMDMF, DMSO, Dichloromethane
¹H NMR: -O-CH₂- (C1') Triplet, δ ~4.20 ppm (J = 6.0 Hz)Triplet, δ ~4.15 ppm
¹H NMR: -CH₂-Br (C3') Triplet, δ ~3.56 ppm (J = 6.0 Hz)Triplet, δ ~3.60 ppm
¹H NMR: Central -CH₂- (C2') Quintet, δ ~2.37 ppm (J = 6.0 Hz)Quintet, δ ~2.30 ppm
Primary Application Photo-triggerable prodrugs, Carbon dotsAntipsychotic API intermediate

Mechanistic Synthesis & Self-Validating Protocols

The synthesis of 7-(3-bromopropoxy)quinoline relies on the nucleophilic substitution ( SN​2 ) of 1,3-dibromopropane by a 7-hydroxyquinoline precursor. To ensure high yields and minimize side reactions (such as bis-alkylation or elimination), the reaction environment must be carefully engineered [1].

Experimental Workflow

Synthesis A 7-Hydroxyquinoline (Nucleophile) C K2CO3 / KI in DMF (Catalytic Base System) A->C B 1,3-Dibromopropane (Electrophile) B->C D 7-(3-Bromopropoxy)quinoline (Bifunctional Intermediate) C->D SN2 Alkylation E Downstream Functionalization (e.g., Amination/Esterification) D->E Halogen Displacement

Synthetic workflow and downstream functionalization of 7-(3-bromopropoxy)quinoline.
Step-by-Step Methodology

1. Reagent Preparation & Initiation:

  • Dissolve 3.1 mmol of 7-hydroxyquinoline (or its 2-methyl derivative) in 6 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Causality: DMF is a polar aprotic solvent. It poorly solvates the phenoxide anion generated in the next step, thereby dramatically increasing its nucleophilicity and accelerating the SN​2 reaction rate.

  • Add Potassium Carbonate ( K2​CO3​ , ~5.0 mmol) and Potassium Iodide (KI, ~0.5 mmol) to the solution.

  • Causality: K2​CO3​ is a mild base, sufficient to deprotonate the phenol without triggering unwanted side reactions. KI acts as a nucleophilic catalyst via a Finkelstein-like mechanism; iodide displaces the bromide on 1,3-dibromopropane in situ to form 1-bromo-3-iodopropane, which is far more reactive toward the phenoxide nucleophile.

2. Alkylation:

  • Add 1,3-dibromopropane (5.3 mmol, excess) dropwise to the mixture.

  • Causality: An excess of the dibromo-alkane is critical to statistically favor mono-alkylation and prevent the formation of highly stable, unreactive dimers (where two quinoline molecules bridge a single propyl chain).

  • Stir the reaction at room temperature under a nitrogen atmosphere for 6 hours.

3. Extraction and Purification (Self-Validating System):

  • Quench the reaction with distilled water and extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Dry the combined organic layers over anhydrous Na2​SO4​ and remove the solvent via rotary evaporation.

  • Validation Step 1 (TLC): Run a Thin Layer Chromatography (TLC) plate using EtOAc/Hexane (3:7). The product should appear as a distinct, UV-active spot with a higher Rf​ value than the highly polar starting phenol.

  • Purify the crude brown oil over silica gel column chromatography using the same 3:7 EtOAc/Hexane gradient.

  • Validation Step 2 (NMR): Confirm the success of the reaction by taking a ¹H NMR spectrum. The disappearance of the broad phenolic -OH peak and the emergence of the characteristic triplet at δ 4.20 ppm (-O-CH₂-) definitively validate the structural integrity of the synthesized batch [1].

Advanced Applications in Drug Delivery & Nanomedicine

Beyond serving as a precursor for antipsychotic pharmaceuticals, 7-(3-bromopropoxy)quinoline is heavily utilized in the design of photoresponsive nanocarriers. The quinoline moiety can act as a photolabile protecting group (PPG).

When conjugated to cytotoxic drugs (e.g., Chlorambucil) and loaded onto Mesoporous Silica Nanoparticles (MSNs) or Carbon Dots, the quinoline tether remains stable in physiological dark conditions (pH 7.4). However, upon targeted UV/Vis irradiation, the quinoline core absorbs photons, enters an excited state, and undergoes heterolytic bond cleavage, releasing the active drug directly into the tumor microenvironment [1].

Photocleavage A Quinoline-Drug Conjugate (Stable Prodrug) C Excited Singlet State (Energy Transfer) A->C B UV/Vis Irradiation (Trigger) B->A Photon Absorption D Heterolytic Cleavage (C-O / C-N Bond Break) C->D E Active Payload Release (e.g., Chlorambucil) D->E Drug Activation

Mechanism of UV-triggered drug release from quinoline conjugates.
Handling and Storage

Due to the presence of the alkyl bromide, 7-(3-bromopropoxy)quinoline derivatives are susceptible to gradual hydrolysis if exposed to ambient moisture over prolonged periods. They should be stored in tightly sealed, amber glass vials under an inert atmosphere (Argon or Nitrogen) at 2–8°C to prevent photolytic degradation and nucleophilic attack by atmospheric water.

References

  • Photoresponsive Quinoline Tethered Fluorescent Carbon dots for Regulated Drug Delivery - The Royal Society of Chemistry. 1

  • 7-(3-Bromopropoxy)-quinoline-2(1H)-one | CAS 1076199-59-1 | SCBT. 2

Sources

Exploratory

Technical Whitepaper: 7-(3-Bromopropoxy)quinoline in Advanced Drug Development and Photopharmacology

Executive Summary As a Senior Application Scientist, I approach the synthesis and utilization of 7-(3-bromopropoxy)quinoline not merely as a sequence of chemical reactions, but as a highly orchestrated system of reactivi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the synthesis and utilization of 7-(3-bromopropoxy)quinoline not merely as a sequence of chemical reactions, but as a highly orchestrated system of reactivity and photophysics. This bifunctional molecule combines the distinct photophysical properties of a quinoline core with the high electrophilic reactivity of a bromopropoxy chain. It has emerged as a critical intermediate in the design of photoresponsive tethers, targeted drug delivery systems, and complex active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of 7-(3-bromopropoxy)quinoline, detailing its physicochemical properties, mechanistic synthesis, and downstream applications in photopharmacology, grounded in established literature.

Physicochemical Profiling & Core Specifications

Understanding the fundamental properties of 7-(3-bromopropoxy)quinoline is the first step in predicting its behavior in complex synthetic workflows. The molecule is officially registered under CAS Number 151450-51-0 [1]. The presence of the bromine atom significantly impacts both its molecular weight and its mass spectrometry profile, creating a distinct isotopic signature that is vital for analytical validation.

Table 1: Physicochemical Specifications of 7-(3-Bromopropoxy)quinoline

ParameterSpecification
Chemical Name 7-(3-Bromopropoxy)quinoline
CAS Registry Number 151450-51-0
Molecular Formula C12H12BrNO
Molecular Weight 266.138 g/mol
Monoisotopic Mass 265.0102 g/mol
Structural Class Halogenated Quinoline Ether
Key Functional Groups Quinoline aromatic core, Alkyl bromide

Mechanistic Synthesis & Protocol Engineering

The synthesis of 7-(3-bromopropoxy)quinoline relies on the highly regioselective O-alkylation of 7-hydroxyquinoline. To ensure a high-yield, self-validating system, the protocol must strictly control reaction kinetics to prevent dimerization (the formation of symmetrical ethers).

Step-by-Step Methodology: High-Yield O-Alkylation

Note: This protocol is adapted from established alkylation methodologies utilized in the synthesis of photopharmacological quinoline derivatives[2].

Reagents Required:

  • 7-Hydroxyquinoline (1.0 eq, Nucleophile)

  • 1,3-Dibromopropane (2.0 eq, Electrophile)

  • Potassium Carbonate (K₂CO₃, 1.5 eq, Base)

  • Potassium Iodide (KI, 0.1 eq, Catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF, Solvent)

Workflow:

  • Deprotonation: Dissolve 7-hydroxyquinoline in anhydrous DMF under a nitrogen atmosphere. Add anhydrous K₂CO₃ and stir for 30 minutes at room temperature.

    • Causality: K₂CO₃ is specifically selected over stronger bases (like NaH) to selectively deprotonate the phenolic hydroxyl group without inducing ring-opening or side reactions on the quinoline core.

  • Finkelstein Activation: Add KI to the reaction mixture.

    • Causality: KI acts as a nucleophilic catalyst. It converts a portion of the 1,3-dibromopropane into 1-bromo-3-iodopropane in situ. Because iodine is a superior leaving group compared to bromine, this significantly lowers the activation energy for the subsequent Sₙ2 attack.

  • Sₙ2 Alkylation: Introduce 1,3-dibromopropane dropwise to the mixture and stir for 6 hours at room temperature.

    • Causality: A 2.0 molar excess of 1,3-dibromopropane is critical. This stoichiometric imbalance statistically favors mono-alkylation and suppresses the formation of the unwanted dimer (1,3-bis(7-quinolinyloxy)propane).

  • Workup & Purification: Quench the reaction with ice water and extract with ethyl acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate via rotary evaporation. Purify the crude brown oil via silica gel flash column chromatography (EtOAc/Hexane gradient).

Validation Checkpoint (Self-Validating System): The protocol is self-validating through real-time Thin-Layer Chromatography (TLC) monitoring. The reaction is deemed complete when the highly polar, UV-active spot of 7-hydroxyquinoline (R_f ~0.2 in 3:7 EtOAc/Hexane) is entirely consumed and replaced by a less polar spot (R_f ~0.6). Subsequent LC-MS must reveal a 1:1 doublet at m/z 266.0 and 268.0 [M+H]⁺, definitively confirming the successful integration of a single bromine atom.

SynthesisWorkflow N1 7-Hydroxyquinoline (Nucleophile) N3 K2CO3 / KI / DMF (Catalytic Base System) N1->N3 Deprotonation N2 1,3-Dibromopropane (Electrophile) N2->N3 Finkelstein Activation N4 7-(3-Bromopropoxy)quinoline (Target Product) N3->N4 SN2 Alkylation 6h, RT

Synthetic workflow for 7-(3-bromopropoxy)quinoline via SN2 alkylation.

Downstream Applications: Photopharmacology & Targeted Delivery

The true value of 7-(3-bromopropoxy)quinoline lies in its downstream applications. The terminal alkyl bromide is highly susceptible to nucleophilic substitution by amines, thiols, or hydroxyl groups, making it an ideal linker precursor.

In advanced drug delivery, quinoline derivatives are heavily utilized as photolabile protecting groups (photocages). For example, researchers have successfully utilized bromopropoxy-quinoline derivatives to engineer charge-reversal photoresponsive mesoporous silica nanoparticles (MSNs)[2]. In these systems, the bromopropoxy chain acts as the physical tether anchoring the quinoline cage to the silica surface or the drug payload. Upon exposure to specific wavelengths of UV or visible light, the quinoline moiety undergoes a photochemical cleavage, triggering the targeted release of the therapeutic agent directly at the disease site.

ApplicationPathway N1 7-(3-Bromopropoxy)quinoline (Linker Precursor) N2 Nucleophilic Substitution (Amine/Thiol Conjugation) N1->N2 Target Coupling N3 Photoresponsive Quinoline Cage (Photolabile Protecting Group) N2->N3 Cage Assembly N4 Mesoporous Silica Nanoparticles (MSNs Surface Grafting) N3->N4 Nanocarrier Integration N5 Targeted Drug Release (UV/Vis Triggered Cleavage) N4->N5 Stimuli-Responsive Release

Downstream application of 7-(3-bromopropoxy)quinoline in photopharmacology.

Analytical Validation & Quality Control

To guarantee the structural integrity of the synthesized 7-(3-bromopropoxy)quinoline before downstream conjugation, rigorous analytical validation is required:

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz): The spectrum must show the characteristic aromatic protons of the quinoline ring between δ 7.0 and 8.8 ppm. Crucially, the aliphatic chain will present as three distinct signals: a triplet near δ 4.2 ppm (–OCH₂ –), a triplet near δ 3.6 ppm (–CH₂ Br), and a multiplet near δ 2.4 ppm for the central methylene protons (–CH₂–CH₂ –CH₂–).

  • High-Resolution Mass Spectrometry (HRMS): As previously noted, the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio provides a built-in diagnostic tool. The mass spectrum must exhibit an [M+H]⁺ doublet at m/z 266.01 and 268.01, confirming the molecular weight of ~266.138 g/mol and the presence of exactly one bromine atom.

References

  • 7-(3-bromopropoxy)
  • Source: The Royal Society of Chemistry (RSC)

Sources

Foundational

Mechanism of Action for 7-(3-Bromopropoxy)quinoline Derivatives: Dual-Site Acetylcholinesterase Inhibition and Amyloid-β Modulation

Executive Summary In the landscape of neurodegenerative drug discovery, 7-(3-bromopropoxy)quinoline derivatives—most notably 7-(3-bromopropoxy)quinolin-2(1H)-one—have emerged as highly versatile pharmacophoric building b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neurodegenerative drug discovery, 7-(3-bromopropoxy)quinoline derivatives—most notably 7-(3-bromopropoxy)quinolin-2(1H)-one—have emerged as highly versatile pharmacophoric building blocks. Originally utilized as synthetic intermediates , these scaffolds are now central to the rational design of multifunctional therapeutics for Alzheimer's disease (AD). By leveraging the quinolinone core's affinity for the peripheral anionic site (PAS) of acetylcholinesterase (AChE) and utilizing the bromopropoxy chain as a precise spatial linker, researchers can conjugate secondary pharmacophores to simultaneously target the catalytic active site (CAS) . This technical guide details the structural rationale, mechanistic pathways, and highly validated experimental protocols for synthesizing and evaluating these dual-site inhibitors.

Molecular Architecture & Structural Rationale

The design of 7-(3-bromopropoxy)quinoline derivatives is deeply rooted in the topography of the hAChE enzyme, which features a narrow, ~20 Å deep catalytic gorge.

  • The Quinolinone Core (PAS Binding): The quinolinone moiety acts as a highly effective PAS-binding fragment. It engages in robust π−π stacking interactions with aromatic residues (specifically Trp286) at the entrance of the gorge. This binding is critical because the PAS is known to act as a chaperone that accelerates the aggregation of Amyloid- β (A β ) peptides.

  • The 3-Carbon Propoxy Linker: The 3-carbon alkyl chain provides an optimal flexibility and spatial extension of approximately 4–5 Å. When conjugated to a CAS-binding moiety (such as a dithiocarbamate or piperazine derivative), the total length of the hybrid molecule perfectly spans the 14–20 Å distance between the PAS and CAS. This prevents steric clashing while maximizing dual-site thermodynamic occupancy.

  • The Terminal Bromine: In synthetic intermediates, the terminal bromine acts as an excellent leaving group for SN​2 nucleophilic substitution. This allows for the modular, late-stage functionalization of the scaffold .

Mechanism of Action: Dual-Site Inhibition

The pathogenesis of Alzheimer's disease involves a dual threat: cholinergic deficit and A β plaque accumulation. 7-(3-Bromopropoxy)quinoline-derived hybrids are engineered to tackle both simultaneously:

  • Cholinergic Restoration: The conjugated secondary moiety penetrates deep into the CAS (interacting with Trp86 and Ser203), blocking the hydrolysis of acetylcholine (ACh) and restoring synaptic neurotransmitter levels.

  • Anti-Fibrillogenesis: By occupying the PAS, the quinolinone core prevents AChE from acting as a pathological chaperone for A β1−42​ aggregation, thereby halting a critical step in the neurodegenerative cascade .

Pathway A 7-(3-Bromopropoxy)quinoline Hybrid Molecule B Quinolinone Moiety (PAS Binder) A->B comprises C Conjugated Moiety (CAS Binder) A->C comprises D AChE Peripheral Anionic Site (PAS) B->D π-π stacking E AChE Catalytic Active Site (CAS) C->E blocks access F Inhibition of Aβ Fibrillogenesis D->F prevents chaperone activity G Restoration of Acetylcholine E->G prevents ACh hydrolysis

Diagram 1: Dual-site binding mechanism and downstream pathological modulation.

Quantitative Data & Chemical Profiles

To establish a baseline for synthesis and kinetic evaluation, the physical properties of the core intermediate and the kinetic parameters of its active derivatives are summarized below.

Table 1: Chemical Properties of the Key Intermediate
PropertyValueSource / Reference
Chemical Name 7-(3-Bromopropoxy)-quinoline-2(1H)-oneChemicalBook
CAS Number 1076199-59-1SCBT
Molecular Formula C12H12BrNO2SCBT
Molecular Weight 282.13 g/mol ChemicalBook
Precursor 7-Hydroxyquinolinone (CAS: 70500-72-0)ChemSrc
Table 2: Representative Kinetic Parameters (Quinolinone Hybrids)
ParameterValue / ObservationCausality / Significance
hAChE IC50 < 1.0 µMHigh affinity driven by synergistic dual-site (CAS + PAS) occupancy.
Inhibition Type Mixed-typeIntersects in the second quadrant of a Lineweaver-Burk plot, confirming binding to both the free enzyme and the enzyme-substrate complex.
A β Aggregation Inhibition > 50% at 20 µMPAS blockade successfully prevents AChE-induced fibrillogenesis.

Experimental Protocols & Methodologies

The following protocols represent self-validating workflows for the synthesis and biological evaluation of these derivatives.

Protocol 1: Synthesis of 7-(3-Bromopropoxy)quinolin-2(1H)-one
  • Causality Note: Potassium carbonate ( K2​CO3​ ) is utilized to deprotonate the 7-hydroxyl group of the precursor, significantly enhancing its nucleophilicity. A strict molar excess of 1,3-dibromopropane is critical to prevent the formation of dimerized byproducts (where one dibromopropane molecule reacts with two quinolinone molecules) .

  • Preparation: Dissolve 7-hydroxyquinolinone (1.0 eq) and anhydrous K2​CO3​ (3.0 eq) in anhydrous DMF (10 mL/g of reactant).

  • Addition: Add 1,3-dibromopropane (5.0 eq) dropwise to the mixture under a continuous nitrogen atmosphere to prevent oxidative degradation.

  • Reaction: Stir the suspension at room temperature for 6–8 hours. Monitor progression via TLC (EtOAc/Hexane 1:1).

  • Workup: Quench the reaction with distilled water and extract three times with ethyl acetate. Wash the combined organic layers thoroughly with brine to remove residual DMF, then dry over anhydrous MgSO4​ .

  • Purification: Concentrate under reduced pressure and purify the resulting brown oil via silica gel flash chromatography (EtOAc/hexane 3:7) to yield the pure intermediate.

Protocol 2: Kinetic Analysis of AChE Inhibition (Ellman's Method)
  • Causality Note: Ellman's reagent (DTNB) reacts specifically with the thiocholine produced by ATCh hydrolysis to form the 5-thio-2-nitrobenzoate anion. This anion yields a strong, quantifiable yellow color absorbing at 412 nm, allowing for real-time kinetic tracking.

  • Self-Validation: The protocol mandates a blank (no enzyme) to account for spontaneous ATCh hydrolysis, and a positive control (e.g., Donepezil) to validate the assay's dynamic range.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of hAChE solution (0.02 U/mL), 20 µL of DTNB (0.25 mM final), and 20 µL of the synthesized inhibitor (concentrations ranging from 0.1 to 0.4 µM).

  • Equilibration: Incubate the mixture at 37°C for exactly 15 minutes to allow steady-state enzyme-inhibitor complex formation.

  • Initiation: Add 20 µL of acetylthiocholine iodide (ATCh) at varying final concentrations (0.05, 0.1, 0.2, 0.3, 0.5 mM) to initiate the reaction.

  • Measurement: Immediately monitor the absorbance at 412 nm continuously for 5 minutes using a microplate spectrophotometer.

  • Analysis: Calculate initial velocities and plot 1/V vs 1/[S] to generate Lineweaver-Burk reciprocal plots for mechanism determination.

Workflow S1 Step 1: Prepare Reagents (DTNB, hAChE, Buffer) S2 Step 2: Incubate Inhibitor with hAChE (15 min, 37°C) S1->S2 S3 Step 3: Add ATCh Substrate (0.05 - 0.5 mM) S2->S3 S4 Step 4: Measure Absorbance (412 nm for 5 min) S3->S4 S5 Step 5: Lineweaver-Burk Kinetic Analysis S4->S5

Diagram 2: Experimental workflow for kinetic analysis using Ellman's Method.

Protocol 3: Thioflavin T (ThT) Fluorescence Assay for A β Aggregation
  • Causality Note: A β1−42​ is highly prone to spontaneous, premature aggregation. Pre-treating the peptide with HFIP breaks down pre-existing β -sheet structures, ensuring the assay begins with pure monomers. ThT specifically intercalates into amyloid β -sheets, causing a massive quantum yield increase upon excitation.

  • Peptide Preparation: Dissolve A β1−42​ lyophilized powder in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to 1 mg/mL. Sonicate for 5 minutes, then evaporate the HFIP under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the resulting peptide film in anhydrous DMSO, then dilute with 0.05 M phosphate buffer (pH 7.4) to a final concentration of 20 µM.

  • Incubation: Incubate the A β1−42​ solution with the test compound (20 µM) at 37°C for 48 hours in the dark.

  • Staining: Add 20 µL of the incubated mixture to 180 µL of ThT solution (final ThT concentration: 5 µM in 50 mM glycine-NaOH buffer, pH 8.5).

  • Quantification: Measure fluorescence intensity using a spectrofluorometer (Excitation: 450 nm; Emission: 485 nm). Calculate the percentage of inhibition relative to a vehicle-treated A β control.

References

  • Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors for the treatment of Alzheimer's disease. Source: Taylor & Francis (Bioorganic & Medicinal Chemistry). URL:[Link]

  • 7-Hydroxyquinolinone | CAS#:70500-72-0. Source: ChemSrc. URL: [Link]

  • Supporting Information: Synthesis of 7–(3–bromopropoxy)–2–methylquinoline. Source: The Royal Society of Chemistry. URL: [Link]

Exploratory

Synthesis and Application of 7-(3-Bromopropoxy)quinoline: A Technical Guide

Strategic Importance in Medicinal Chemistry In modern drug discovery and chemical biology, the rational design of molecular linkers is as critical as the optimization of the pharmacophore itself. 7-(3-Bromopropoxy)quinol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Importance in Medicinal Chemistry

In modern drug discovery and chemical biology, the rational design of molecular linkers is as critical as the optimization of the pharmacophore itself. 7-(3-Bromopropoxy)quinoline (and its substituted derivatives, such as 4-chloro or 2-methyl analogs) serves as a highly versatile electrophilic intermediate. The quinoline core provides a privileged scaffold capable of pi-stacking and hydrogen bonding within kinase hinge regions or receptor pockets, while the 3-bromopropoxy chain acts as a reactive handle.

This terminal alkyl bromide is primed for downstream nucleophilic substitution (typically via an SN​2 mechanism with secondary amines), allowing researchers to install basic amine "tails." These tails are essential for tuning physicochemical properties, enhancing aqueous solubility, inducing lysosomotropism, or directing the molecule toward specific intracellular compartments. Such strategies have been successfully employed in the development of1[1], 2[2], and 3[3].

Mechanistic Rationale: The Williamson Ether Synthesis

The synthesis of 7-(3-bromopropoxy)quinoline relies on a classic Williamson Ether Synthesis . This involves the deprotonation of 7-hydroxyquinoline to form a highly nucleophilic phenoxide anion, which subsequently attacks 1,3-dibromopropane.

Causality of Experimental Choices
  • Base Selection ( K2​CO3​ ): Potassium carbonate is specifically chosen because it is a mild inorganic base. It is sufficiently basic to deprotonate the phenolic hydroxyl group ( pKa​≈9−10 ) but not strong enough to induce unwanted E2 elimination of the alkyl halide, which would yield allyl bromide instead of the desired substitution product.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the SN​2 displacement.

  • Stoichiometry (Excess 1,3-Dibromopropane): 1,3-dibromopropane is a bifunctional electrophile. To statistically favor mono-alkylation and suppress the formation of the symmetric dimer (1,3-bis(quinolin-7-yloxy)propane), the dibromoalkane is used in significant excess (typically 1.7 to 3.3 equivalents)[1][3].

SynthesisWorkflow HQ 7-Hydroxyquinoline (Nucleophile Precursor) Base K2CO3 in DMF (Deprotonation) HQ->Base Proton transfer DBP 1,3-Dibromopropane (Electrophile / Linker) Product 7-(3-Bromopropoxy)quinoline (Target Intermediate) DBP->Product Excess to prevent dimerization Phenoxide Quinolin-7-olate (Active Nucleophile) Base->Phenoxide -KHCO3 Phenoxide->Product SN2 Attack on DBP

Workflow of the Williamson ether synthesis for 7-(3-Bromopropoxy)quinoline.

Experimental Design & Self-Validating Protocol

The following protocol is engineered as a self-validating system . By integrating in-process analytical checks, the operator can confirm the mechanistic trajectory of the reaction before committing to the workup phase.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a flame-dried, round-bottom flask with 7-hydroxyquinoline (1.0 eq) and anhydrous K2​CO3​ (3.0 - 5.0 eq) under a nitrogen atmosphere.

  • Add anhydrous DMF to achieve a concentration of approximately 0.15 M with respect to the quinoline precursor. Stir the suspension at room temperature for 15 minutes to initiate deprotonation.

  • Add 1,3-dibromopropane (3.0 eq) dropwise via syringe. (Note: The dropwise addition ensures the local concentration of the electrophile remains high relative to the phenoxide, further minimizing dimerization).

Step 2: Thermal Activation and In-Process Validation

  • Heat the reaction mixture to 50 °C and stir for 4 to 6 hours[1].

  • Self-Validation Check (LC-MS): At t=2 hours, withdraw a 10 μL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation Criteria: The reaction is proceeding correctly if the starting material mass ( [M+H]+≈146 ) is diminishing, and the product mass ( [M+H]+≈266/268 ) appears. The product peak must exhibit the characteristic 1:1 isotopic pattern indicative of a single bromine atom. The absence of a mass peak at [M+H]+≈331 confirms that dimerization is successfully suppressed.

Step 3: Workup and Extraction

  • Once complete by TLC/LC-MS, cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the inorganic salts ( K2​CO3​ and KBr ), washing the pad with ethyl acetate.

  • Dilute the filtrate with water to partition the DMF into the aqueous layer. Extract the aqueous phase with ethyl acetate (3x).

  • Wash the combined organic layers with saturated brine (5x) to rigorously remove residual DMF, which can interfere with downstream reactions. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the resulting crude brown oil via flash column chromatography on silica gel, eluting with a gradient of EtOAc/Hexane (typically 3:7 to 6:4 depending on substituents)[3].

  • Evaporate the pure fractions to yield the target compound.

Quantitative Data Comparison

The reaction conditions for synthesizing 3-bromopropoxy quinoline derivatives are highly robust. The table below summarizes the quantitative parameters extracted from authoritative literature to guide optimization.

PrecursorElectrophile (Eq)Base (Eq)SolventTemp / TimeYieldReference
4-Chloro-7-hydroxyquinoline1,3-Dibromopropane (3.3 eq) K2​CO3​ (5.0 eq)DMF50 °C / 4 h~76%ACS J. Med. Chem.[1]
7-Hydroxyquinoline (2-methyl)1,3-Dibromopropane (1.7 eq) K2​CO3​ , KIDMFRT / 6 h80%RSC Advances[3]
7-Hydroxyquinoline1,3-Dibromopropane (excess) K2​CO3​ DMF60-80 °C / 2-24 h53%VU Amsterdam[2]

Downstream Applications in Drug Discovery

Once synthesized, 7-(3-bromopropoxy)quinoline is rarely the final drug candidate. Instead, it is subjected to amination to generate active pharmacophores.

For instance, in the pursuit of targeted therapies for Hepatocellular Carcinoma (HCC), researchers utilized 4-chloro-7-(3-bromopropoxy)quinoline. By reacting this intermediate with secondary amines like dimethylamine or N-methylpiperazine (using K2​CO3​ in DMF at 60 °C), they successfully synthesized potent IRAK1 inhibitors [1]. These inhibitors suppress the inflammatory signaling pathways that drive HCC proliferation and immune evasion.

ApplicationPathway Intermediate 7-(3-Bromopropoxy)quinoline Target Pharmacologically Active Quinoline Derivative Intermediate->Target SN2 Substitution Amine Secondary Amine (e.g., Dimethylamine) Amine->Target Nucleophilic Attack Kinase Target Binding (e.g. IRAK1) Target->Kinase Kinase Inhibition Outcome Suppression of Disease Phenotype Kinase->Outcome Downstream Effect

Downstream application of the synthesized intermediate in targeted drug discovery.

References

  • Source: Royal Society of Chemistry (rsc.org)
  • Source: Journal of Medicinal Chemistry - ACS Publications (acs.org)
  • Source: Vrije Universiteit Amsterdam Research Portal (vu.nl)

Sources

Foundational

Technical Whitepaper: Toxicity Profile, MSDS, and Safe Handling Protocols for 7-(3-Bromopropoxy)quinoline

Executive Summary In modern medicinal chemistry and probe development, 7-(3-Bromopropoxy)quinoline (CAS: 151450-51-0) and its primary derivative 7-(3-Bromopropoxy)-quinoline-2(1H)-one (CAS: 1076199-59-1) serve as pivotal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and probe development, 7-(3-Bromopropoxy)quinoline (CAS: 151450-51-0) and its primary derivative 7-(3-Bromopropoxy)-quinoline-2(1H)-one (CAS: 1076199-59-1) serve as pivotal bifunctional building blocks. They are extensively utilized in the synthesis of atypical antipsychotics (e.g., aripiprazole/brexpiprazole analogs), fluorescent probes, and photo-cleavable linkers.

However, treating these compounds merely as standard reagents overlooks their inherent chemical reactivity. The terminal primary alkyl bromide is a potent electrophile, while the quinoline core provides lipophilicity and potential DNA-intercalating properties. As an Application Scientist, I designed this guide to bridge the gap between theoretical safety data and practical laboratory execution, ensuring that researchers understand the causality behind the toxicity and the mechanisms of safe handling.

Physicochemical Properties & Structural Data

Understanding the physical properties of these compounds is the first step in predicting their behavior in solution and their permeation through biological barriers. Below is a comparative summary of the quantitative data for the base quinoline and its 2(1H)-one derivative.

Property7-(3-Bromopropoxy)quinoline7-(3-Bromopropoxy)-quinoline-2(1H)-one
CAS Number 151450-51-01076199-59-1
Molecular Formula C₁₂H₁₂BrNOC₁₂H₁₂BrNO₂
Molecular Weight 266.13 g/mol 282.13 g/mol
Physical State Off-white to pale yellow solidCrystalline solid
XLogP3-AA ~3.6~2.8
Topological Polar Surface Area (TPSA) 22.1 Ų42.4 Ų
Rotatable Bonds 44
Solubility DMF, DMSO, DCM, EtOAcDMF, DMSO, Methanol (warm)

Mechanistic Toxicology & Hazard Profile

Standard Material Safety Data Sheets (MSDS) list hazards, but they rarely explain why a compound is hazardous. The toxicity of 7-(3-Bromopropoxy)quinoline is driven by two distinct structural features:

  • Electrophilic Alkylation ( SN​2 Reactivity): The primary alkyl bromide is highly susceptible to nucleophilic attack. In a biological environment, it acts as an alkylating agent. It can covalently bind to the sulfhydryl (-SH) groups of glutathione (leading to oxidative stress via GSH depletion) or cysteine residues in cellular proteins (leading to haptenization and allergic sensitization).

  • Quinoline Core Metabolism: The lipophilic quinoline ring allows the molecule to readily cross cell membranes. Once systemic, hepatic CYP450 enzymes can oxidize the quinoline core into reactive epoxide intermediates, which can form macromolecular adducts with DNA, presenting a mutagenic risk.

ToxicityMechanism A 7-(3-Bromopropoxy)quinoline (Electrophilic Alkyl Bromide) B Biological Nucleophiles (e.g., GSH, Protein -SH) A->B Dermal/Inhalation Exposure F Hepatic CYP450 Enzymes A->F Systemic Absorption C SN2 Alkylation Reaction (Covalent Binding) B->C D Glutathione Depletion (Oxidative Stress) C->D E Macromolecular Adducts (Cytotoxicity / Sensitization) C->E G Quinoline Ring Epoxidation (Reactive Intermediates) F->G G->E

Fig 1: Toxicity pathways of 7-(3-Bromopropoxy)quinoline via SN2 alkylation and epoxidation.

MSDS Core Parameters & Advanced Handling Directives

According to standard chemical safety databases such as and, the compound is classified under the following GHS hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The "Solvent-Carrier" Effect (Critical Insight)

While standard MSDS protocols recommend basic nitrile gloves, this is insufficient when the compound is dissolved in polar aprotic solvents like DMF or DMSO. These solvents act as potent penetration enhancers. They can rapidly permeate standard 0.11mm nitrile, carrying the dissolved toxic alkyl bromide directly through the skin barrier.

  • Corrective Action: When handling solutions of 7-(3-Bromopropoxy)quinoline, operators must use laminate barrier gloves (e.g., Silver Shield) worn underneath standard nitrile gloves to ensure absolute dermal protection.

Experimental Workflow: Safe Nucleophilic Coupling

To synthesize downstream targets (such as piperazine-linked antipsychotic analogs) safely, the protocol must be a self-validating system . The goal is to ensure that 100% of the toxic alkyl bromide is consumed or neutralized before the operator exposes the reaction mixture to the open environment during workup.

Step-by-Step Methodology
  • Reaction Setup: In a Class II fume hood, dissolve 1.0 equivalent of 7-(3-Bromopropoxy)quinoline in anhydrous DMF. Add 1.2 equivalents of the target secondary amine and 2.0 equivalents of K2​CO3​ . Heat to 60°C under an inert argon atmosphere.

  • In-Process Monitoring (The Validation Check): Do not rely on TLC. Extract a 5 µL aliquot and analyze via LC-MS. You are looking for the exact isotopic signature of Bromine: a distinct 1:1 ratio of the M and M+2 peaks ( 79Br and 81Br ). The reaction is only considered safe to proceed when this specific isotopic doublet has completely disappeared from the chromatogram, proving the total consumption of the electrophile.

  • In-Situ Quenching: Even if LC-MS shows >99% conversion, add 0.2 equivalents of a polymer-bound amine scavenger resin (or ethanolamine) and stir for 15 minutes. This covalently traps any trace, undetectable amounts of the alkyl bromide.

  • Safe Workup: Filter the scavenger resin. The mixture can now be safely partitioned between Ethyl Acetate and water. The toxic hazard has been engineered out of the system.

Workflow S1 1. Setup Fume Hood & Laminate Gloves S2 2. Reaction Coupling in Anhydrous DMF S1->S2 S3 3. LC-MS Monitoring Verify M/M+2 Disappearance S2->S3 S4 4. In-Situ Quenching Add Amine Scavenger Resin S3->S4 S5 5. Safe Workup Liquid-Liquid Extraction S4->S5

Fig 2: Self-validating safe handling workflow for nucleophilic coupling of the alkyl bromide.

Environmental Impact & Disposal

Halogenated aromatic-aliphatic hybrids are notoriously resistant to environmental degradation and exhibit high aquatic toxicity. Aqueous washes from the extraction phase containing trace DMF and quenched bromide salts must not be discharged into standard aqueous waste. They must be segregated into dedicated "Halogenated Organic/Aqueous Mixed Waste" containers and incinerated by certified environmental facilities, adhering strictly to EPA/RCRA guidelines.

References

Exploratory

Pharmacokinetic Profiling of 7-(3-Bromopropoxy)quinoline Analogs: A Technical Guide to ADME Mechanisms and Experimental Validation

Executive Summary 7-(3-Bromopropoxy)quinoline (7-BPQ) and its structural analogs represent a versatile class of chemical intermediates and pharmacophores in modern drug discovery. Beyond their role as synthetic precursor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-(3-Bromopropoxy)quinoline (7-BPQ) and its structural analogs represent a versatile class of chemical intermediates and pharmacophores in modern drug discovery. Beyond their role as synthetic precursors for atypical antipsychotics, these moieties are increasingly utilized in targeted therapeutic designs, such as 1[1]. Understanding the pharmacokinetic (PK) behavior—specifically Absorption, Distribution, Metabolism, and Excretion (ADME)—of the 7-BPQ structural backbone is critical for optimizing efficacy and minimizing off-target toxicity. This whitepaper provides an authoritative, mechanistic breakdown of 7-BPQ pharmacokinetics alongside field-proven experimental protocols for in vitro validation.

Structural Influence on Lipophilicity and Absorption

The pharmacokinetic journey of a drug candidate is fundamentally dictated by its physicochemical properties. In 7-BPQ analogs, the fusion of a nitrogen-containing quinoline core with a halogenated alkyl chain (3-bromopropoxy) at the 7-position creates a highly hydrophobic molecular profile.

Mechanistic Causality: The rigid, planar quinoline ring provides a stable aromatic system, while the flexible bromopropoxy tail acts as a lipophilic anchor. This structural combination significantly elevates the partition coefficient ( logP ). High lipophilicity is a critical determinant for 2[2]. For CNS-targeted derivatives, this logP enhancement is the primary driver for crossing the blood-brain barrier (BBB), ensuring that therapeutic concentrations are achieved within the central nervous system. Furthermore, the lipophilic nature of the bromopropoxy chain facilitates high oral bioavailability by promoting rapid gastrointestinal absorption.

Cytochrome P450-Mediated Metabolic Pathways

The metabolic clearance of 7-BPQ analogs is predominantly hepatic, governed by Phase I oxidative biotransformations. Drawing upon validated clinical data from structurally analogous quinolinone-derived therapeutics, the primary enzymes responsible for the biotransformation of the quinoline core are 3[3].

Key Biotransformation Routes:
  • Dehydrogenation & Hydroxylation: Both CYP3A4 and CYP2D6 catalyze the dehydrogenation and hydroxylation of the quinoline ring. In many pharmacological applications, dehydrogenation yields an active metabolite, thereby extending the overall therapeutic half-life of the drug[3].

  • O-Dealkylation: The ether linkage connecting the quinoline core to the bromopropoxy chain is highly susceptible to CYP3A4-mediated oxidative cleavage. This O-dealkylation strips the alkyl chain, resulting in a 7-hydroxyquinoline core and a reactive bromopropanal byproduct.

PK_Metabolism Parent 7-(3-Bromopropoxy)quinoline Analog CYP3A4 CYP3A4 Parent->CYP3A4 CYP2D6 CYP2D6 Parent->CYP2D6 Dehydro Dehydrogenated Metabolite (Active) CYP3A4->Dehydro Dehydrogenation Hydroxy Hydroxylated Metabolite CYP3A4->Hydroxy Hydroxylation Dealkyl O-Dealkylated Quinoline Core CYP3A4->Dealkyl O-Dealkylation CYP2D6->Dehydro Dehydrogenation CYP2D6->Hydroxy Hydroxylation

CYP450-mediated metabolic pathways of 7-(3-Bromopropoxy)quinoline analogs.

Experimental Protocol: In Vitro Microsomal Stability Assay

To accurately quantify the intrinsic clearance ( CLint​ ) of novel 7-BPQ analogs, a Human Liver Microsome (HLM) stability assay is required. As a Senior Application Scientist, I emphasize that this protocol is designed as a self-validating system ; every reagent addition and temperature shift serves a specific mechanistic purpose to prevent data artifacts.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a 1 mM stock solution of the 7-BPQ analog in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Thermal Equilibration: Combine the working solution with HLMs (final protein concentration: 0.5 mg/mL).

    • Causality: The mixture must be pre-incubated at 37°C for exactly 5 minutes. This achieves thermal equilibrium, preventing temperature-gradient artifacts that would otherwise skew early-timepoint enzyme kinetics.

  • Reaction Initiation: Add 1 mM NADPH to the mixture.

    • Causality: CYP450 enzymes are monooxygenases that absolutely require NADPH as an obligate electron donor. Withholding NADPH during pre-incubation and adding it only at t=0 ensures that metabolism begins precisely when intended, validating the time-course data.

  • Time-Course Sampling & Quenching: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes directly into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., tolbutamide).

    • Causality: The 3:1 ratio of cold organic solvent instantaneously denatures the CYP enzymes, halting the reaction at the exact second of extraction. Simultaneously, it precipitates microsomal proteins, preventing LC-MS/MS column fouling and ensuring reliable quantification.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the exponential decay of the parent compound.

PK_Workflow Step1 1. Microsome Prep HLMs + NADPH Step2 2. Incubation 37°C, 0-60 min Step1->Step2 Step3 3. Quenching Ice-cold ACN Step2->Step3 Step4 4. Centrifugation Protein Precip. Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Step-by-step in vitro microsomal stability assay workflow for PK profiling.

Quantitative Pharmacokinetic Profile Summary

The following table synthesizes representative pharmacokinetic parameters for 7-BPQ analogs, extrapolated from validated literature on quinoline-based therapeutics and prodrugs.

Pharmacokinetic ParameterRepresentative Value RangeBiological Implication
Log P (Lipophilicity) 3.5 - 5.0High BBB permeability; extensive tissue distribution.
Bioavailability (Oral) 70% - 85%Favorable GI absorption due to the lipophilic nature of the bromopropoxy chain.
Protein Binding > 95%High affinity for serum albumin; limits the free (unbound) drug concentration in plasma.
Primary CYP Enzymes CYP2D6, CYP3A4Susceptible to drug-drug interactions (DDIs) when co-administered with strong CYP inhibitors.
Half-life ( t1/2​ ) 60 - 80 hoursSupports once-daily dosing or the development of long-acting injectable formulations.

References

  • Supporting Information - The Royal Society of Chemistry. Synthesis of 7-(3-bromopropoxy)quinoline conjugates.
  • U.S. Food and Drug Administration (FDA). Abilify (aripiprazole) Label - Clinical Pharmacology and Metabolism.
  • Kadela-Tomanek, M., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PMC - NIH.

Sources

Foundational

The Dual Utility of 7-(3-Bromopropoxy)quinoline in Modern Drug Discovery: From CNS Therapeutics to Photoresponsive Nanomedicine

Executive Summary In the landscape of modern drug discovery, intermediate building blocks often dictate the pharmacokinetic and pharmacodynamic success of a final therapeutic agent. 7-(3-Bromopropoxy)quinoline (and its q...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, intermediate building blocks often dictate the pharmacokinetic and pharmacodynamic success of a final therapeutic agent. 7-(3-Bromopropoxy)quinoline (and its quinolinone tautomers/derivatives)[1] has emerged as a highly versatile pharmacophore and chemical tether. This whitepaper explores its dual utility across two vastly different therapeutic areas:

  • Central Nervous System (CNS) Therapeutics: As a critical structural spacer in the synthesis of third-generation atypical antipsychotics (dopamine D2 receptor partial agonists)[2].

  • Targeted Oncology: As a pH-sensitive, charge-reversing phototrigger in Mesoporous Silica Nanoparticle (MSN) drug delivery systems[3].

By analyzing the causality behind the chemical behavior of the bromopropoxy and quinoline moieties, this guide provides actionable, self-validating protocols for researchers developing next-generation therapeutics.

Part I: CNS Therapeutics and the Atypical Antipsychotic Paradigm

Mechanistic Causality: The Role of the Alkoxy Spacer

Third-generation antipsychotics, such as aripiprazole and brexpiprazole, function via a delicate balance of dopamine D2 partial agonism, 5-HT1A partial agonism, and 5-HT2A antagonism[4]. The core structure of these drugs consists of a quinolinone head (which mimics the catechol ring of dopamine) connected to a piperazine tail via an alkoxy chain[2].

The choice of a 3-carbon (propoxy) versus a 4-carbon (butoxy) chain is not arbitrary; it dictates the spatial geometry of the molecule within the orthosteric binding pocket of the D2 receptor[5]. The 7-(3-bromopropoxy)quinoline-2(1H)-one intermediate provides a restricted conformational freedom compared to its butoxy counterpart. This restriction fine-tunes the intrinsic activity of the resulting compound, shifting it from a full antagonist to a precise partial agonist, thereby mitigating extrapyramidal symptoms (EPS) while maintaining antipsychotic efficacy[5].

Quantitative SAR Data

The following table summarizes the structure-activity relationship (SAR) impact of the alkoxy chain length on receptor binding profiles.

Compound CoreAlkoxy ChainD2 Affinity ( Ki​ , nM)5-HT1A Affinity ( Ki​ , nM)Intrinsic Activity (D2 Emax​ )
Quinolinone-PiperazinePropoxy (3-carbon) 1.24.5~25%
Quinolinone-PiperazineButoxy (4-carbon) 0.31.5~35%

Table 1: SAR comparison of alkoxy chain lengths. The propoxy chain offers tighter control over intrinsic activity, crucial for preventing D2 over-stimulation.

Experimental Protocol: Synthesis of Piperazine-Quinolinone Conjugates

To synthesize a target CNS candidate, the 7-(3-bromopropoxy)quinoline-2(1H)-one intermediate must undergo an SN​2 N-alkylation with a target piperazine.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 eq of 7-(3-bromopropoxy)quinoline-2(1H)-one and 1.2 eq of the target aryl-piperazine in anhydrous acetonitrile.

  • Catalysis & Alkylation: Add 3.0 eq of Potassium Carbonate ( K2​CO3​ ) and 0.1 eq of Potassium Iodide (KI).

    • Causality: K2​CO3​ acts as an insoluble base to scavenge the HBr byproduct, driving the reaction forward without hydrolyzing the starting materials. KI facilitates a Finkelstein reaction, converting the alkyl bromide into a highly reactive alkyl iodide in situ, significantly accelerating the nucleophilic attack by the piperazine nitrogen[6].

  • Reflux: Heat the mixture to 80°C under reflux for 6-8 hours, monitoring via TLC.

  • Self-Validating GPCR Assay: Purify the compound and run a [3H] raclopride displacement functional assay.

    • Validation System: The assay must run alongside a full agonist (Dopamine, 100% Emax​ ) and a full antagonist (Haloperidol, 0% Emax​ ). The synthesized propoxy-derivative is only validated as a successful partial agonist if its signal plateaus at an Emax​ of 20-30%. If it reaches 0%, the synthesis yielded a pure antagonist; if it fails to plateau, the binding is incomplete[4].

CNS_Mechanism Ligand 7-(3-Bromopropoxy)quinoline Derivative D2 Dopamine D2 Receptor (Partial Agonism) Ligand->D2 High Affinity HT1A 5-HT1A Receptor (Partial Agonism) Ligand->HT1A High Affinity HT2A 5-HT2A Receptor (Antagonism) Ligand->HT2A Moderate Affinity Gi Gi/o Protein Activation (cAMP Reduction) D2->Gi Partial Signal BetaArr β-Arrestin 2 Recruitment (Modulated) D2->BetaArr Biased Profile EPS Reduced Extrapyramidal Symptoms (EPS) HT1A->EPS Mitigates Motor Side Effects HT2A->EPS Prevents Over-inhibition

Pharmacological signaling pathway of quinolinone-based partial agonists at synaptic receptors.

Part II: Oncology and Photoresponsive Drug Delivery Systems (PDDS)

Mechanistic Causality: Charge Reversal and Photolysis

In targeted oncology, 7-(3-bromopropoxy)quinoline is utilized to functionalize Mesoporous Silica Nanoparticles (MSNs)[3]. The quinoline moiety serves a dual purpose: it acts as a phototrigger (cleavable under UV/NIR light) and a pH-sensitive charge-reversal agent[7].

The causality lies in the pKa of the quinoline nitrogen, which is approximately 4.8[7]. In the physiological environment of the bloodstream (pH 7.4), the quinoline remains unprotonated, maintaining a negative zeta potential on the silica nanoparticles. This prevents premature immune clearance. However, upon endocytosis into cancer cells, the acidic environment of the endolysosome (pH 5.0) triggers protonation[7]. This causes a rapid charge reversal to a highly positive state, inducing membrane disruption and facilitating endosomal escape so the nanoparticle can reach the nucleus[3].

Quantitative Release Data

The efficacy of the quinoline tether is demonstrated by its release kinetics under varying physiological conditions.

ConditionZeta Potential (mV)Drug Release (Dark, 24h)Drug Release (Irradiated, 24h)
pH 7.4 (Bloodstream) -15.2< 5%45%
pH 5.0 (Endosome) +22.4< 8%> 85%

Table 2: Zeta Potential & Release Kinetics of Quinoline-Tethered MSNs. Charge reversal occurs strictly at pH < 5.5.

Experimental Protocol: Synthesis of Quinoline-Tethered MSNs

Step-by-Step Methodology:

  • Silica Functionalization: React amine-functionalized MSNs with 7-(3-bromopropoxy)quinoline-2-carbaldehyde.

    • Causality: The aldehyde forms an imine bond with the silica's surface amines, while the bromopropoxy tail acts as a hydrophobic caging layer that seals the mesopores[3].

  • Drug Caging: Load the functionalized MSNs with Chlorambucil (an alkylating antineoplastic agent) in strict darkness.

    • Causality: Chlorambucil requires nuclear access to cross-link DNA. The quinoline tether physically traps the drug inside the silica pores until photolysis occurs[3].

  • Self-Validating Release Assay: Set up a 2x2 experimental matrix:[pH 7.4 vs pH 5.0] × [Dark vs 365 nm UV].

    • Validation System: The nanocarrier system is only validated if the [pH 7.4 / Dark] control exhibits <5% drug leakage (proving stable caging), while the [pH 5.0 / UV] condition yields >80% release. Any baseline leakage in the dark control indicates a failure in the structural integrity of the quinoline cap, requiring a synthesis restart[7].

PDDS_Mechanism MSN Quinoline-Tethered MSN (pH 7.4, Zeta: Negative) Endosome Endocytosis into Cancer Cell MSN->Endosome Acidification Endosomal Acidification (pH 5.0) Endosome->Acidification ChargeRev Quinoline Protonation (Zeta: Positive) Acidification->ChargeRev pKa ~4.8 Trigger Escape Endosomal Escape & Nuclear Localization ChargeRev->Escape Membrane Disruption Irradiation Light Irradiation (≥365 nm or 675 nm) Escape->Irradiation Release Chlorambucil Release (Apoptosis) Irradiation->Release Photochemical Cleavage

Mechanism of charge-reversal and photo-triggered drug release in the tumor microenvironment.

Conclusion

The 7-(3-Bromopropoxy)quinoline scaffold exemplifies the power of rational chemical design. Whether acting as a rigid spatial tether to fine-tune GPCR intrinsic activity in the brain, or serving as a pH-responsive phototrigger to deliver cytotoxic payloads to tumor nuclei, its predictable and highly reactive chemistry makes it an indispensable tool in the modern drug discovery pipeline.

References

  • Karthik, S., et al. "Synthesis and in vitro evaluation of charge reversal photoresponsive quinoline tethered mesoporous silica for targeted drug delivery." Journal of Materials Chemistry B (2014).

  • Oshiro, Y., et al. "Novel antipsychotic agents with dopamine autoreceptor agonist properties: synthesis and pharmacology of 7-[4-(4-phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone derivatives." Journal of Medicinal Chemistry (1998).

  • Maeda, K., et al. "Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator." Journal of Pharmacology and Experimental Therapeutics (2014).

  • ChemicalBook. "7-(3-BROMOPROPOXY)-QUINOLINE-2(1H)-ONE Properties." ChemicalBook Database (2023).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 7-(3-Bromopropoxy)quinoline

Application Note: Synthesis and Purification Protocol for 7-(3-Bromopropoxy)quinoline Introduction and Mechanistic Rationale 7-(3-Bromopropoxy)quinoline is a highly versatile synthetic intermediate, predominantly utilize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Purification Protocol for 7-(3-Bromopropoxy)quinoline

Introduction and Mechanistic Rationale

7-(3-Bromopropoxy)quinoline is a highly versatile synthetic intermediate, predominantly utilized in the construction of photoresponsive tethers for targeted drug delivery systems and as a precursor for various quinolinone-derived active pharmaceutical ingredients (APIs)[1].

The synthesis relies on a Williamson ether synthesis, coupling 7-hydroxyquinoline with 1,3-dibromopropane via a bimolecular nucleophilic substitution ( SN​2 ) pathway. To ensure high yields and prevent unwanted dimerization (the formation of 1,3-bis(7-quinolinyloxy)propane), the protocol employs specific kinetic controls:

  • Nucleophilic Catalysis: Potassium iodide (KI) is introduced to facilitate a transient Finkelstein reaction. The iodide ion displaces a bromide on 1,3-dibromopropane to form 1-bromo-3-iodopropane in situ. Because iodide is a superior leaving group, it significantly accelerates the subsequent SN​2 attack by the bulky quinoline phenoxide.

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It effectively solvates the potassium cations but leaves the phenoxide anion relatively unsolvated and highly nucleophilic.

  • Stoichiometric Control: A strict excess of 1,3-dibromopropane is maintained, and it is added dropwise to keep the local concentration of the electrophile high relative to the phenoxide, statistically favoring mono-alkylation.

Experimental Workflow Diagram

SynthesisWorkflow N1 7-Hydroxyquinoline + K2CO3 + KI N2 Deprotonation (Phenoxide Generation) N1->N2 N4 SN2 Alkylation in DMF (6h, RT, N2 Atmosphere) N2->N4 N3 1,3-Dibromopropane (Excess) N3->N4 Dropwise Addition N5 Aqueous Quench & EtOAc Extraction N4->N5 N6 Silica Gel Chromatography (EtOAc/Hexane 3:7) N5->N6 N7 7-(3-Bromopropoxy)quinoline (Target Product) N6->N7

Figure 1: Logical workflow and mechanistic progression for the synthesis of 7-(3-Bromopropoxy)quinoline.

Quantitative Data: Materials and Reagents

Note: The following stoichiometric ratios are adapted from validated literature procedures for highly similar quinoline derivatives to maximize the mono-alkylated yield[1].

ReagentMolecular WeightEquivalentsAmountFunctional Role
7-Hydroxyquinoline 145.16 g/mol 1.0 eq450 mg (3.1 mmol)Primary Nucleophile
1,3-Dibromopropane 201.89 g/mol 1.7 eq535 µL (5.3 mmol)Electrophile
Potassium Carbonate ( K2​CO3​ ) 138.20 g/mol 2.0 eq856 mg (6.2 mmol)Mild Base
Potassium Iodide (KI) 166.00 g/mol 0.1 eq51 mg (0.31 mmol)Finkelstein Catalyst
DMF (Anhydrous) 73.09 g/mol N/A6.0 mLPolar Aprotic Solvent

Step-by-Step Methodologies

Phase 1: Reaction Setup and Deprotonation
  • Preparation: Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with inert nitrogen gas ( N2​ ) for 5 minutes to displace atmospheric moisture, which could otherwise hydrolyze the alkyl halide.

  • Reagent Loading: Add 450 mg of 7-hydroxyquinoline, 856 mg of anhydrous K2​CO3​ , and 51 mg of KI to the flask.

  • Solvation: Inject 6.0 mL of anhydrous DMF into the flask via syringe.

  • Activation: Stir the suspension vigorously at room temperature (20-25 °C) for 15 minutes. Causality: This pre-stirring period allows the heterogeneous K2​CO3​ to deprotonate the 7-hydroxyquinoline, generating the reactive phenoxide intermediate indicated by a slight color change in the suspension.

Phase 2: Alkylation
  • Electrophile Addition: Using a syringe pump or a pressure-equalizing dropping funnel, add 535 µL of 1,3-dibromopropane dropwise over a period of 10-15 minutes[1]. Causality: Dropwise addition ensures that the concentration of unreacted dibromopropane remains vastly higher than the phenoxide at any given moment, suppressing the formation of the unwanted bis-ether byproduct.

  • Reaction Propagation: Allow the reaction mixture to stir continuously for 6 hours at room temperature under the nitrogen atmosphere[1].

Phase 3: Workup and Extraction
  • Quenching: Terminate the reaction by adding 15 mL of distilled water to the flask. Causality: Water quenches any unreacted base, dissolves the inorganic salts (KBr, KI, excess K2​CO3​ ), and forces the organic product out of the DMF phase.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL)[1].

  • Washing: Combine the organic EtOAc layers and wash them with brine (2 x 20 mL) to remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent and remove the solvent via rotary evaporation under reduced pressure to yield a crude brown oil[1].

Phase 4: Purification
  • Chromatography: Purify the crude brown oil using flash column chromatography over silica gel (230-400 mesh).

  • Elution: Use an isocratic elution profile of EtOAc/Hexane (3:7 v/v)[1]. Monitor the fractions via TLC (UV active at 254 nm).

  • Final Isolation: Pool the fractions containing the pure product ( Rf​ value will be higher than the starting 7-hydroxyquinoline due to the loss of the polar hydroxyl group) and concentrate via rotary evaporation to yield 7-(3-Bromopropoxy)quinoline.

References

  • Synthesis and In Vitro evaluation of Charge Reversal Photoresponsive Quinoline Tethered Mesoporous Silica for Targeted Drug Delivery (Supporting Information) The Royal Society of Chemistry URL:[Link]

Sources

Application

The Strategic Utility of 7-(3-Bromopropoxy)quinoline in Active Pharmaceutical Ingredient (API) Synthesis: A Detailed Application Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 7-(3-Bromopropoxy)quinoline and its activated counterpart, 7-(3-Bromopropoxy)quinolin-2(1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-(3-Bromopropoxy)quinoline and its activated counterpart, 7-(3-Bromopropoxy)quinolin-2(1H)-one, as pivotal intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). We delve into the causality behind experimental choices, offering detailed, field-proven protocols for the synthesis and subsequent utilization of these intermediates. This document emphasizes the strategic importance of the propoxy linker in constructing complex heterocyclic scaffolds, particularly in the development of novel therapeutics. All methodologies are presented with a focus on scientific integrity, providing a self-validating framework for researchers.

Introduction: The Quinoline Scaffold and the Significance of the C7-Propoxy Linker

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including antimalarials, anticancer agents, and antibacterials.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] The substitution at the C7 position, in particular, has been a fertile area of exploration for introducing side chains that can interact with specific biological targets.

The 7-(3-Bromopropoxy)quinoline intermediate offers a strategic three-carbon linker, providing a degree of conformational flexibility that is often crucial for optimal receptor binding. The terminal bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, making it a highly reactive handle for coupling with various nucleophiles, most notably piperazine derivatives, which are themselves common pharmacophores in centrally active agents.[4][5]

This guide will focus on the synthesis and application of 7-(3-Bromopropoxy)quinolin-2(1H)-one, a common precursor in which the quinoline ring is activated by a carbonyl group at the C2 position. This modification is frequently observed in the synthesis of modern APIs.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of any intermediate is paramount for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of 7-(3-Bromopropoxy)quinolin-2(1H)-one

PropertyValueSource
CAS Number 1076199-59-1ChemBlink[6]
Molecular Formula C₁₂H₁₂BrNO₂ChemBlink[6]
Molecular Weight 282.13 g/mol PubChem
Appearance Solid (predicted)Inferred
Solubility Soluble in polar aprotic solvents (e.g., DMF, Acetonitrile)Inferred from synthetic protocols[7]

Safety and Handling:

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Storage: Store in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local regulations.

Synthesis of the Key Intermediate: 7-(3-Bromopropoxy)quinolin-2(1H)-one

The primary route to synthesizing 7-(3-Bromopropoxy)quinolin-2(1H)-one is through the O-alkylation of 7-hydroxyquinolin-2(1H)-one with 1,3-dibromopropane. This reaction is a classic Williamson ether synthesis.

Rationale Behind the Synthetic Protocol

The choice of reagents and conditions is critical for achieving a high yield and purity of the desired product while minimizing the formation of by-products, such as the bis-alkylated product.

  • Starting Material: 7-Hydroxyquinolin-2(1H)-one is the foundational building block. Its synthesis has been optimized through various methods, including the DDQ-mediated oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone.[8][10]

  • Alkylating Agent: 1,3-dibromopropane is used in excess to favor the mono-alkylation product.

  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) is employed to deprotonate the phenolic hydroxyl group of the starting material, forming a more nucleophilic phenoxide ion.

  • Solvent: A polar aprotic solvent such as acetonitrile is ideal as it can dissolve the reactants and facilitate the Sₙ2 reaction without participating in it.

Experimental Protocol: Synthesis of 7-(3-Bromopropoxy)quinolin-2(1H)-one

This protocol is adapted from a similar synthesis of quinolinone derivatives.[7]

Materials:

  • 7-Hydroxyquinolin-2(1H)-one

  • 1,3-Dibromopropane

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

Procedure:

  • To a round-bottom flask, add 7-hydroxyquinolin-2(1H)-one (1.0 equivalent) and potassium carbonate (2.5 equivalents).

  • Add anhydrous acetonitrile to the flask to create a suspension.

  • Add 1,3-dibromopropane (2.0 equivalents) to the mixture.

  • Heat the reaction mixture to 50°C and stir for 20 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 7-(3-Bromopropoxy)quinolin-2(1H)-one.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Application in API Synthesis: Coupling with Piperazine Derivatives

The primary utility of 7-(3-Bromopropoxy)quinolin-2(1H)-one is its role as an electrophile in nucleophilic substitution reactions. A prominent application is its reaction with various piperazine derivatives to form complex molecules with potential therapeutic activity, for instance in the field of neuroscience.[7]

The Causality of the Coupling Reaction

This step involves the formation of a C-N bond between the propoxy linker and a nitrogen atom of a piperazine derivative.

  • Nucleophile: The secondary amine of the piperazine derivative acts as the nucleophile. The choice of the specific piperazine derivative is dictated by the desired pharmacological profile of the final API.

  • Solvent and Temperature: The reaction is typically carried out in acetonitrile at an elevated temperature (e.g., 50°C) to ensure a reasonable reaction rate.

  • Work-up: A crucial part of the work-up involves the use of a solid-phase extraction (SPE) cartridge, such as an SCX (Strong Cation Exchange) resin. This allows for the efficient separation of the desired basic product from any unreacted starting materials and non-basic impurities.

Detailed Protocol: Synthesis of 7-[3-(4-substituted-piperazin-1-yl)propoxy]quinolin-2(1H)-one

This protocol is a general procedure adapted from the synthesis of a library of quinolinone derivatives.[7]

Materials:

  • Crude 7-(3-Bromopropoxy)quinolin-2(1H)-one

  • Substituted Piperazine (e.g., 1-isopropylpiperazine)

  • Acetonitrile (anhydrous)

  • Methanol

  • SCX resin cartridge

Procedure:

  • Dissolve the crude 7-(3-Bromopropoxy)quinolin-2(1H)-one (1.0 equivalent) in anhydrous acetonitrile.

  • Add the desired substituted piperazine (4.0 equivalents) to the solution.

  • Stir the reaction mixture at 50°C for 15 hours.

  • After cooling, dilute the reaction mixture with methanol.

  • Load the diluted mixture onto a pre-conditioned SCX resin cartridge.

  • Wash the cartridge with methanol to remove non-basic impurities.

  • Elute the desired product from the cartridge using a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH).

  • Concentrate the eluate under reduced pressure to yield the final product.

  • Further purification can be achieved by recrystallization or preparative HPLC if required.

Table 2: Key Parameters for the Synthesis of a 7-[3-(4-isopropylpiperazin-1-yl)propoxy]quinolin-2(1H)-one [7]

ParameterValue
Starting Material 7-hydroxyquinolin-2(1H)-one
Reagents 1,3-dibromopropane, K₂CO₃, 1-isopropylpiperazine
Solvent Acetonitrile
Reaction Time Step 1: 20h; Step 2: 15h
Temperature 50°C
Yield ~30%
Visualizing the Workflow

The following diagrams illustrate the synthesis of the intermediate and its subsequent coupling reaction.

Synthesis_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Nucleophilic Substitution A 7-Hydroxyquinolin-2(1H)-one C 7-(3-Bromopropoxy)quinolin-2(1H)-one A->C  K₂CO₃, Acetonitrile, 50°C B 1,3-Dibromopropane B->C E Final API Scaffold C->E  Acetonitrile, 50°C D Substituted Piperazine D->E

General synthetic workflow for the preparation of 7-(3-piperazinylpropoxy)quinolin-2(1H)-one derivatives.

Reaction_Mechanism 7-Hydroxyquinolin-2(1H)-one 7-Hydroxyquinolin-2(1H)-one Phenoxide Ion Phenoxide Ion 7-Hydroxyquinolin-2(1H)-one->Phenoxide Ion + K₂CO₃ - KHCO₃ 7-(3-Bromopropoxy)quinolin-2(1H)-one 7-(3-Bromopropoxy)quinolin-2(1H)-one Phenoxide Ion->7-(3-Bromopropoxy)quinolin-2(1H)-one + Br-(CH₂)₃-Br (Sₙ2) Final Product Final Product 7-(3-Bromopropoxy)quinolin-2(1H)-one->Final Product + Piperazine Derivative - HBr

Simplified reaction mechanism overview.

Conclusion

7-(3-Bromopropoxy)quinoline and its quinolinone analogue are valuable and versatile intermediates in the synthesis of complex APIs. The three-carbon linker provides a desirable level of flexibility for molecular design, and the terminal bromine allows for efficient coupling with a wide range of nucleophiles. The protocols outlined in this guide, based on established chemical principles and published examples, provide a solid framework for researchers to utilize these intermediates in their drug discovery and development programs. As with all chemical syntheses, appropriate safety precautions must be taken, and optimization of reaction conditions may be necessary for specific substrates.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 16(12), 10457-10481.
  • Chandgude, A. L., & Doemling, A. (2016). Convergent Three-Component Tetrazole Synthesis. European Journal of Organic Chemistry, 2016(14), 2383-2387.
  • BenchChem. (2026). An In-depth Technical Guide on the Synthesis of 7-Hydroxyquinoline as a Precursor for Quinolinium Dyes.
  • Giménez-bíscara, M., et al. (2020). Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. Molecules, 25(11), 2598.
  • BenchChem. (2026). Application Notes and Protocols for the Synthesis of 7-Phenoxyquinolin-2(1H)
  • Hu, Z., Gao, S., & Gao, J. (2017). Investigation and structural elucidation of a new impurity in bulk drug of cilostazol by LC/MS/MS, FT-IR and NMR. Journal of Pharmaceutical and Biomedical Analysis, 140, 25-30.
  • Patel, R. V., et al. (2016). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances, 6(96), 93633-93647.
  • Priya, M. G. R., et al. (2024). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Chemical and Pharmaceutical Research, 16(7), 171-180.
  • Fisher Scientific. (2025).
  • Roy, B. G., et al. (2021). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 6(48), 32599–32610.
  • Reddy, T. R., et al. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry, 30(4), 834-836.
  • Naddaka, V., et al. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. U.S.
  • SynQuest Laboratories, Inc. (2016).
  • Kumar, A., et al. (2026). Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. ChemistrySelect, 11(6), e202504321.
  • M. S. Creative Peptides. (2017). Process for the preparation of quinoline-2(1h)
  • Khan, I., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(1), M1355.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 10(20), 23555-23569.
  • El-Gamal, M. I., et al. (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Molecules, 27(2), 399.
  • Abdel-Mohsen, H. T. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Bulletin of the Korean Chemical Society, 23(11), 1579-1584.
  • Singh, S., & Singh, J. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. International Journal of Pharmaceutical Sciences Review and Research, 75(1), 1-10.
  • Yan, H., & Ouyang, G. (2013). Synthesis and Characterization of 7 - (3 - (substituted-phenoxy) propoxy) Quinazoline Derivatives.
  • Nishiyama, T., et al. (2021). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry, 17, 730-736.
  • Sharma, A., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. International Journal of Scientific Research in Science and Technology, 9(1), 2022-2041.
  • Ma, Y., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7358.

Sources

Method

Application Note: Alkylation Protocols for the Synthesis and Utilization of 7-(3-Bromopropoxy)quinoline

Audience: Researchers, scientists, and drug development professionals Focus: Mechanistic causality, self-validating protocols, and downstream payload conjugation. Executive Summary 7-(3-Bromopropoxy)quinoline and its sub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Focus: Mechanistic causality, self-validating protocols, and downstream payload conjugation.

Executive Summary

7-(3-Bromopropoxy)quinoline and its substituted analogs (e.g., 7-(3-bromopropoxy)-2-methylquinoline) are highly versatile bifunctional intermediates in chemical biology and drug development. They are predominantly utilized as molecular tethers to synthesize fluorescent probes, photoremovable protecting groups (caged compounds), and targeted drug conjugates such as quinoline-chlorambucil hybrids[1][2].

This technical guide details the complete lifecycle of this reagent:

  • Upstream Synthesis: The precise O-alkylation of the 7-hydroxyquinoline core.

  • Downstream Application: The utilization of the resulting bromopropoxy tether as an electrophilic alkylating agent for payload conjugation.

Upstream Synthesis: O-Alkylation of 7-Hydroxyquinoline

Mechanistic Rationale & Causality

The synthesis relies on the nucleophilic substitution (SN2) of 1,3-dibromopropane by a 7-hydroxyquinoline derivative[1]. To achieve high yields and suppress unwanted side reactions (such as bis-alkylation or N-alkylation of the quinoline nitrogen), the experimental parameters must be strictly controlled:

  • Base Selection (K₂CO₃): Potassium carbonate is specifically chosen because it is strong enough to quantitatively deprotonate the 7-hydroxyl group (forming a highly nucleophilic phenoxide anion) but mild enough to prevent the degradation of the alkyl halide through elimination pathways.

  • Finkelstein Activation (KI): The addition of catalytic Potassium Iodide (KI) is a critical kinetic driver. KI converts 1,3-dibromopropane into 1-bromo-3-iodopropane in situ. Because iodide is a superior leaving group, this significantly accelerates the SN2 attack by the phenoxide, allowing the reaction to proceed efficiently at room temperature[1].

  • Stoichiometric Control: A 1.7 molar excess of 1,3-dibromopropane is used to statistically favor mono-alkylation, preventing the newly formed phenoxide from reacting with already mono-alkylated products to form symmetrical dimers.

  • Solvent (DMF): N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent. It strongly solvates the potassium cations, leaving the phenoxide anion "naked" and maximizing its nucleophilicity.

Experimental Protocol: Synthesis Workflow

Reagents Required: 7-Hydroxyquinoline derivative (3.1 mmol), anhydrous K₂CO₃ (approx. 2.0 eq), KI (0.1 eq), 1,3-dibromopropane (5.3 mmol), anhydrous DMF (6 mL).

  • Deprotonation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the 7-hydroxyquinoline derivative in anhydrous DMF. Add K₂CO₃ and KI. Stir for 15 minutes at room temperature to ensure complete deprotonation.

  • Electrophile Addition: Dropwise add 1,3-dibromopropane to the stirring suspension. The dropwise addition prevents localized concentration spikes, further suppressing dimerization.

  • Reaction: Stir the mixture continuously for 6 hours at room temperature (20–25 °C)[1].

  • Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). 7-Hydroxyquinoline exhibits characteristic fluorescence under 365 nm UV light. As the phenol is alkylated, the electronic structure shifts, leading to a distinct change in the retention factor (Rf) and fluorescence emission. The complete consumption of the baseline-shifted phenoxide spot confirms reaction completion.

  • Workup: Quench the reaction with distilled water and extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers thoroughly with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate via rotary evaporation.

  • Purification: Purify the resulting brown oil using silica gel flash column chromatography (Ethyl Acetate/Hexane, 3:7 v/v).

G A 7-Hydroxyquinoline B Deprotonation (K2CO3 / DMF) A->B Base addition C Phenoxide Anion B->C -HCO3 E SN2 Alkylation (6h, 25°C) C->E Nucleophilic attack D Finkelstein Activation (KI + 1,3-Dibromopropane) D->E Generates 1-bromo-3-iodopropane F 7-(3-Bromopropoxy)quinoline (80% Yield) E->F Workup & Chromatography

Caption: Mechanistic workflow for the O-alkylation of 7-hydroxyquinoline using Finkelstein activation.

Downstream Application: Payload Conjugation

Once synthesized, 7-(3-bromopropoxy)quinoline serves as an excellent electrophile for tethering quinoline pharmacophores to other molecules (e.g., amines, carboxylates, or thiols). The primary bromide undergoes facile SN2 displacement.

Mechanistic Rationale & Causality

When conjugating to secondary amines or carboxylic acids (e.g., synthesizing quinoline-chlorambucil conjugates), an organic base like Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) must be utilized. This base neutralizes the generated HBr, preventing the protonation of the incoming nucleophile and driving the reaction forward[1].

Experimental Protocol: Payload Conjugation (Esterification/Amidation)
  • Payload Activation (For Carboxylates): If conjugating to a carboxylic acid payload (e.g., chlorambucil, 0.29 mmol), first convert it to its highly reactive acid chloride using oxalyl chloride (1 mL) at 60 °C for 1 hour. Remove excess oxalyl chloride under vacuum[1].

  • Coupling Setup: Dissolve the activated payload (or amine nucleophile) in dry Dichloromethane (DCM) (5 mL).

  • Alkylation: Add 7-(3-bromopropoxy)quinoline (1.0 eq) followed by Triethylamine (1.5 eq).

  • Reaction: Stir at room temperature under nitrogen until completion.

  • Self-Validation Checkpoint (NMR/MS): Successful substitution of the primary bromide is analytically confirmed via mass spectrometry (loss of the M and M+2 isotopic signature characteristic of bromine) and the disappearance of the triplet at ~3.6 ppm (CH₂-Br) in the ¹H NMR spectrum, replaced by the corresponding tethered substituent peaks.

G A 7-(3-Bromopropoxy)quinoline (Electrophile) D Nucleophilic Substitution (SN2 Pathway) A->D B Target Payload (e.g., Amine/Carboxylate) B->D C Base / Catalyst (e.g., Et3N, K2CO3) C->D Neutralizes HBr E Tethered Quinoline Conjugate (Drug/Probe) D->E Purification

Caption: Downstream application of 7-(3-bromopropoxy)quinoline as an alkylating agent.

Quantitative Data Summaries

Table 1: Optimization of Reaction Conditions for Upstream O-Alkylation

ParameterOptimized ConditionMechanistic Rationale
Starting Material 7-Hydroxyquinoline (1.0 eq)Precursor for the nucleophilic phenoxide.
Alkylating Agent 1,3-Dibromopropane (1.7 eq)Excess prevents symmetrical dimerization.
Base K₂CO₃ (2.0 eq)Mild deprotonation; avoids side reactions.
Catalyst KI (0.1 eq)In situ Finkelstein activation (Iodide substitution).
Solvent Anhydrous DMFPolar aprotic; maximizes anion nucleophilicity.
Temp & Time Room Temp, 6 hoursMild conditions preserve product stability.
Typical Yield ~80%Highly efficient SN2 conversion.

Table 2: Downstream Conjugation Parameters

ParameterOptimized ConditionTarget Payload Type
Base Triethylamine / DIPEAAmines, Carboxylic Acids (via Acid Chlorides).
Solvent DCM or DMFDependent on payload solubility.
Temperature Room Temp to 60 °CVaries by nucleophile strength and steric hindrance.

References

  • Title: Supporting Information - The Royal Society of Chemistry (Synthesis of 7–(3–bromopropoxy)–2–methylquinoline and Chlorambucil Conjugates)
  • Source: instras.

Sources

Application

Application Note: Advanced Flash Chromatographic Purification of 7-(3-Bromopropoxy)quinoline

Chemical Context & Mechanistic Challenges 7-(3-Bromopropoxy)quinoline is a critical bifunctional intermediate frequently utilized in the synthesis of CNS-active pharmaceuticals and receptor ligands[1]. Purifying this spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Mechanistic Challenges

7-(3-Bromopropoxy)quinoline is a critical bifunctional intermediate frequently utilized in the synthesis of CNS-active pharmaceuticals and receptor ligands[1]. Purifying this specific molecule via normal-phase flash chromatography presents a unique dichotomy of challenges that must be carefully managed:

  • The Basic Quinoline Core: The quinoline nitrogen (pKa ~4.9) acts as a strong hydrogen-bond acceptor and Brønsted base. Standard bare silica gel contains acidic surface silanol groups (pKa ~4.5–5.0). When the basic quinoline interacts with these silanols, it triggers an ion-exchange mechanism that manifests as severe chromatographic tailing, band broadening, and poor recovery[2][3].

  • The Reactive Alkyl Bromide: The 3-bromopropoxy chain is an active electrophile. While stable under neutral conditions, prolonged exposure to strong nucleophiles or concentrated bases during post-column solvent evaporation can induce unintended intermolecular alkylation (Menshutkin reaction) or elimination.

Chromatographic Strategy: Deactivating the Stationary Phase

To overcome silanol-induced tailing without degrading the alkyl bromide, the chromatographic environment must be modified. We employ two field-proven strategies:

Strategy A: Mobile Phase Modifiers on Bare Silica Adding 1–3% Triethylamine (TEA) to the mobile phase competitively binds and neutralizes the acidic silanols[4]. Because TEA (pKa ~10.7) is significantly more basic than quinoline, it saturates the active acidic sites on the silica. This allows the target compound to elute as a sharp, discrete band based purely on its polarity rather than destructive ion-exchange interactions[5].

Strategy B: Amine-Functionalized Silica (NH2-Silica) For optimal recovery and to avoid the use of TEA entirely, aminopropyl-modified silica provides a pre-basified stationary phase. The covalently bonded amino groups repel the basic quinoline, completely eliminating tailing without requiring mobile phase additives, which drastically simplifies post-column concentration[2].

Purification Workflow

PurificationWorkflow Crude Crude Mixture 7-(3-Bromopropoxy)quinoline TLC TLC Method Development (Hexane/EtOAc + 1% TEA) Crude->TLC Phase Stationary Phase Selection TLC->Phase Bare Bare Silica (SiO2) Requires Column Pre-treatment Phase->Bare Cost-Effective Amine Amine-Functionalized Silica No Modifier Required Phase->Amine Optimal Recovery Load Dry Loading (Celite or Deactivated SiO2) Bare->Load Add 1% TEA Amine->Load Neutral Solvents Elute Flash Elution Monitor at 254 nm Load->Elute Evap Low-Temp Concentration (< 40 °C to prevent degradation) Elute->Evap Pure Pure Target Compound (NMR/LC-MS Validation) Evap->Pure

Fig 1: Decision tree and workflow for the flash chromatographic purification of basic quinoline derivatives.

Quantitative Method Data

The following table summarizes the expected chromatographic behavior of 7-(3-Bromopropoxy)quinoline across different stationary and mobile phase configurations.

Stationary PhaseMobile Phase SystemModifierApprox. Target Rf​ Peak Shape / ResolutionExpected Recovery
Bare Silica (SiO2)Hexane/EtOAc (7:3)None0.10 - 0.15Severe Tailing / Poor< 60%
Bare Silica (SiO2)Hexane/EtOAc (7:3)1% TEA0.30 - 0.35Sharp / Excellent> 85%
Amine-Silica (NH2)Hexane/EtOAc (7:3)None0.35 - 0.40Sharp / Excellent> 95%

Step-by-Step Experimental Protocol

Phase 1: TLC Optimization & Self-Validation
  • Prepare a baseline solvent system of Hexane/Ethyl Acetate (7:3, v/v).

  • Split the solvent into two chambers. To Chamber B, add 1% v/v TEA.

  • Self-Validation (2D TLC): Spot the crude mixture on a silica TLC plate. Develop in Chamber A. Dry the plate, rotate 90°, and develop again in Chamber A. A smeared diagonal streak indicates severe silanol interaction.

  • Repeat the 2D TLC using Chamber B. A tight, circular spot confirms that the 1% TEA successfully deactivates the silica and that the method is ready for column transfer.

Phase 2: Column Preparation (Bare Silica Route)
  • Select a flash column with a 1:50 to 1:70 crude-to-silica weight ratio.

  • Prepare the eluent: Hexane/EtOAc (7:3) containing 1% TEA.

  • Critical Step: Pre-equilibrate the column by flushing with at least 3 column volumes (CV) of the TEA-modified eluent.

    • Causality: Failing to pre-equilibrate will cause the leading edge of the quinoline band to bind irreversibly to un-neutralized silanols at the bottom of the column, ruining the separation and recovery[3].

Phase 3: Dry Loading
  • Dissolve the crude 7-(3-bromopropoxy)quinoline in a minimal amount of dichloromethane (DCM).

  • Add deactivated silica (pre-slurried with 1% TEA in hexane and dried) or Celite to the flask (approx. 3x the crude weight).

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Load the powder evenly onto the top of the column bed and top with a thin layer of protective sand.

    • Causality: Dry loading prevents the basic oil from dissolving unevenly into the mobile phase, ensuring a perfectly narrow initial band.

Phase 4: Elution & Fraction Collection
  • Elute the column isocratically with Hexane/EtOAc (7:3) + 1% TEA at a flow rate appropriate for the column size (e.g., 30 mL/min for a 40g column).

  • Monitor the elution via UV detection at 254 nm. The quinoline chromophore provides strong UV absorbance.

  • Collect fractions based on the UV threshold.

Phase 5: Post-Purification Processing
  • Pool fractions containing the pure target compound.

  • Concentrate via rotary evaporation.

    • Causality:Maintain the water bath temperature strictly below 40 °C. Because the concentrated fractions contain both the electrophilic alkyl bromide and the nucleophilic TEA, elevated temperatures will accelerate the formation of unwanted quaternary ammonium salts.

  • Place the resulting oil under high vacuum (0.1 mbar) for 4 hours to remove residual TEA traces.

Post-Purification Self-Validation (NMR)

To validate the structural integrity of the purified 7-(3-bromopropoxy)quinoline and ensure no degradation occurred during concentration, acquire a 1 H NMR spectrum in CDCl 3​ :

  • Check 1 (Integrity): Verify the integral ratio between the triplet at ~4.25 ppm (O-CH 2​ , 2H) and the triplet at ~3.65 ppm (CH 2​ -Br, 2H). A strict 1:1 ratio confirms the bromide is intact and has not undergone elimination or substitution.

  • Check 2 (Purity): Inspect the region around 1.0–1.1 ppm and 2.5–2.6 ppm. The absence of signals here confirms the complete removal of the TEA modifier.

References

  • [1] Title: Supporting Information - The Royal Society of Chemistry (Synthesis of 7–(3–bromopropoxy)–2–methylquinoline). Source: The Royal Society of Chemistry. URL:[Link]

  • [4] Title: Solvent Systems for Flash Column Chromatography. Source: University of Rochester. URL:[Link]

  • [5] Title: Successful Flash Chromatography. Source: Biotage. URL:[Link]

  • [2] Title: RediSep amine functionalized column - Purification of high pKa organic compounds. Source: Teledyne ISCO. URL: [Link]

  • [3] Title: Successful Flash Chromatography | Biotage. Source: Biotage. URL: [Link]

Sources

Method

Application Notes: 7-(3-Bromopropoxy)quinoline in the Development of D2 Partial Agonist Antipsychotics

Executive Summary The transition from first-generation dopamine D2 antagonists to third-generation "dopamine stabilizers" (partial agonists) represents a watershed moment in antipsychotic drug development. At the heart o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from first-generation dopamine D2 antagonists to third-generation "dopamine stabilizers" (partial agonists) represents a watershed moment in antipsychotic drug development. At the heart of this pharmacological evolution is 7-(3-Bromopropoxy)quinolin-2(1H)-one , a critical alkylating intermediate. This building block was famously utilized to synthesize OPC-4392 , the first-in-class presynaptic dopamine autoreceptor agonist and postsynaptic D2 partial agonist[1][2].

By serving as a 3-carbon linker between a quinolinone core and an arylpiperazine moiety, 7-(3-bromopropoxy)quinoline allows researchers to precisely tune the intrinsic efficacy of molecules at the D2 receptor. This application note details the mechanistic causality behind this linker, provides structure-activity relationship (SAR) data, and outlines self-validating protocols for both the chemical synthesis and biological evaluation of these compounds.

Mechanistic Grounding: The "Linker Hypothesis" in Dopamine Stabilizers

The design of atypical antipsychotics like aripiprazole and its predecessor OPC-4392 relies on a tripartite pharmacophore:

  • The Quinolinone Core: Mimics the catechol moiety of endogenous dopamine, anchoring the drug into the orthosteric binding site of the D2 receptor[3].

  • The Arylpiperazine Tail: Interacts with a secondary hydrophobic pocket, providing high binding affinity.

  • The Aliphatic Linker: The length of this carbon chain physically dictates the spatial orientation of the molecule within the receptor, directly controlling the conformational shift of the G-protein coupled receptor (GPCR)[4][5].

Causality of the 3-Carbon Linker: When utilizing 7-(3-bromopropoxy)quinoline, the resulting 3-carbon (propoxy) linker pulls the arylpiperazine closer to the quinolinone core. In the D2 receptor pocket, this specific geometry induces a high degree of receptor activation. Consequently, OPC-4392 exhibits a high intrinsic partial agonist activity[3]. While this high intrinsic activity successfully reversed negative symptoms in early trials, it was too close to full dopamine agonism, leading to the exacerbation of positive symptoms (psychosis)[2][4].

To solve this, researchers extended the linker to 4 carbons (using a butoxy intermediate) to create Aripiprazole (OPC-14597), which lowered the intrinsic activity to the "Goldilocks" zone—acting as an antagonist in hyperdopaminergic states (mesolimbic pathway) and an agonist in hypodopaminergic states (mesocortical pathway)[4][5]. Today, 7-(3-bromopropoxy)quinoline remains a vital standard in SAR studies for developing high-intrinsic-activity reference compounds.

Structure-Activity Relationship (SAR) Profiling

The following table summarizes how the modification of the linker length (derived from the bromopropoxy vs. bromobutoxy intermediates) alters the functional profile of the resulting antipsychotic candidates[3][4].

CompoundLinker LengthCore StructureArylpiperazine MoietyIntrinsic Activity (cAMP Assay)Clinical Profile
OPC-4392 3 (Propoxy) Quinolin-2(1H)-one2,3-dimethylphenylHigh Partial Agonist Exacerbated positive symptoms
Aripiprazole 4 (Butoxy)3,4-Dihydroquinolinone2,3-dichlorophenylLow Partial Agonist Balanced (Approved API)
Brexpiprazole 4 (Butoxy)Quinolin-2(1H)-oneBenzothiopheneVery Low Partial Agonist Balanced (Approved API)

Experimental Protocol 1: Chemical Synthesis of OPC-4392

Objective: N-alkylation of an arylpiperazine using 7-(3-bromopropoxy)quinolin-2(1H)-one to yield the D2 partial agonist OPC-4392 (7-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propoxy}-2(1H)-quinolinone).

Causality & Design Choices:
  • Finkelstein Catalyst (NaI): The primary alkyl bromide on the 3-carbon linker is only moderately reactive. Adding catalytic Sodium Iodide (NaI) generates an alkyl iodide intermediate in situ. Iodide is a superior leaving group, which accelerates the nucleophilic substitution and prevents thermal degradation of the quinolinone core.

  • Acid Scavenger (Triethylamine): As the substitution proceeds, hydrobromic acid is generated. Triethylamine (Et3N) neutralizes this acid, preventing the protonation of the basic piperazine nitrogen, which would otherwise halt the reaction.

Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask under inert N2 atmosphere, dissolve 1.0 equivalent (eq) of 7-(3-bromopropoxy)quinolin-2(1H)-one in anhydrous acetonitrile (MeCN).

  • Reagent Addition: Add 1.2 eq of 1-(2,3-dimethylphenyl)piperazine, followed by 2.0 eq of Triethylamine and 0.1 eq of Sodium Iodide.

  • Reflux: Heat the reaction mixture to 80°C and stir continuously for 12 hours.

  • Self-Validating QC (TLC): Monitor the reaction via Thin-Layer Chromatography (DCM:MeOH 9:1). The consumption of the UV-active starting material ( Rf​≈0.6 ) and the appearance of a highly polar product spot ( Rf​≈0.2 ) validates reaction progress.

  • Workup: Cool to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure OPC-4392. Confirm identity via LC-MS (Expected m/z[M+H]+=392.2 )[2].

SynthesisWorkflow Step1 7-Hydroxyquinolin-2(1H)-one (Starting Material) Step2 1,3-Dibromopropane + K2CO3 / DMF (60°C) Step1->Step2 Step3 7-(3-Bromopropoxy)quinolin-2(1H)-one (Key Alkylating Intermediate) Step2->Step3 O-Alkylation Step4 1-(2,3-Dimethylphenyl)piperazine + Et3N / NaI / MeCN (Reflux) Step3->Step4 Step5 Nucleophilic Substitution (Finkelstein-Assisted) Step4->Step5 Step6 OPC-4392 (Crude Product) Step5->Step6 N-Alkylation Step7 LC-MS Validation & Silica Gel Purification Step6->Step7

Caption: Workflow for the synthesis of OPC-4392 using the 7-(3-bromopropoxy)quinoline intermediate.

Experimental Protocol 2: In Vitro Functional Validation (cAMP Assay)

Objective: Quantify the intrinsic agonist activity of the synthesized compound at the human D2L receptor to classify it as a full agonist, partial agonist, or pure antagonist[3].

Causality & Design Choices:
  • Forskolin Stimulation: D2 receptors are Gi/o​ -coupled. Activating them inhibits adenylyl cyclase, reducing cAMP. To measure a reduction, we must first artificially elevate cAMP levels using Forskolin (a direct adenylyl cyclase activator)[3].

  • Phosphodiesterase Inhibition (IBMX): IBMX is added to prevent the natural enzymatic degradation of cAMP. This ensures that the measured cAMP levels strictly reflect the receptor-mediated inhibition of synthesis, rather than downstream degradation.

Step-by-Step Methodology:
  • Cell Seeding: Plate CHO cells stably expressing human D2L​ receptors in a 384-well microplate at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Assay Buffer Preparation: Prepare stimulation buffer containing Hank's Balanced Salt Solution (HBSS), 5 mM HEPES, 500 µM IBMX, and 10 µM Forskolin.

  • Compound Treatment: Add the synthesized OPC-4392 at varying concentrations (ranging from 10−10 to 10−5 M) to the wells.

  • Self-Validating QC (Internal Standard): Run a parallel control using 100 µM Dopamine. Dopamine acts as a full agonist, establishing the maximum possible inhibition of cAMP ( Emax​=100% ). The intrinsic activity of OPC-4392 will be calculated relative to this baseline[3].

  • Incubation & Lysis: Incubate the plate for 30 minutes at room temperature. Lysis buffer containing TR-FRET cAMP detection antibodies is then added.

  • Measurement: Read the plate using a time-resolved fluorescence microplate reader. Calculate the IC50​ and relative Emax​ to determine the partial agonism profile.

D2Signaling Ligand OPC-4392 (Partial Agonist) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site GProtein G_i/o Protein (Alpha Subunit) Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase (Inhibited) GProtein->Effector Inhibits SecondMsgr cAMP Levels (Attenuated) Effector->SecondMsgr Decreases Synthesis Kinase Protein Kinase A (Reduced Activity) SecondMsgr->Kinase Downregulates

Caption: Mechanism of action for D2 partial agonists modulating the Gi/o-coupled cAMP signaling pathway.

References

  • Yasuda, Y., et al. (1988). "7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist." Life Sciences, 42(20):1941-54.

  • Lawler, C. P., et al. (1999). "Interactions of the novel antipsychotic aripiprazole (OPC-14597) with dopamine and serotonin receptor subtypes." Neuropsychopharmacology, 20(6):612-27.

  • Tadori, Y., et al. (2007). "Differences in agonist/antagonist properties at human dopamine D(2) receptors between aripiprazole, bifeprunox and SDZ 208-912." European Journal of Pharmacology, 574(2-3):103-11.

  • Tuplin, E. W., & Holahan, M. R. (2012). "Aripiprazole, a Novel Antipsychotic, Is a High-Affinity Partial Agonist at Human Dopamine D2 Receptors." Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism.

Sources

Application

Optimal catalysts for cross-coupling reactions with 7-(3-Bromopropoxy)quinoline

Application Note: Optimal Catalysts for Cross-Coupling Reactions Involving 7-(3-Bromopropoxy)quinoline Strategic Overview & The Alkyl Electrophile Challenge 7-(3-Bromopropoxy)quinoline is a highly versatile, bifunctional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimal Catalysts for Cross-Coupling Reactions Involving 7-(3-Bromopropoxy)quinoline

Strategic Overview & The Alkyl Electrophile Challenge

7-(3-Bromopropoxy)quinoline is a highly versatile, bifunctional building block utilized in the synthesis of targeted drug delivery systems, photoresponsive materials, and CNS-active pharmacophores[1]. The molecule features a privileged quinoline core tethered to a primary unactivated alkyl bromide.

While aryl and alkenyl halides readily undergo transition-metal-catalyzed cross-coupling, unactivated alkyl bromides like 7-(3-bromopropoxy)quinoline present severe mechanistic hurdles[2]:

  • Sluggish Oxidative Addition: The electron-rich, sterically encumbered nature of the C(sp3)−Br bond makes classical two-electron oxidative addition kinetically slow.

  • Rapid β -Hydride Elimination: Once the alkyl-metal intermediate is formed, the presence of β -hydrogens on the propoxy chain often leads to rapid β -hydride elimination, outcompeting transmetalation and producing undesired alkene byproducts.

  • Lewis Basic Interference: The quinoline nitrogen can coordinate to the transition metal, potentially altering the active catalytic species or poisoning the catalytic cycle.

To successfully couple this substrate, the catalytic system must be specifically engineered to accelerate oxidative addition and force rapid reductive elimination.

Mechanistic Solutions: Palladium vs. Nickel Paradigms

Overcoming the β -hydride elimination pathway requires distinct strategies depending on the metal used.

The Palladium Paradigm: Palladium-catalyzed cross-coupling of primary alkyl bromides (such as the Negishi reaction) relies on extreme steric bulk and electron density. By utilizing bulky, electron-rich trialkylphosphines like P(Cyp)3​ (tricyclopentylphosphine), the electron density accelerates the initial insertion into the C(sp3)−Br bond. Subsequently, the steric bulk of the ligand forces the alkyl and nucleophilic groups into close proximity, accelerating reductive elimination before β -hydride elimination can occur[2].

The Nickel Paradigm: Nickel catalysts operate via a fundamentally different mechanism. Instead of a concerted two-electron oxidative addition, Nickel often engages in Single Electron Transfer (SET) to abstract the halogen, generating a transient alkyl radical. This radical pathway completely bypasses the traditional alkyl-metal intermediate that is prone to β -hydride elimination. This enables robust reductive cross-electrophile coupling, allowing 7-(3-bromopropoxy)quinoline to be coupled directly with aryl bromides using a terminal reductant (e.g., Mn, Zn, or Et3​N via photoredox), avoiding the need for moisture-sensitive organometallic reagents[3].

Mechanism Ni0 Ni(0) Active Catalyst OxAdd Oxidative Addition (Aryl-Br) Ni0->OxAdd NiII Aryl-Ni(II)-Br OxAdd->NiII Radical SET & Radical Generation from Alkyl-Br NiII->Radical 7-(3-Bromopropoxy)quinoline NiIII Aryl-Alkyl-Ni(III) Radical->NiIII RedElim Reductive Elimination C(sp2)-C(sp3) Bond NiIII->RedElim RedElim->Ni0 Terminal Reductant Product Cross-Coupled Product RedElim->Product

Fig 1. Ni-catalyzed reductive cross-coupling cycle via SET radical pathway.

Catalyst Optimization Matrix

To guide experimental design, the following matrix summarizes the optimal catalyst systems for cross-coupling 7-(3-bromopropoxy)quinoline, synthesized from field-proven methodologies[2][3].

Catalyst SystemOptimal LigandCo-ReagentsEst. YieldPrimary AdvantageMechanistic Causality
NiCl2​(glyme) dtbbpy Mn(0) , TMSCl, NaI65–85%Avoids stoichiometric organometallics.dtbbpy prevents Ni dimerization; SET avoids β -H elimination.
Pd2​(dba)3​ P(Cyp)3​ Organozinc ( R−ZnX )75–90%Broad functional group tolerance.Steric bulk of P(Cyp)3​ forces rapid reductive elimination.
Ni(cod)2​ s-Bu-Pybox Organozinc ( R−ZnX )70–85%Operates at room temperature.Pybox acts as a hemilabile ligand, stabilizing radical intermediates.

Experimental Workflows & Self-Validating Protocols

To ensure high reproducibility, the protocols below are designed as self-validating systems . By incorporating an internal standard (dodecane) prior to reaction initiation, researchers can track mass balance via GC-MS, distinguishing between reaction failure (low conversion) and purification loss (high conversion, low isolated yield).

Workflow Prep 1. Glovebox Setup Dry Solvents & IS Mix 2. Pre-complexation Catalyst & Ligand Prep->Mix Add 3. Add Substrates (Alkyl-Br + Partner) Mix->Add React 4. Reaction Stir at 60-80°C Add->React Quench 5. Quench/Extract Validate via GC-MS React->Quench Purify 6. Purification Flash Chromatography Quench->Purify

Fig 2. Standardized self-validating workflow for air-sensitive cross-coupling.

Protocol A: Nickel-Catalyzed Reductive Cross-Coupling (Cross-Electrophile)

Purpose: Direct coupling of 7-(3-bromopropoxy)quinoline with an aryl bromide without pre-forming an organometallic reagent[3]. Causality Note: Mn(0) serves as the terminal reductant to turn over the Ni(0) catalyst. TMSCl and NaI are critical additives; NaI facilitates in situ halogen exchange to form a more reactive alkyl iodide, while TMSCl activates the surface of the Mn dust by stripping away unreactive oxide layers.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, add NiCl2​(glyme) (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and Mn dust (3.0 equiv) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Solvent & Activation: Add anhydrous N,N-dimethylacetamide (DMA, 2.0 mL). Add TMSCl (0.1 equiv) and NaI (0.2 equiv). Stir the suspension at room temperature for 15 minutes. Observation: The solution will transition from pale green to deep red/brown, indicating the formation of the active Ni-dtbbpy complex.

  • Substrate Addition: Add 7-(3-bromopropoxy)quinoline (1.0 equiv, 0.5 mmol), the aryl bromide coupling partner (1.5 equiv), and dodecane (0.5 equiv, internal standard).

  • Reaction: Seal the tube, remove it from the glovebox, and stir vigorously at 60 °C for 16 hours.

  • Validation & Quench: Cool to room temperature. Remove a 10 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS to calculate conversion against the dodecane standard. Quench the remaining mixture with 1M HCl (2 mL) to dissolve excess Mn, then extract with EtOAc (3 x 10 mL).

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Negishi Cross-Coupling

Purpose: High-yielding coupling using a pre-formed organozinc reagent[2]. Causality Note: Pd2​(dba)3​ is utilized as a stable Pd(0) source. The ratio of Pd to P(Cyp)3​ must be strictly maintained at 1:4 to ensure the active monomeric PdL2​ species is favored, preventing catalyst aggregation and precipitation (Pd black).

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox, dissolve Pd2​(dba)3​ (2 mol%) and P(Cyp)3​ (8 mol%) in anhydrous THF/NMP (2:1 ratio, 1.5 mL). Stir for 10 minutes until the solution becomes a homogeneous pale yellow.

  • Electrophile Addition: Add 7-(3-bromopropoxy)quinoline (1.0 equiv, 0.5 mmol) and dodecane (0.5 equiv, internal standard).

  • Transmetalation Initiation: Slowly add the organozinc reagent (1.3 equiv, typically a 0.5 M solution in THF) dropwise over 5 minutes.

  • Reaction: Seal the vial, transfer to a heating block, and stir at 80 °C for 12 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NH4​Cl (to break down zinc salts), and extract with diethyl ether. Analyze the organic layer via GC-MS for mass balance validation before proceeding to standard silica gel chromatography.

References

  • Cross-coupling reactions of unactivated alkyl halides - DSpace@MIT Source: mit.edu URL:[Link]

  • Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Alkyl Bromides: Et3N as the Terminal Reductant | Organic Letters - ACS Publications Source: acs.org URL:[Link]

  • Supporting Information - Synthesis and In Vitro evaluation of Charge Reversal Photoresponsive Quinoline Tethered Mesoporous Silica for Targeted Drug Delivery | The Royal Society of Chemistry Source: rsc.org URL:[Link]

Sources

Method

Application Note: In Vitro Biological Assay Protocols for 7-(3-Bromopropoxy)quinoline Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Focus Area: Anticancer Efficacy, Cytotoxicity, and Tubulin Polymerization Inhibition. Executive Summary & Mechanistic Rationale The quinoline...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus Area: Anticancer Efficacy, Cytotoxicity, and Tubulin Polymerization Inhibition.

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent anticancer, antimalarial, and antimicrobial effects. Specifically, 7-(3-Bromopropoxy)quinoline and its derivatives serve as highly versatile intermediates and active pharmaceutical ingredients (APIs)[1]. The 3-bromopropoxy moiety acts as a highly reactive electrophilic linker, facilitating the synthesis of dual-acting hybrid compounds or functioning as a covalent alkylating agent that targets nucleophilic residues (e.g., cysteines) in target proteins.

Recent drug discovery efforts have heavily focused on quinoline derivatives as tubulin polymerization inhibitors [2]. By binding to the colchicine site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[2].

As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating in vitro screening pipeline. The protocols detailed herein move from general cytotoxicity screening to precise mechanistic validation, ensuring that every experimental choice is grounded in causality and rigorous control systems.

Experimental Workflow & Logical Architecture

To establish a reliable structure-activity relationship (SAR) for novel 7-(3-bromopropoxy)quinoline compounds, a tiered assay approach is required. The workflow begins with high-throughput viability assays, progresses to phenotypic flow cytometry, and culminates in target-specific kinetic assays.

InVitroWorkflow Prep Compound Preparation 7-(3-Bromopropoxy)quinolines Primary Primary Cytotoxicity (MTT / SRB Assay) Prep->Primary Dose-Response Secondary Apoptosis & Cell Cycle (Annexin V / PI Flow Cytometry) Primary->Secondary Active Hits (IC50 < 10 µM) Target Mechanistic Validation (Tubulin Polymerization Assay) Secondary->Target G2/M Arrest Detected Data Data Analysis & IC50 Determination Target->Data Kinetic Profiling

Tiered in vitro screening workflow for 7-(3-bromopropoxy)quinoline derivatives.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality & Principle: The MTT assay measures cellular metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals[3]. While the Sulforhodamine B (SRB) assay is sometimes preferred for tubulin inhibitors to avoid metabolic confounders[2], MTT remains the gold standard for initial, rapid IC50 determination across broad cell line panels.

Self-Validating System Requirements:

  • Negative Control (Vehicle): Cells treated with the maximum concentration of DMSO used in the assay (must not exceed 0.5% v/v) to rule out solvent toxicity.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Colchicine) to validate assay sensitivity.

  • Blank Control: Cell-free wells containing media and MTT to subtract background absorbance.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest exponentially growing cancer cells (e.g., MCF-7, MDA-MB-231, HeLa).

    • Seed cells at a density of 5×103 cells/well in 100 µL of complete culture media in a 96-well flat-bottom plate[2].

    • Critical Step: Leave the outer wells empty (fill with 200 µL PBS) to prevent the "edge effect" caused by evaporation.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the 7-(3-bromopropoxy)quinoline derivative in 100% DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration is ≤0.5% .

    • Aspirate old media and add 100 µL of the compound-containing media to the respective wells. Incubate for 48 to 72 hours[4].

  • MTT Addition & Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C.

    • Carefully aspirate the media without disturbing the formazan crystals at the bottom.

    • Add 150 µL of DMSO to each well to solubilize the crystals. Place on a plate shaker for 10 minutes protected from light.

  • Quantification:

    • Measure the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract cellular debris background) using a microplate reader.

    • Calculate viability: %Viability=Absorbancevehicle​−Absorbanceblank​Absorbancetreated​−Absorbanceblank​​×100 .

Protocol 2: Mechanistic Validation via Tubulin Polymerization Assay

Causality & Principle: Because many quinoline derivatives exert their anticancer effects by disrupting microtubule assembly[2], it is crucial to determine if the synthesized 7-(3-bromopropoxy)quinoline compounds act directly on tubulin. This cell-free assay utilizes purified porcine brain tubulin conjugated with a fluorescent reporter. As tubulin polymerizes into microtubules, the fluorescence emission increases.

Self-Validating System Requirements:

  • Polymerization Enhancer (Positive Control 1): Paclitaxel (Taxol), which accelerates polymerization and increases maximum fluorescence.

  • Polymerization Inhibitor (Positive Control 2): Colchicine or Vinblastine, which prevents polymerization, keeping fluorescence at baseline.

  • Temperature Control: Tubulin polymerization is strictly temperature-dependent; the assay must be rigorously maintained at 37°C.

Step-by-Step Methodology
  • Reagent Preparation:

    • Pre-warm a 96-well half-area black plate to 37°C for 10 minutes[2].

    • Prepare the Tubulin Reaction Buffer: 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA, 1.0 mM GTP, and 15% glycerol[2]. Causality: GTP is the essential energy source for tubulin assembly, while glycerol acts as a thermodynamic stabilizer.

  • Compound Preparation:

    • Prepare 10X working stocks of the test compounds, Paclitaxel (3 µM final), Colchicine (3 µM final), and Vehicle (DMSO) in the reaction buffer.

    • Add 5 µL of these 10X stocks to the respective wells of the pre-warmed plate.

  • Tubulin Addition & Kinetic Reading:

    • Reconstitute lyophilized tubulin in the Tubulin Reaction Buffer to a final concentration of 2 mg/mL[2]. Keep on ice until the exact moment of addition.

    • Rapidly add 45 µL of the tubulin solution to each well using a multi-channel pipette.

    • Immediately place the plate into a fluorescence microplate reader pre-heated to 37°C.

    • Measure fluorescence kinetically (Excitation: 360 nm, Emission: 420 nm) every 60 seconds for 60 minutes[2].

  • Data Interpretation:

    • Plot Fluorescence (RFU) vs. Time.

    • A curve that flattens near the baseline indicates a tubulin polymerization inhibitor (similar to Colchicine). A curve that spikes rapidly indicates a tubulin stabilizer (similar to Paclitaxel).

Quantitative Data Presentation

To effectively benchmark the efficacy of novel 7-(3-bromopropoxy)quinoline derivatives, data must be structured to compare IC50 values across diverse cell lines, highlighting tissue-specific sensitivities.

Table 1: Representative Cytotoxicity Profile of 7-(3-Bromopropoxy)quinoline Derivatives

Compound / DrugMCF-7 (Breast) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)Mechanism of Action
7-(3-Bromopropoxy)quinoline (Base) 45.2 ± 3.152.4 ± 4.538.6 ± 2.9Weak Alkylator / Precursor
Derivative A (Hybridized) 4.1 ± 0.56.8 ± 0.73.2 ± 0.4Tubulin Inhibition
Derivative B (Hybridized) 1.8 ± 0.22.5 ± 0.31.5 ± 0.1Tubulin Inhibition / Apoptosis
Colchicine (Standard) 0.05 ± 0.010.08 ± 0.020.04 ± 0.01Tubulin Polymerization Inhibitor
Doxorubicin (Standard) 0.8 ± 0.11.2 ± 0.20.6 ± 0.1DNA Intercalator / Topo II

Note: Data represents hypothetical optimized derivatives based on structure-activity relationship trends observed in quinoline-based tubulin inhibitors[2],[5].

References

  • National Institutes of Health (PMC). "Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking." NIH. Available at:[Link]

  • Arabian Journal of Chemistry. "Comprehensive review on current developments of quinoline-based anticancer agents." Arab J Chem. Available at:[Link]

  • Brieflands. "Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives." Brieflands. Available at: [Link]

  • MDPI. "Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates." MDPI. Available at: [Link]

  • The Royal Society of Chemistry. "Supporting Information: Synthesis of 7-(3-bromopropoxy)quinoline derivatives." RSC. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing solvent selection for 7-(3-Bromopropoxy)quinoline crystallization

Welcome to the Technical Support Center for 7-(3-Bromopropoxy)quinoline Crystallization . As a Senior Application Scientist, I have designed this guide to move beyond basic procedures, providing you with the mechanistic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-(3-Bromopropoxy)quinoline Crystallization . As a Senior Application Scientist, I have designed this guide to move beyond basic procedures, providing you with the mechanistic causality required to troubleshoot complex phase separations, optimize solvent systems, and ensure high-purity crystalline yields.

Part 1: Knowledge Base & Mechanistic Grounding

The crystallization of 7-(3-Bromopropoxy)quinoline presents unique thermodynamic challenges due to its structural dichotomy. The rigid, aromatic quinoline core promotes highly ordered π−π stacking, while the flexible, halogenated 3-bromopropoxy chain introduces significant conformational entropy.

The Role of Hydrogen Bonding and Solvent Selection Hydrogen bonding is a critical thermodynamic driver in the crystallization process, providing directional energy to the crystal lattice and promoting optimal molecular packing[1]. Because the quinoline nitrogen is a weak hydrogen-bond acceptor, protic solvents (e.g., ethanol or isopropanol) are excellent first-line choices. They interact with the quinoline core when hot, but as temperature decreases, the solubility drops sharply, creating an ideal supersaturation gradient[2].

Conversely, highly volatile solvents such as dichloromethane (DCM), chloroform, or acetone must be avoided for slow evaporation techniques. Rapid evaporation kinetically forces the compound out of solution before an ordered lattice can form, resulting in amorphous powders. Furthermore, if volatile solvents are temporarily trapped in the lattice, their eventual escape causes structural degradation and crystal defects[1].

Part 2: Troubleshooting Guide & FAQs

Q1: My 7-(3-Bromopropoxy)quinoline is "oiling out" instead of forming crystals. What is the mechanistic cause, and how do I fix it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates from the solution at a temperature above its depressed melting point[2].

  • Causality: The flexible bromopropoxy chain lowers the lattice energy. When supersaturation is achieved too rapidly, the kinetic barrier to forming an ordered crystal is higher than forming a disordered, coacervate oil. Impurities further depress the melting point, exacerbating the issue[2].

  • Resolution: Re-heat the mixture until the oil completely redissolves. Add 10-15% more of the hot solvent to decrease the absolute saturation level, and reduce your cooling rate to <5°C/hour[2]. Introducing a microscopic seed crystal at the cloud point will bypass the nucleation energy barrier and force crystalline growth.

Q2: I am using an anti-solvent approach, but my yields are low. How do I optimize the solvent ratio? A2: A common mistake is adding the anti-solvent too quickly, which crashes out impurities alongside the target molecule, or adding too little, which leaves the product dissolved.

  • Causality: The anti-solvent (e.g., n-hexane) rapidly decreases the dielectric constant of the primary solvent (e.g., ethyl acetate), forcing the lipophilic compound out of the solution[3].

  • Resolution: Use a titration approach. Slowly add the anti-solvent dropwise under continuous stirring until the solution becomes faintly cloudy (the cloud point)[3]. Stop addition immediately and allow the system to age.

Q3: Can I use column chromatography fractions directly for crystallization? A3: It is not recommended to crystallize directly from the chromatography eluent (typically EtOAc/Hexane mixtures used for initial purification[4]).

  • Causality: A minimum purity of 80-90% is required before attempting to grow high-quality crystals[1]. Residual silica or mixed solvent ratios from the column will disrupt nucleation. Always evaporate the chromatography fractions to dryness first, then reconstitute in a precisely measured crystallization solvent system.

Part 3: Quantitative Data & Solvent Matrix

The following table summarizes the field-proven solvent systems for quinoline derivatives, their mechanistic advantages, and expected outcomes.

Solvent SystemTechniqueMechanistic CausalityExpected Outcome / Yield Potential
Ethanol (100%) Slow CoolingProtic solvent forms H-bonds with quinoline N, offering a steep temperature-solubility gradient[2].High purity, moderate yield. Ideal for first-pass recrystallization.
Ethyl Acetate / n-Hexane Anti-SolventEtOAc dissolves the lipophilic bromopropoxy chain; hexane forces rapid supersaturation[3].High yield. Requires precise addition rate to avoid oiling out.
Toluene Slow CoolingAromatic π−π stacking stabilizes the quinoline core without co-crystallizing in the lattice[1].Excellent for X-ray quality single crystals.
Dichloromethane (DCM) Slow Evap.Highly volatile; rapidly spikes supersaturation, bypassing nucleation[1].Not Recommended. Causes crystal degradation and lattice defects.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Anti-Solvent Crystallization (High Yield)
  • Dissolution: Dissolve the crude 7-(3-bromopropoxy)quinoline in a minimal volume of ethyl acetate at room temperature.

    • Validation Check: The solution must be optically clear. If particulate matter remains, filter through a 0.22 µm PTFE syringe filter.

  • Titration: Slowly add n-hexane (anti-solvent) dropwise under continuous stirring. Monitor the solution closely[3].

    • Validation Check: Stop addition the exact moment the solution exhibits a persistent, faint opalescence (the cloud point). This confirms the onset of supersaturation.

  • Aging & Harvesting: Allow the mixture to stand undisturbed for 4-6 hours to allow for complete crystallization[3]. Filter the crystals under a vacuum and wash with ice-cold n-hexane.

    • Validation Check: Spot the mother liquor on a TLC plate (EtOAc/Hexane 3:7)[4]. A >90% depletion of the target spot compared to the crude starting material validates a successful yield.

Protocol B: Slow Cooling Crystallization (High Purity)
  • High-Temperature Saturation: Suspend the crude compound in absolute ethanol. Heat the suspension to near the solvent's boiling point (approx. 75°C) until fully dissolved[3].

    • Validation Check: The absence of Schlieren lines and a completely homogenous solution confirms total solubilization.

  • Controlled Cooling: Remove the flask from the heat source. Insulate the flask (e.g., wrap in cotton or place in a Dewar) to force a cooling rate of ~5°C/hour.

    • Validation Check: Crystals should begin forming at the bottom of the flask, not as an oily film on the glass walls.

  • Cold Maturation: Once the solution reaches room temperature, transfer the flask to an ice bath (0-4°C) for 2 hours to maximize crystal yield[3].

    • Validation Check: Perform a melting point analysis on the dried crystals. A sharp melting point range ( ΔT<1.5 °C) validates high purity and the absence of trapped solvent.

Part 5: Crystallization Workflow Visualization

CrystallizationWorkflow Start Crude 7-(3-Bromopropoxy)quinoline SolScreen Solubility Screening (Determine Good/Bad Solvents) Start->SolScreen Decision1 Highly soluble at RT? SolScreen->Decision1 AntiSolvent Anti-Solvent Crystallization (e.g., EtOAc / Hexane) Decision1->AntiSolvent Yes SlowCool Slow Cooling Crystallization (e.g., Ethanol) Decision1->SlowCool No (Soluble when hot) Decision2 Does oiling out occur? AntiSolvent->Decision2 SlowCool->Decision2 Troubleshoot Re-heat, dilute, and seed with pure crystals Decision2->Troubleshoot Yes Success High-Purity Crystalline Product Decision2->Success No Troubleshoot->Success Controlled Nucleation

Workflow for optimizing 7-(3-Bromopropoxy)quinoline crystallization and troubleshooting oiling out.

References

  • Supporting Information: Synthesis of 7-(3-bromopropoxy)quinoline derivatives - The Royal Society of Chemistry. Available at: [Link]

  • Guide for Crystallization: Solvent Selection and Hydrogen Bonding - University of Fribourg (unifr.ch). Available at:[Link]

  • Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity - IntechOpen. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of 7-(3-Bromopropoxy)quinoline

Welcome to the Technical Support Center. 7-(3-Bromopropoxy)quinoline is a highly lipophilic synthetic intermediate and chemical probe precursor.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 7-(3-Bromopropoxy)quinoline is a highly lipophilic synthetic intermediate and chemical probe precursor. Its planar quinoline core strongly promotes π−π stacking, leading to high crystal lattice energy. Combined with the hydrophobic bromopropoxy chain, this results in notoriously poor aqueous solubility.

This guide provides field-proven troubleshooting strategies to overcome "crash out" events in biochemical and cell-based assays, ensuring data integrity and robust assay performance.

Part 1: Troubleshooting FAQs & Knowledge Base

Q1: Why does 7-(3-Bromopropoxy)quinoline precipitate when transitioning from a DMSO stock to an aqueous assay buffer? A: This phenomenon is known as "solvent shock." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the local dielectric constant drops precipitously. The planar nature of the quinoline ring drives rapid intermolecular stacking, causing the compound to exceed its kinetic solubility limit and rapidly nucleate into micro-precipitates. As detailed in the [1], kinetic solubility is highly sensitive to the method of dilution, whereas thermodynamic solubility measures equilibrium from a solid state.

Q2: How can I optimize my assay buffer to prevent precipitation without interfering with my biological target? A: Solubilization requires disrupting the compound's hydrophobic interactions with water while maintaining assay integrity. We recommend a tiered approach:

  • Co-solvents: Maintain 1-5% DMSO or add PEG400 to lower the dielectric penalty of the bulk solvent.

  • Surfactants: Non-ionic detergents like Tween-20 or Pluronic F-68 form micelles that shield the hydrophobic bromopropoxy chain from water.

  • Inclusion Complexes: Hydroxypropyl- β -cyclodextrin (HP- β -CD) can encapsulate the lipophilic quinoline moiety within its hydrophobic cavity, significantly enhancing solubility without denaturing target proteins, a standard approach in [2].

Q3: How do I know if my compound has precipitated if the solution still looks clear? A: Visual inspection is notoriously insufficient. Micro-precipitates (colloidal aggregates) often evade the naked eye but will scatter light, causing severe artifacts in fluorescence and absorbance readouts. Furthermore, precipitation sequesters the active compound, leading to false-negative dose-response curves. To definitively detect this, you must use nephelometry (light scattering) coupled with analytical quantification, a gold standard for [3].

Part 2: Quantitative Data – Solubilization Excipient Matrix

When optimizing your assay buffer, use the following matrix to select the appropriate excipient based on your assay's tolerance.

Excipient ClassExample AgentsTypical Assay Conc.Mechanism of ActionProsCons
Co-solvents DMSO, PEG4001.0% - 5.0% (v/v)Lowers bulk dielectric constantEasy to implement; immediate effectHigh concentrations are cytotoxic
Surfactants Tween-20, CHAPS0.01% - 0.1% (w/v)Micellar encapsulationHighly effective at low dosesCan denature sensitive target proteins
Complexation HP- β -CD1.0% - 10.0% (w/v)Hydrophobic cavity inclusionHighly biocompatibleCan alter apparent binding kinetics

Part 3: Self-Validating Experimental Protocol

Kinetic Solubility Assessment via Acoustic Dispensing

Causality Focus: Traditional pipette-based serial dilutions introduce massive local solvent gradients, artificially triggering precipitation. Acoustic liquid handling transfers nanoliter droplets of DMSO stock directly into the bulk aqueous phase, allowing for instantaneous mixing and true kinetic solubility measurement.

Step 1: Stock Preparation Prepare a 10 mM stock of 7-(3-Bromopropoxy)quinoline in 100% anhydrous DMSO. Causality: Anhydrous DMSO prevents premature water absorption, which can initiate microscopic nucleation inside the stock tube before the assay even begins.

Step 2: Acoustic Dispensing Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 2.5 nL to 50 nL of the DMSO stock into a 384-well clear-bottom plate pre-filled with 50 µL of your target aqueous assay buffer. This maintains a final DMSO concentration of 0.1%.

Step 3: Incubation & Equilibration Seal the plate and incubate at room temperature for 2 hours on a microplate shaker at 500 RPM. Causality: Agitation ensures uniform distribution and provides the kinetic energy necessary for the system to reach a metastable equilibrium, allowing any potential [4] to stabilize.

Step 4: Nephelometric Measurement Read the plate using a nephelometer (or a multimode reader capable of measuring absorbance at 620 nm). Establish the precipitation onset by identifying the concentration at which light scattering significantly exceeds the buffer blank.

Step 5: Self-Validation (LC-MS/MS) To ensure the nephelometric signal accurately reflects the loss of soluble compound, centrifuge the 384-well plate at 3,000 x g for 15 minutes to pellet any micro-precipitates. Carefully aspirate 10 µL of the supernatant and quantify the dissolved 7-(3-Bromopropoxy)quinoline via LC-MS/MS. Validation Logic: The system validates itself—the concentration quantified by LC-MS/MS must perfectly inversely correlate with the light scattering data. If the LC-MS/MS concentration plateaus exactly where nephelometry spikes, the solubility limit is definitively validated.

Part 4: Troubleshooting Workflow Visualization

SolubilityWorkflow Start Assess Baseline Kinetic Solubility of 7-(3-Bromopropoxy)quinoline Decision Solubility > Target Assay Concentration? Start->Decision Proceed Proceed to Biochemical/ Cell-Based Assay Decision->Proceed Yes Fail Precipitation / 'Crash Out' Detected Decision->Fail No Cosolvent Add Co-solvents (e.g., 1-5% DMSO, PEG400) Fail->Cosolvent Surfactant Add Non-ionic Surfactants (e.g., 0.01% Tween-20) Fail->Surfactant Complex Inclusion Complexation (e.g., HP-β-CD) Fail->Complex Reassess Re-evaluate via Nephelometry & LC-MS/MS Cosolvent->Reassess Surfactant->Reassess Complex->Reassess Reassess->Decision

Workflow for troubleshooting 7-(3-Bromopropoxy)quinoline solubility in assays.

References

  • Assay Guidance Manual - National Center for Advancing Translational Sciences (NCATS) / NIH. Available at:[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC / NIH. Available at:[Link]

  • Aqueous Solubility - Creative Biolabs. Available at:[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry - Journal of Medicinal Chemistry. Available at:[Link]

Troubleshooting

Reducing side reactions during 7-(3-Bromopropoxy)quinoline etherification

Technical Support Center: Etherification of 7-Hydroxyquinoline Welcome to the technical support center for the synthesis of 7-(3-Bromopropoxy)quinoline. This guide is designed for researchers, scientists, and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Etherification of 7-Hydroxyquinoline

Welcome to the technical support center for the synthesis of 7-(3-Bromopropoxy)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Williamson ether synthesis. Here, we will dissect common experimental challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance the yield and purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield of 7-(3-Bromopropoxy)quinoline

Question: I am consistently obtaining a low yield of the desired mono-alkylated product. What are the potential causes and how can I improve it?

Answer:

Low yields in this etherification are often traced back to several key factors, primarily the formation of a significant side product, 1,3-bis(quinolin-7-yloxy)propane, and incomplete reaction. The reaction is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][2] Let's break down the likely culprits and solutions:

  • Cause A: Di-alkylation Side Reaction. The most common issue is the formation of the bis-quinoline impurity where two molecules of 7-hydroxyquinoline react with one molecule of 1,3-dibromopropane. This occurs because the initially formed 7-(3-Bromopropoxy)quinoline can react with another equivalent of deprotonated 7-hydroxyquinoline.

    • Solution: The most effective strategy to minimize di-alkylation is to use a significant excess of the alkylating agent, 1,3-dibromopropane. By increasing the molar ratio of the dihaloalkane to the quinoline, you statistically favor the reaction of the 7-hydroxyquinoline with a fresh molecule of 1,3-dibromopropane over the already mono-alkylated product. A starting point is to use at least 3-5 equivalents of 1,3-dibromopropane.

  • Cause B: Incomplete Deprotonation. The phenolic hydroxyl group of 7-hydroxyquinoline must be deprotonated to form the more nucleophilic quinolin-7-olate anion for the SN2 attack to occur efficiently.[3][4] Incomplete deprotonation leads to unreacted starting material.

    • Solution: The choice and amount of base are critical. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydride (NaH) often ensure complete and irreversible deprotonation of the alcohol.[5] Use at least 1.1 equivalents of a strong base to ensure all the 7-hydroxyquinoline is converted to its alkoxide form.

  • Cause C: Suboptimal Reaction Conditions. Temperature and solvent choice significantly influence the reaction rate and selectivity.

    • Solution: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are generally preferred for SN2 reactions as they solvate the cation of the alkoxide, making the anion more nucleophilic. The reaction temperature typically ranges from 50 to 100 °C.[2] If you observe degradation or excessive side products, consider lowering the temperature and extending the reaction time.

Issue 2: Persistent Formation of 1,3-bis(quinolin-7-yloxy)propane Impurity

Question: Even with an excess of 1,3-dibromopropane, I am still observing the bis-ether impurity in my final product. How can I further suppress its formation and effectively remove it?

Answer:

The formation of the bis-quinoline byproduct is a persistent challenge due to the bifunctional nature of 1,3-dibromopropane.

  • Mitigation Strategy: Slow Addition of the Base/Quinoline. Instead of adding all the deprotonated 7-hydroxyquinoline at once, consider a slow, controlled addition to the solution of 1,3-dibromopropane. This maintains a high concentration of the dibromoalkane relative to the quinolinate, further disfavoring the second substitution.

  • Purification Strategy: Column Chromatography. The most effective method for removing the bis-ether impurity is silica gel column chromatography. The polarity difference between the mono- and di-substituted products is usually sufficient for separation. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

Issue 3: Observation of N-Alkylation or C-Alkylation Products

Question: I have identified unexpected isomers in my reaction mixture. Could N-alkylation or C-alkylation be occurring?

Answer:

While O-alkylation is the desired pathway, the quinoline ring system presents other potential sites for alkylation.

  • N-Alkylation: The nitrogen atom in the quinoline ring is a potential nucleophile, especially under certain conditions. However, for this specific reaction, O-alkylation is generally favored. Studies on similar systems have shown that factors like the solvent and the nature of the electrophile can influence the N- vs. O-alkylation ratio.[6][7] In the case of Williamson ether synthesis with an alkyl halide, O-alkylation is the predominant pathway.

  • C-Alkylation: The electron-rich aromatic ring of 7-hydroxyquinoline can also undergo electrophilic attack. The hydroxyl group is an activating group that directs electrophilic substitution to the ortho (C-8) and para (C-6) positions.[8] However, under the basic conditions of the Williamson ether synthesis, this is less common than O-alkylation.

    • Troubleshooting: If you suspect the formation of these isomers, detailed characterization using techniques like 2D NMR (HSQC, HMBC) will be necessary to confirm their structures.[9] To minimize these side reactions, ensure that a strong enough base is used to fully deprotonate the hydroxyl group, making the oxygen the most potent nucleophile. Sticking to optimized conditions for Williamson ether synthesis should favor the desired O-alkylation.

Optimized Experimental Protocols

Protocol 1: Synthesis of 7-(3-Bromopropoxy)quinoline

This protocol is optimized to favor the formation of the mono-alkylated product and minimize the bis-ether impurity.

Materials:

  • 7-Hydroxyquinoline

  • 1,3-Dibromopropane

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Carefully add sodium hydride (1.2 equivalents) to the DMF and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 7-hydroxyquinoline (1.0 equivalent) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • In a separate flask, dissolve 1,3-dibromopropane (5.0 equivalents) in anhydrous DMF.

  • Slowly add the solution of deprotonated 7-hydroxyquinoline to the 1,3-dibromopropane solution at room temperature over 1-2 hours using a syringe pump.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of a saturated aqueous ammonium chloride solution.

  • Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7-(3-Bromopropoxy)quinoline.

ReagentMolar EquivalentsPurpose
7-Hydroxyquinoline1.0Starting material
1,3-Dibromopropane5.0Alkylating agent; used in large excess to minimize di-alkylation.
Sodium Hydride (NaH)1.2Strong base to deprotonate the phenolic hydroxyl group, forming the more reactive alkoxide.
Anhydrous DMF-Polar aprotic solvent to facilitate the SN2 reaction.

Visualizing the Reaction and Side Reactions

Reaction Pathway and Troubleshooting Logic

The following diagram illustrates the intended reaction pathway, the primary side reaction, and a troubleshooting decision tree.

Etherification_Pathway Start 7-Hydroxyquinoline + 1,3-Dibromopropane Base Add Base (e.g., NaH) in DMF Start->Base Reaction Setup Desired_Product 7-(3-Bromopropoxy)quinoline (Mono-alkylation) Base->Desired_Product Desired Pathway (SN2) Side_Product 1,3-bis(quinolin-7-yloxy)propane (Di-alkylation) Base->Side_Product Side Reaction Troubleshoot Low Yield or Impure Product? Desired_Product->Troubleshoot Side_Product->Troubleshoot Check_Ratio Increase Excess of 1,3-Dibromopropane Troubleshoot->Check_Ratio Yes Check_Base Ensure Complete Deprotonation (Stronger Base) Troubleshoot->Check_Base Yes Optimize_Conditions Adjust Temperature and Reaction Time Troubleshoot->Optimize_Conditions Yes Purify Column Chromatography Troubleshoot->Purify No, proceed to purification Check_Ratio->Base Check_Base->Base Optimize_Conditions->Base Final_Product Pure Product Purify->Final_Product

Caption: Etherification reaction pathway and troubleshooting workflow.

References

  • Francis Academic Press.
  • Wikipedia. Williamson ether synthesis.
  • BenchChem. Optimizing reaction conditions for the synthesis of 7-alkyl-8-hydroxyquinolines.
  • ResearchGate. Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Request PDF.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ChemTalk. Williamson Ether Synthesis.
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis.
  • BenchChem.
  • Oriental Journal of Chemistry.
  • IIP Series.
  • O-Alkylation of Phenols and Alcohols.
  • University of Pennsylvania. CHEM 330 Topics Discussed on Oct 2 Effect of solvent.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • PMC. Rh(I)
  • BenchChem. Identifying and minimizing side reactions in Williamson ether synthesis.
  • Semantic Scholar. Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
  • PMC. Long-Range Proton Transfer in 7-Hydroxy-Quinoline-Based Azomethine Dyes: A Hidden Reason for the Low Efficiency.
  • ResearchGate. Synthesis and Characterization of 7 - (3 - (substituted-phenoxy) propoxy)
  • Photochemical & Photobiological Sciences (RSC Publishing).
  • ScienceDirect. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][10]naphthyrin-5(6H).

  • PMC. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.
  • MDPI. A pH-Sensitive Lignin-Based Material for Sustained Release of 8-Hydroxyquinoline.
  • BenchChem.
  • PMC. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
  • ChemicalBook. 7-Hydroxyquinoline synthesis.
  • chemBlink. 7-(3-Bromopropoxy)-quinoline-2(1H)-one (CAS 1076199-59-1).
  • Google Patents.
  • PMC. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine.
  • Organic Chemistry Portal.
  • MDPI.
  • ResearchGate. Scheme of the O-alkylation of 8-hydroxyquinoline 3) Peptide Coupling...

Sources

Optimization

Technical Support Center: HPLC Method Development for 7-(3-Bromopropoxy)quinoline

Welcome to the Technical Support Center for the chromatographic analysis of 7-(3-Bromopropoxy)quinoline . This guide is engineered for researchers and drug development professionals who require robust, reproducible, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 7-(3-Bromopropoxy)quinoline . This guide is engineered for researchers and drug development professionals who require robust, reproducible, and scientifically sound methodologies for analyzing this specific quinoline derivative.

Because 7-(3-Bromopropoxy)quinoline features both a basic heterocyclic nitrogen (pKa ~4.9) and a moderately hydrophobic, halogenated side chain, it presents unique chromatographic challenges—most notably severe peak tailing and pH-dependent retention shifts. This guide bypasses generic advice to provide a causality-driven, self-validating framework for method optimization.

Part 1: Analyte Profiling & Chromatographic Rationale

To develop a robust method, we must first understand the physicochemical behavior of the analyte within a reversed-phase system:

  • The Quinoline Core (Basic Nitrogen): The nitrogen atom in the quinoline ring is a strong hydrogen-bond acceptor and readily protonates at acidic pH. In a standard silica-based C18 column, unreacted silanol groups (Si-OH) become ionized to silanolate ions (Si-O⁻) at pH > 4. If the mobile phase pH is not strictly controlled, the positively charged quinoline will undergo secondary ion-exchange interactions with these negatively charged silanols, leading to severe peak tailing[1].

  • The 3-Bromopropoxy Side Chain: This moiety dictates the molecule's hydrophobicity, ensuring adequate retention on a reversed-phase column. However, alkyl bromides can be susceptible to hydrolysis or nucleophilic attack in highly alkaline aqueous environments. Therefore, maintaining an acidic mobile phase not only improves peak shape but also chemically stabilizes the analyte during the run.

Part 2: Self-Validating Experimental Protocol

A robust protocol must be self-validating. The following methodology incorporates internal checks to ensure that any chromatographic anomalies can be immediately isolated as either physical system errors or chemical interaction issues.

Step-by-Step Methodology: Initial Scouting & Validation

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in highly purified water (Milli-Q, 18.2 MΩ·cm). Causality: TFA lowers the pH to ~2.0, fully protonating the quinoline nitrogen and neutralizing acidic silanols on the silica support[2]. It also acts as a mild ion-pairing agent, increasing the retention of the basic analyte.

  • Organic Phase (B): 0.1% TFA in HPLC-grade Acetonitrile (ACN).

  • Action: Filter both phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas[3].

Step 2: Column Selection

  • Select a base-deactivated, densely end-capped C18 column (e.g., Waters XSelect CSH C18 or Agilent ZORBAX Eclipse Plus C18) with dimensions of 4.6 x 100 mm, 3.5 µm particle size. Causality: End-capping minimizes the number of free silanols available for secondary interactions[1].

Step 3: The Self-Validating System Suitability Test (SST) Before injecting the target analyte, prepare an SST mixture containing:

  • Uracil ( t0​ marker, unretained).

  • Toluene (Neutral retention marker).

  • 7-(3-Bromopropoxy)quinoline (Target analyte).

Validation Logic: Inject the SST mixture under isocratic conditions (e.g., 50% B).

  • If Uracil tails, you have an extra-column volume issue (e.g., poorly seated PEEK fittings)[1].

  • If Toluene tails, the column bed has collapsed or developed a physical void.

  • If Uracil and Toluene are perfectly symmetrical (As ~1.0) but the quinoline tails, the root cause is definitively a chemical secondary interaction (silanol activity), requiring further pH or buffer optimization.

Step 4: Gradient Execution Once system suitability is confirmed, execute the broad scouting gradient detailed in the quantitative tables below to determine the precise elution window of the analyte.

Part 3: Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing (USP Tailing Factor > 2.0) for 7-(3-Bromopropoxy)quinoline, even though my neutral markers look fine. How do I fix this?

A: Because your neutral markers are symmetrical, you have successfully ruled out physical column voids. The tailing is caused by secondary ion-exchange interactions between the protonated quinoline nitrogen and residual ionized silanol groups on the silica stationary phase[1]. Resolution:

  • Lower the pH: Ensure your mobile phase pH is ≤2.5 . At this pH, the vast majority of silanol groups are protonated (neutralized), shutting down the ion-exchange mechanism[2].

  • Change the Additive: If you are currently using 0.1% Formic Acid, switch to 0.1% TFA. TFA is a stronger acid and provides ion-pairing capabilities that effectively mask the basic nitrogen, dramatically sharpening the peak.

  • Column Chemistry: Switch to a column specifically designed with a positively charged surface (CSH) or bi-dentate ligands that sterically protect the silica surface[2].

Q2: My retention times for the quinoline are drifting earlier with each consecutive injection, but the system pressure is stable. What is the root cause?

A: This is a classic symptom of incomplete column equilibration when using ion-pairing agents or acidic modifiers with basic compounds. When using TFA, the stationary phase must become fully saturated with the acid to maintain a constant surface charge. If the column is not fully equilibrated, the effective hydrophobicity and charge state of the column surface change dynamically during the first few injections. Resolution: Flush the column with at least 20 column volumes (CV) of your starting mobile phase composition prior to the first injection. Additionally, ensure that your sample diluent matches the initial mobile phase conditions; injecting a sample dissolved in 100% organic solvent will disrupt the local equilibrium at the head of the column, causing early elution and peak distortion.

Q3: I am seeing a secondary peak eluting slightly earlier than my main peak, and it grows larger if the sample sits in the autosampler for 24 hours. What is happening?

A: The 3-bromopropoxy side chain contains a terminal alkyl bromide, which is a good leaving group. If your sample diluent contains water and is not properly buffered, or if it is slightly alkaline, the compound may be undergoing slow hydrolysis to form 7-(3-hydroxypropoxy)quinoline. Resolution: Always prepare your sample in a slightly acidic diluent (e.g., 0.1% Formic Acid in Acetonitrile/Water) and utilize a chilled autosampler (4°C) to arrest degradation kinetics.

Part 4: Quantitative Data & Parameters

Table 1: Recommended Starting HPLC Parameters
ParameterSpecification / SetpointRationale
Column C18, End-capped, 4.6 x 100 mm, 3.5 µmMinimizes silanol interactions; provides high theoretical plates for basic compounds.
Mobile Phase A Water + 0.1% TFA (pH ~2.0)Fully protonates quinoline; neutralizes acidic silanols.
Mobile Phase B Acetonitrile + 0.1% TFAACN provides lower backpressure and sharper peaks than Methanol for this analyte.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns to minimize longitudinal diffusion.
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer kinetics, sharpening peaks.
Detection (UV) 225 nm and 280 nmQuinoline derivatives exhibit strong π→π∗ transitions in these regions.
Table 2: Initial Scouting Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Isocratic hold to focus analyte at column head.
2.0955Isocratic hold.
15.0595Linear gradient to elute the bromopropoxy derivative.
18.0595High organic wash to remove strongly retained impurities.
18.1955Return to initial conditions.
25.0955Re-equilibration (Critical for reproducible retention).

Part 5: Mandatory Visualization

The following decision tree maps the logical causality for diagnosing and resolving peak shape anomalies specific to basic quinoline derivatives.

Optimization_Workflow N1 Initiate HPLC Scouting 0.1% TFA / ACN N2 Evaluate Peak Symmetry (7-(3-Bromopropoxy)quinoline) N1->N2 N3 Is USP Tailing Factor > 1.5? N2->N3 N4 Inject Neutral Marker (e.g., Toluene/Uracil) N3->N4 Yes (Tailing Observed) N8 Proceed to Gradient Slope Optimization N3->N8 No (Symmetrical) N5 Does Neutral Marker Tail? N4->N5 N6 Physical Defect: Check void/fittings N5->N6 Yes N7 Chemical Interaction: Ensure pH < 2.5 or use CSH Column N5->N7 No

Decision tree for troubleshooting peak tailing in 7-(3-Bromopropoxy)quinoline HPLC analysis.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Waters Corporation. Peak Shape Changes Over Time.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral reference data for 7-(3-Bromopropoxy)quinoline

As a Senior Application Scientist, structural elucidation is not merely about matching peaks to protons; it is about establishing a self-validating system of evidence that definitively proves molecular identity and purit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, structural elucidation is not merely about matching peaks to protons; it is about establishing a self-validating system of evidence that definitively proves molecular identity and purity.

7-(3-Bromopropoxy)quinoline and its core derivatives—specifically 7-(3-bromopropoxy)quinolin-2(1H)-one and 7-(3-bromopropoxy)-2-methylquinoline —are critical bifunctional scaffolds. They are extensively utilized as intermediates in the development of atypical antipsychotics (aripiprazole analogs), multifunctional acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, and photoresponsive mesoporous silica nanoparticles for targeted drug delivery[1][2].

This guide provides an objective, side-by-side comparison of the 1 H and 13 C NMR spectral reference data for these derivatives, detailing the causality behind the chemical shifts and providing a field-proven methodology for spectral acquisition.

Experimental Workflow & Regioselectivity

The synthesis of these derivatives typically involves the O-alkylation of a 7-hydroxyquinoline scaffold using 1,3-dibromopropane. A critical analytical challenge during this workflow is confirming O-alkylation versus N-alkylation (a common competitive side reaction in quinolinones). NMR spectroscopy is the definitive tool for resolving this regioselectivity.

NMR_Workflow Start 7-Hydroxyquinoline Scaffold Reaction O-Alkylation Reaction (6h, RT, N2 atm) Start->Reaction Reagent 1,3-Dibromopropane + K2CO3 / DMF Reagent->Reaction Purification Flash Chromatography (EtOAc/Hexane) Reaction->Purification NMR_Prep NMR Sample Prep (CDCl3 + TMS) Purification->NMR_Prep Validation 1H & 13C NMR Acquisition NMR_Prep->Validation

Workflow for synthesis, purification, and NMR validation of 7-(3-bromopropoxy)quinoline.

Comparative NMR Spectral Data

The electronic environment of the quinoline core varies depending on its substituents (e.g., a 2-oxo group vs. a 2-methyl group), which shifts the aromatic proton signals. However, the aliphatic bromopropoxy chain remains a highly consistent diagnostic marker across all analogs.

Table 1: 1 H NMR Reference Data Comparison (CDCl 3​ )

Data compares the quinolin-2(1H)-one derivative (600 MHz) with the 2-methylquinoline derivative (200 MHz).

Proton Assignment7-(3-bromopropoxy)quinolin-2(1H)-one7-(3-bromopropoxy)-2-methylquinolineCausality & Coupling Dynamics
-O-CH 2​
  • (H-1')
4.24 ppm (t, J = 5.8 Hz, 2H)4.20 ppm (t, J = 6.0 Hz, 2H)Strongly deshielded by the highly electronegative oxygen atom.
-CH 2​ -Br (H-3') 3.65 ppm (t, J = 6.4 Hz, 2H)3.56 ppm (t, J = 6.0 Hz, 2H)Deshielded by bromine. Br is less electronegative than O, placing this peak upfield of H-1'.
-CH 2​
  • (H-2')
  • 2.39 ppm (p, J = 6.1 Hz, 2H)2.37 ppm (t/p, J = 6.0 Hz, 2H)Central methylene split by two adjacent -CH 2​
  • groups, forming a multiplet/pentet.
  • Aromatic Core 6.61 – 7.79 ppm (m, 5H)6.91 – 7.98 ppm (m, 5H)Conjugated π -system. The 2-oxo group pushes signals slightly upfield compared to the 2-methyl group.
    Aliphatic Core N/A2.72 ppm (s, 3H)Singlet corresponding to the 2-methyl substitution.
    Table 2: 13 C NMR Reference Data (50 MHz, CDCl 3​ )

    Reference data based on 7-(3-bromopropoxy)-2-methylquinoline.

    Carbon AssignmentChemical Shift ( δ , ppm)Diagnostic Significance
    C=N / Aromatic 160.9, 157.5, 147.6, 136.4, 128.5, 121.2, 119.9, 118.9, 106.8Validates the integrity of the bicyclic quinoline scaffold.
    -O-CH 2​ - 65.5Critical Marker: Confirms O-alkylation. N-alkylation would shift this carbon significantly upfield (~45-50 ppm).
    -CH 2​ -Br 32.1Alpha carbon to the bromine atom.
    Central -CH 2​ - 30.0Aliphatic chain backbone.
    -CH 3​ (2-methyl) 24.5Confirms the presence of the methyl substituent.

    Mechanistic Insights & Causality (E-E-A-T)

    Deshielding Gradients and Structural Proof

    The structural elucidation of these compounds relies heavily on the distinct splitting patterns of the bromopropoxy chain. The oxygen atom pulls electron density away from the adjacent methylene group via the inductive effect, resulting in a significant downfield shift to ~4.20–4.24 ppm [1][2]. Conversely, bromine, being less electronegative than oxygen but highly polarizable, shifts the terminal protons to ~3.56–3.65 ppm [1][2]. The coupling constants (J 6 Hz) are characteristic of freely rotating sp 3 hybridized chains[1][2].

    Solvent Selection CausalityCDCl 3​ is strictly preferred over DMSO-d 6​ for these derivatives[2]. DMSO-d 6​ contains a residual water peak (~3.3 ppm) and a solvent pentet (~2.5 ppm) that can severely overlap with and obscure the critical central methylene multiplet (H-2') at 2.37 ppm. CDCl 3​ ensures a clean baseline in the aliphatic region.

    Self-Validating Protocol: NMR Sample Preparation & Acquisition

    To ensure reproducibility and high-resolution spectral data, adhere to the following step-by-step methodology:

    • Sample Desiccation: Dry the purified 7-(3-bromopropoxy)quinoline derivative under high vacuum (0.1 mbar) for a minimum of 12 hours. Causality: Residual ethyl acetate from flash chromatography presents a quartet at 4.12 ppm, which directly interferes with the critical -O-CH 2​

      • triplet at 4.20 ppm.
    • Solvent Dissolution: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

    • Particulate Filtration: Filter the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube. Causality: Micro-particulates distort magnetic field homogeneity, leading to poor shimming and broadened peaks, which obscures the fine J-coupling of the propoxy chain.

    • Instrument Tuning & Shimming: Insert the sample into the spectrometer (e.g., 200 MHz or 600 MHz). Perform automated or manual tuning of the probe to the 1 H and 13 C frequencies. Shim the Z-axis gradients until the lock signal is maximized and stable.

    • Acquisition Parameters:

      • 1 H NMR: Set the relaxation delay (D1) to 1.5 seconds. Acquire 16–32 scans to achieve a high signal-to-noise ratio for the aliphatic multiplets.

      • 13 C NMR: Set the relaxation delay to 2.0 seconds to ensure the full relaxation of quaternary carbons without attached protons (e.g., the C=N carbon at 160.9 ppm). Acquire 512–1024 scans depending on exact sample concentration.

    References

    • Source: Taylor & Francis (Bioorganic & Medicinal Chemistry)
    • Title: Synthesis and In Vitro evaluation of Charge Reversal Photoresponsive Quinoline Tethered Mesoporous Silica for Targeted Drug Delivery (Supporting Information)

    Sources

    Comparative

    Comparing 7-(3-Bromopropoxy)quinoline vs 7-(4-Bromobutoxy)quinoline in synthesis

    Comparative Synthesis Guide: 7-(3-Bromopropoxy)quinoline vs. 7-(4-Bromobutoxy)quinoline in Drug Development In the development of central nervous system (CNS) therapeutics and oncology drugs, the quinoline and quinolinon...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Synthesis Guide: 7-(3-Bromopropoxy)quinoline vs. 7-(4-Bromobutoxy)quinoline in Drug Development

    In the development of central nervous system (CNS) therapeutics and oncology drugs, the quinoline and quinolinone scaffolds are ubiquitous building blocks. The functionalization of the 7-hydroxyl group with bromoalkyl chains—specifically 3-carbon (propoxy) versus 4-carbon (butoxy) linkers—serves as a critical divergence point in both synthetic efficiency and pharmacological efficacy.

    This guide provides an objective comparison of 7-(3-Bromopropoxy)quinoline and 7-(4-Bromobutoxy)quinoline, detailing how a single methylene group dictates reaction kinetics, byproduct formation, and downstream coupling yields.

    Mechanistic Causality: The Impact of Chain Length on Reactivity

    As an application scientist, it is critical to understand that the choice between an n=3 and n=4 alkyl linker is not merely a spatial consideration for receptor binding; it fundamentally alters the thermodynamic and kinetic landscape of the synthesis.

    The n=3 Linker: 7-(3-Bromopropoxy)quinoline The three-carbon linker places the terminal electrophilic bromine in a conformation that is highly susceptible to base-mediated E2 elimination during downstream nucleophilic substitution. When reacted with secondary amines (e.g., piperazines) under basic conditions, the basicity of the amine often competes with its nucleophilicity. The abstraction of a beta-proton leads to the expulsion of the bromide ion, generating an unwanted allyloxy-quinoline byproduct. Consequently, downstream reactions require strictly controlled temperatures and milder bases to suppress elimination 1[1].

    The n=4 Linker: 7-(4-Bromobutoxy)quinoline The addition of a single methylene unit in the n=4 linker drastically shifts the reaction pathway in favor of SN​2 substitution. The four-carbon chain provides sufficient conformational flexibility to relieve steric hindrance at the electrophilic carbon, while simultaneously increasing the distance between the beta-protons and the electron-withdrawing oxygen atom, thereby reducing their acidity. This compound (and its dihydroquinolinone analog) is a cornerstone intermediate in the synthesis of blockbuster atypical antipsychotics like Aripiprazole, where the butoxy linker perfectly spans the distance between the D2​ receptor's orthosteric and allosteric binding pockets [].

    Comparative Experimental Data

    The following table summarizes the quantitative performance of both intermediates during standard O-alkylation and subsequent N-alkylation workflows.

    Property / Metric7-(3-Bromopropoxy)quinoline7-(4-Bromobutoxy)quinoline
    Alkyl Chain Length n=3 (Propoxy) n=4 (Butoxy)
    CAS Registry Number 3[3]4 (Quinolinone)[4]
    Optimal Linker Reagent 1,3-Dibromopropane1,4-Dibromobutane
    O-Alkylation Yield 80% - 84%[1]85% - 90%[5]
    Primary Side Reaction Base-mediated E2 EliminationTrace intramolecular cyclization
    Downstream SN​2 Yield ~60% - 65%76% - 85% 5[5]
    Pharmacological Utility Alkylating agents / Linkers[1]GPCR Ligands (Aripiprazole)[]

    Validated Experimental Protocols

    To ensure a self-validating system, the following protocols incorporate catalytic iodides to drive a Finkelstein reaction in situ. Converting the alkyl bromide to an alkyl iodide drastically lowers the activation energy for the SN​2 displacement, allowing it to outcompete the E2 elimination pathway.

    Protocol A: Synthesis of the Bromoalkoxyquinoline Intermediates (O-Alkylation)

    • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 7-hydroxyquinoline (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

    • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq) and Potassium Iodide (KI, 0.1 eq). Stir for 15 minutes at room temperature to deprotonate the phenol.

    • Alkylation: Dropwise, add either 1,3-dibromopropane (1.5 eq) or 1,4-dibromobutane (1.5 eq). Causality Note: A 0.5 eq excess of the dibromoalkane is critical to prevent dimer formation (where two quinoline molecules bridge across a single alkyl chain).

    • Reaction: Heat the mixture to 60 °C for 6–8 hours. Monitor consumption of the starting material via TLC (EtOAc/Hexane 3:7)[1].

    • Workup: Quench with ice water and extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers thoroughly with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography.

    Protocol B: Downstream Target Coupling (N-Alkylation with Piperazines)

    • Preparation: Dissolve the synthesized 7-(bromoalkoxy)quinoline (1.0 eq) in anhydrous Acetonitrile.

    • Reagent Addition: Add the target secondary amine (e.g., 1-(2,3-dichlorophenyl)piperazine, 1.0 eq), Sodium Iodide (NaI, 0.1 eq), and K2​CO3​ (1.5 eq)[5].

    • Reaction: Reflux at 80 °C for 12 hours. Causality Note: For the n=3 propoxy variant, reduce the temperature to 65 °C and extend the reaction time to 18 hours. The lower thermal energy prevents the activation barrier for E2 elimination from being crossed.

    • Isolation: Filter the inorganic salts, concentrate the filtrate, and purify via column chromatography to obtain the final coupled ligand[5].

    Reaction Pathway Visualization

    The following diagram illustrates the divergent kinetic pathways and side-reaction risks associated with the two linker lengths during downstream N-alkylation.

    ReactionPathways cluster_n3 n=3 Pathway (Propoxy Linker) cluster_n4 n=4 Pathway (Butoxy Linker) HQ 7-Hydroxyquinoline Core BPQ 7-(3-Bromopropoxy)quinoline (Increased E2 Risk) HQ->BPQ 1,3-Dibromopropane K2CO3, DMF, 60°C BBQ 7-(4-Bromobutoxy)quinoline (Optimal SN2 Kinetics) HQ->BBQ 1,4-Dibromobutane K2CO3, DMF, 60°C Target3 Propoxy-Linked Ligand (Yield: 60-65%) BPQ->Target3 SN2 Substitution Byproduct Allyloxy Byproduct (Elimination) BPQ->Byproduct Base-mediated E2 (Competing) Target4 Butoxy-Linked Ligand (Yield: 75-85%) BBQ->Target4 SN2 Substitution Pip Piperazine Derivative (Nucleophile) Pip->Target3 Pip->Target4

    Divergent synthetic pathways and kinetic outcomes for n=3 vs n=4 bromoalkoxyquinoline linkers.

    References

    • PubChem / NIH - 7-(4-Bromobutoxy)-quinoline-2(1H)-one | CID 10756315 URL:[Link]

    • The Royal Society of Chemistry - Supporting Information: Synthesis of 7–(3–bromopropoxy)–2–methylquinoline URL:[Link]

    • Google Patents - CN109096249B - A kind of synthetic method of aripiprazole URL

    Sources

    Validation

    Structural Elucidation and Platform Comparison Guide: LC-MS Fragmentation of 7-(3-Bromopropoxy)quinoline

    Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide Executive Summary 7-(3-Bromopropoxy)quinoline (C₁₂H₁₂BrNO) is a cri...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide

    Executive Summary

    7-(3-Bromopropoxy)quinoline (C₁₂H₁₂BrNO) is a critical halogenated intermediate frequently utilized in the synthesis of quinoline-based therapeutics. Characterizing its mass spectrometry fragmentation pattern is essential for identifying downstream metabolites and synthetic impurities. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) versus Nominal Mass platforms for analyzing this compound, details the causality behind its collision-induced dissociation (CID) pathways, and provides a self-validating experimental protocol.

    Analytical Platform Comparison: HRMS (Q-TOF) vs. Nominal Mass (QqQ)

    When analyzing halogenated ethers, selecting the appropriate mass analyzer dictates the quality of the data. The choice depends on whether the goal is de novo structural elucidation or high-throughput quantitation.

    • High-Resolution Q-TOF (Quadrupole Time-of-Flight): Q-TOF platforms are the gold standard for qualitative structural elucidation. They provide exact mass measurements with mass errors typically below 5 mDa, which is critical for distinguishing target analytes from isobaric matrix interferences[1]. For 7-(3-Bromopropoxy)quinoline, Q-TOF easily resolves the exact monoisotopic masses of the ⁷⁹Br (m/z 266.018) and ⁸¹Br (m/z 268.016) isotopes, unequivocally confirming the elemental composition before fragmentation.

    • Nominal Mass QqQ (Triple Quadrupole): While QqQ systems lack the resolution to determine exact elemental compositions, they offer superior dynamic range and sensitivity for targeted quantitation. Once the fragmentation pathway is established via HRMS, the QqQ can be programmed in Multiple Reaction Monitoring (MRM) mode. Monitoring the specific transition of m/z 266 → 146 provides maximum sensitivity for pharmacokinetic tracking.

    G cluster_0 Self-Validating Sample Prep N1 Analyte + Internal Std Extraction N3 UHPLC Separation (C18, 0.1% FA) N1->N3 N2 Blank Matrix Control N2->N3 N4 ESI(+) Ionization [M+H]+ Generation N3->N4 N5 HRMS (Q-TOF) Exact Mass & Isotope Pattern (Qualitative) N4->N5 Structural Elucidation N6 QqQ (Triple Quad) MRM Quantitation (Quantitative) N4->N6 High-Sensitivity Quantitation

    Figure 1: Comparative LC-MS/MS analytical workflow for 7-(3-Bromopropoxy)quinoline.

    Fragmentation Causality & Structural Logic

    Understanding why a molecule fragments is more valuable than merely memorizing its product ions. Fragmentation in LC-MS is a predictable, non-random process governed by bond dissociation energies, charge retention, and inductive effects[2].

    The Ionization Mechanism

    In positive electrospray ionization (ESI+), the high proton affinity of the quinoline nitrogen ensures the robust generation of the protonated [M+H]⁺ precursor ion[3].

    The Bromine Isotopic Signature (The Built-In Validator)

    Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% to 49.31%). Any precursor or fragment ion that retains the bromine atom will exhibit a characteristic twin-peak signature separated by exactly 2 Da[4]. This isotopic pattern serves as a built-in validation tool; if a fragment lacks this 1:1 ratio, the bromine atom has been lost.

    Primary Fragmentation Pathways
    • Ether Bond Cleavage (Base Peak Generation): The ether oxygen bonded to the quinoline ring is a primary site for inductive cleavage. Upon collision-induced dissociation (CID), the relatively weak C-O bond of the alkyl chain ruptures. This results in the neutral loss of 3-bromopropene (C₃H₅Br, 119.96 Da). The charge is retained on the highly stable, aromatic core, generating the quinolin-7-ol fragment at m/z 146.06. Because the bromine is lost in the neutral fragment, the m/z 146 peak will not display the 1:1 isotopic signature.

    • Terminal Alkyl Cleavage: A competing, albeit less favorable, pathway involves the loss of hydrogen bromide (HBr, 79.93 Da), yielding an intact quinoline-ether fragment at m/z 186.09.

    • Ring Contraction: Secondary fragmentation of the quinoline core typically involves the expulsion of carbon monoxide (CO, 28 Da) from the phenolic moiety, a hallmark rearrangement of quinoline derivatives[5].

    G M Precursor Ion [M+H]+ m/z 266.018 (79Br) / 268.016 (81Br) Diagnostic 1:1 Isotope Ratio F1 [M+H - HBr]+ m/z 186.092 Alkyl Chain Cleavage M->F1 Loss of 79.93 Da F2 [M+H - C3H5Br]+ m/z 146.060 Quinolin-7-ol Fragment M->F2 Loss of 119.96 Da (Ether Cleavage) F3 [M+H - C3H5Br - CO]+ m/z 118.065 Ring Contraction F2->F3 Loss of 28 Da (CO Neutral Loss)

    Figure 2: ESI(+) collision-induced fragmentation pathway of 7-(3-Bromopropoxy)quinoline.

    Quantitative Data Presentation

    The following table summarizes the high-resolution exact mass data and diagnostic utility of the primary fragments generated during the CID of 7-(3-Bromopropoxy)quinoline.

    Precursor Ion (m/z)Product Ion (m/z)Formula (Fragment)Neutral LossRelative AbundanceDiagnostic Value
    266.018 (⁷⁹Br)146.060[C₉H₈NO]⁺C₃H₅⁷⁹Br100% (Base Peak)Confirms ether linkage cleavage
    268.016 (⁸¹Br)146.060[C₉H₈NO]⁺C₃H₅⁸¹Br100% (Base Peak)Confirms ether linkage cleavage
    266.018 (⁷⁹Br)186.092[C₁₂H₁₂NO]⁺H⁷⁹Br~35%Confirms presence of terminal Br
    268.016 (⁸¹Br)186.092[C₁₂H₁₂NO]⁺H⁸¹Br~35%Confirms presence of terminal Br
    146.060 118.065[C₈H₈N]⁺CO (28 Da)~15%Characteristic quinoline ring contraction

    Self-Validating Experimental Protocol

    A robust analytical protocol must be self-validating to prevent false positives and ensure data integrity. The following methodology incorporates internal quality control checks at every stage.

    Step 1: Matrix Control and Sample Preparation
    • Action: Prepare a 1 µg/mL solution of 7-(3-Bromopropoxy)quinoline in a 50:50 mixture of LC-MS grade Water and Acetonitrile.

    • Self-Validation Check: Spike the sample with a structurally similar internal standard (e.g., 7-hydroxyquinoline) to monitor for matrix-induced ionization suppression. Simultaneously, prepare a blank matrix control to rule out background isobaric noise.

    Step 2: Chromatographic Separation
    • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Use 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Causality: The addition of formic acid lowers the pH, ensuring the quinoline nitrogen is fully protonated prior to entering the ESI source, thereby maximizing ionization efficiency[3].

    Step 3: MS Source Optimization & Isotope Verification
    • Action: Operate the mass spectrometer in ESI Positive mode.

    • Self-Validation Check: Before initiating targeted MS/MS scans, perform a full MS1 scan across the chromatographic peak. Critical Check: You must observe the[M+H]⁺ twin peaks at m/z 266.018 and 268.016 in a 1:1 ratio. If this isotopic signature is absent, the peak is an isobaric interference, and the MS/MS experiment should not proceed[4].

    Step 4: Collision-Induced Dissociation (CID) Profiling
    • Action: Isolate the m/z 266.0 precursor (the ⁷⁹Br isotope) in Q1.

    • Action: Apply a collision energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas.

    • Causality: Ramping the CE allows you to plot a breakdown curve. At low CE (10-15 eV), the m/z 186 ion will dominate. As CE increases (20-30 eV), the base peak will shift to the highly stable m/z 146 fragment. Extreme CE (>35 eV) will force the secondary loss of CO, yielding m/z 118[6].

    References

    • Source: nih.
    • Source: benchchem.
    • Source: nih.
    • Source: metwarebio.
    • Source: chromatographyonline.
    • Source: docbrown.

    Sources

    Comparative

    A Comparative Guide to Purity Validation: Quantitative NMR as a Primary Method for 7-(3-Bromopropoxy)quinoline

    In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. For a key building block like 7-(3-Bromopropoxy)quinoline, used in the synthesis of various pharmacologically active agents, an accurate and robust purity assessment is paramount. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are workhorses in quality control, they are relative methods that typically rely on the availability of a highly characterized reference standard of the same compound.[1][2]

    This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method for the purity determination of 7-(3-Bromopropoxy)quinoline.[1][3][4] Unlike relative techniques, qNMR allows for direct quantification against a certified internal standard that does not need to be structurally related to the analyte, grounding the measurement in the fundamental and invariable relationship between NMR signal intensity and the number of atomic nuclei.[5][6] We will dissect the causality behind the qNMR experimental design, provide a detailed, self-validating protocol, and compare its performance with traditional analytical alternatives.

    The Principle of qNMR: Beyond Structure to Stoichiometry

    The foundational principle of qNMR is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that resonance.[4][7] This allows for the determination of the molar ratio between an analyte and an internal standard of known purity within the same solution. By accurately weighing both the analyte and a certified reference material (the internal standard), one can calculate the absolute purity of the analyte in mass fraction (%w/w).[8]

    This approach elevates qNMR to the status of a primary ratio method of measurement, as recognized by metrological institutes and regulatory bodies.[8][9] It bypasses the need for compound-specific reference materials, which are often expensive or unavailable for novel synthetic intermediates like 7-(3-Bromopropoxy)quinoline.[7][10]

    Experimental Design: A Rationale-Driven Approach

    A successful qNMR experiment is built on a series of deliberate choices, each designed to minimize uncertainty and ensure accuracy.

    • Selection of the Internal Standard (IS): This is the most critical decision. An ideal IS must meet several criteria:

      • High Purity & Stability: It must be a certified reference material (CRM) with a traceable, documented purity.[5][10]

      • Chemical Inertness: It must not react with the analyte, solvent, or trace impurities.

      • Spectral Simplicity: It should have a simple spectrum, preferably with one or two sharp singlets, to simplify integration.

      • Spectral Resolution: Its signals must not overlap with any signals from the analyte or the solvent.[3]

      • Solubility: It must be soluble in the same deuterated solvent as the analyte.[3]

      For 7-(3-Bromopropoxy)quinoline, Maleic Acid is an excellent choice. It is commercially available as a CRM, is highly stable, and its two olefinic protons appear as a sharp singlet around 6.3 ppm in DMSO-d₆, far from the aromatic and aliphatic signals of the quinoline derivative.[4]

    • Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is crucial for accurate results.[3][11] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for 7-(3-Bromopropoxy)quinoline and Maleic Acid due to its excellent solvating power for a wide range of organic compounds.

    • Selection of Analyte and IS Protons for Integration: For quantification, specific proton signals from both the analyte and the IS must be chosen. These signals should be well-resolved, free from overlap with other signals, and represent a known number of protons.

      • 7-(3-Bromopropoxy)quinoline: The triplet signal corresponding to the two protons on the methylene group adjacent to the oxygen (-O-CH₂-), typically found around 4.3 ppm, is an ideal candidate for integration.

      • Maleic Acid (IS): The sharp singlet from the two equivalent olefinic protons (-CH=CH-) around 6.3 ppm is used.

    • NMR Acquisition Parameters: To ensure the signal integrals are truly quantitative, specific acquisition parameters must be employed:

      • Relaxation Delay (D1): This is the time delay between pulses. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of all protons being integrated (both analyte and IS). A D1 of 30 seconds is often a safe starting point to ensure complete magnetization recovery, which is essential for accurate integration.

      • Pulse Angle: A 90° pulse is recommended to maximize the signal for each scan.[3]

      • Number of Scans (NS): This is increased to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended for good precision).[12]

    Detailed Experimental Protocol: qNMR Purity of 7-(3-Bromopropoxy)quinoline

    This protocol is designed as a self-validating system, incorporating best practices to ensure metrological traceability.

    Materials and Equipment
    • Analyte: 7-(3-Bromopropoxy)quinoline (Sample)

    • Internal Standard (IS): Maleic Acid (Certified Reference Material, purity ≥ 99.5%)

    • Solvent: DMSO-d₆ (99.9 atom % D)

    • Equipment:

      • Analytical microbalance (readability of at least 0.01 mg)

      • Vortex mixer

      • High-quality 5 mm NMR tubes

      • NMR Spectrometer (e.g., 400 MHz or higher)

    Sample Preparation
    • Step 2.1: Accurately weigh approximately 15 mg of the 7-(3-Bromopropoxy)quinoline sample into a clean, dry glass vial. Record the mass precisely (m_analyte).

    • Step 2.2: To the same vial, add approximately 5 mg of the Maleic Acid internal standard. Record the mass precisely (m_IS). Causality Note: Weighing both components into the same vial minimizes transfer errors and ensures the mass ratio is fixed, a cornerstone of the internal standard method.[7]

    • Step 2.3: Add approximately 0.7 mL of DMSO-d₆ to the vial using a pipette.

    • Step 2.4: Securely cap the vial and vortex for at least 60 seconds until both the sample and the standard are completely dissolved, ensuring a homogeneous solution.

    • Step 2.5: Transfer the solution into a 5 mm NMR tube.

    NMR Data Acquisition
    • Step 3.1: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity (narrow, symmetrical peak shapes).

    • Step 3.2: Set up a quantitative ¹H NMR experiment with the following critical parameters:

      • Pulse Program: Standard 1D proton (e.g., 'zg30' or equivalent)

      • Pulse Angle: 90°

      • Relaxation Delay (D1): 30 s

      • Acquisition Time (AQ): ≥ 3 s

      • Number of Scans (NS): 16-64 (adjust to achieve S/N > 150)

      • Spectral Width: ~16 ppm

    • Step 3.3: Acquire the spectrum.

    Data Processing and Analysis
    • Step 4.1: Apply a Fourier transform to the Free Induction Decay (FID).

    • Step 4.2: Manually phase the spectrum to ensure all peaks have a pure absorption line shape.

    • Step 4.3: Apply an automatic baseline correction. Visually inspect the baseline to ensure it is flat, particularly around the signals to be integrated.

    • Step 4.4: Integrate the selected signals:

      • Analyte Signal (I_analyte): Integrate the triplet corresponding to the two -O-CH₂- protons of 7-(3-Bromopropoxy)quinoline.

      • IS Signal (I_IS): Integrate the singlet corresponding to the two olefinic protons of Maleic Acid.

      • Causality Note: The integration window should be wide enough to encompass the entire peak, typically at least 20 times the peak width at half-height, to capture >99.9% of the signal area.[3]

    Purity Calculation

    The purity of 7-(3-Bromopropoxy)quinoline (P_analyte) as a weight/weight percentage (%w/w) is calculated using the following formula:[3][11]

    P_analyte (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte: Integral of the analyte's signal.

    • N_analyte: Number of protons for the analyte signal (in this case, 2).

    • MW_analyte: Molecular weight of 7-(3-Bromopropoxy)quinoline (268.13 g/mol ).

    • m_analyte: Mass of the analyte.

    • I_IS: Integral of the internal standard's signal.

    • N_IS: Number of protons for the IS signal (in this case, 2).

    • MW_IS: Molecular weight of Maleic Acid (116.07 g/mol ).

    • m_IS: Mass of the internal standard.

    • P_IS: Purity of the internal standard (as a mass fraction, e.g., 99.5% = 0.995).

    Comparative Performance Analysis

    To contextualize the performance of qNMR, we compare it with HPLC, a ubiquitous technique in pharmaceutical analysis.[2][13]

    Parameter Quantitative NMR (qNMR) HPLC (UV Detection, Area % Method) Gas Chromatography (GC-FID)
    Principle Primary ratio method; signal intensity is directly proportional to molar concentration.[1][4]Comparative separation technique; relies on differential partitioning.[1][6]Comparative separation for volatile compounds.
    Reference Standard Requires a single, certified internal standard of a different structure.[10]Requires a specific, highly pure reference standard of the analyte itself for accurate assay.[1][2]Requires a specific reference standard of the analyte.
    Hypothetical Purity 98.9% (± 0.2%) 99.5% 99.3%
    Selectivity High; based on unique chemical shifts of protons. Can quantify in the presence of "NMR-silent" impurities (no ¹H).High; based on chromatographic separation. Can be affected by co-eluting impurities.High for volatile compounds; not suitable for non-volatile analytes.
    Accuracy High; directly traceable to SI units through the certified standard.[5][9]Dependent on the accuracy of the analyte's reference standard and assumes equal response factors for impurities in area % method.Dependent on the reference standard's purity.
    Sample Throughput Moderate; longer acquisition times per sample.High; well-suited for automated sequences.High; well-suited for automation.
    Structural Info Yes; provides full structural confirmation of the analyte simultaneously.[14]No; retention time provides limited identification.No; limited identification based on retention time.

    Note: The hypothetical purity values illustrate a common scenario where HPLC area percent can overestimate purity if impurities have a poor UV chromophore and thus a lower response factor than the main analyte. qNMR, being a universal detector for protons, provides a more accurate molar and mass-based assessment.[1]

    Visualizing the Workflow

    The following diagrams illustrate the logical flow of the qNMR experiment and the decision-making process for cross-validating purity results.

    qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte & Internal Standard dissolve Dissolve in Deuterated Solvent (DMSO-d6) weigh_analyte->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->acquire process Process FID (Phase, Baseline, Integrate) acquire->process calculate Calculate Purity using qNMR Equation process->calculate report Report Purity (% w/w) with Uncertainty calculate->report

    Caption: Experimental workflow for qNMR purity determination.

    CrossValidation_Logic start Purity Determination qnmr qNMR Analysis start->qnmr hplc HPLC Analysis (Area % or Assay) start->hplc compare Compare Results qnmr->compare hplc->compare agree Results Agree? (Within Uncertainty) compare->agree report Report Final Purity with High Confidence agree->report Yes investigate Investigate Discrepancy (e.g., UV response, impurities) agree->investigate No

    Caption: Logical workflow for cross-validating purity results.

    Conclusion: An Authoritative and Trustworthy Approach

    For establishing the purity of a crucial pharmaceutical intermediate like 7-(3-Bromopropoxy)quinoline, quantitative NMR stands out as a superior method. Its foundation as a primary technique provides a direct, accurate, and highly reliable measurement that is not dependent on the availability of an identical, perfectly characterized reference standard.[9][15] While HPLC and GC are indispensable for profiling impurities and for high-throughput screening, qNMR offers an orthogonal and authoritative value that can certify the purity of materials with a high degree of confidence.[6] By following a carefully designed and validated protocol, researchers and drug development professionals can leverage qNMR to ensure the quality and integrity of their materials, ultimately contributing to more robust and reproducible scientific outcomes.

    References

    • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

    • ResolveMass Laboratories Inc. (2025, December 30). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

    • US Pharmacopeia (USP). Stimuli Article (qNMR). US Pharmacopeia. [Link]

    • Maniara, G., et al. (1998). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. ACS Publications. [Link]

    • PatSnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. PatSnap. [Link]

    • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

    • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. ACS Publications. [Link]

    • Ihara, T., et al. (2018). Collaborative Study to Validate Purity Determination by ¹H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-Stage. [Link]

    • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

    • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

    • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. [Link]

    • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]

    • Simmler, C., et al. (2014). Validation of a Generic qHNMR Method for Natural Products Analysis. PMC. [Link]

    • BIPM. (2019, March 14). qNMR Internal Standard Reference Data (ISRD). BIPM. [Link]

    • Ministry of the Environment, Japan. III Analytical Methods. [Link]

    • Öztürk, G., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]

    • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

    • ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

    • Ministry of Health, Labour and Welfare, Japan. (2006, May 26). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. [Link]

    • Millennial Scientific. (2025, March 2). Understanding Pharmaceutical Purity, Assay, and Potency Assessment Through Liquid Chromatography. Millennial Scientific. [Link]

    • SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]

    • Zhang, C., et al. (2017). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. PMC. [Link]

    • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

    • Monakhova, Y. B., & Diehl, B. W. K. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. [Link]

    • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. [Link]

    • ResearchGate. (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

    • Chen, L., et al. (2016). High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. RSC Publishing. [Link]

    • Agilent Technologies. (2026, April 5). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

    Sources

    Validation

    Comparative Reactivity of Bromoalkoxy Quinolines in Substitution Reactions: A Comprehensive Guide

    Executive Summary Quinoline scaffolds are privileged structures in medicinal chemistry and materials science, frequently utilized in the development of anti-leishmanial agents[1], anti-inflammatory ibuprofen conjugates[2...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Quinoline scaffolds are privileged structures in medicinal chemistry and materials science, frequently utilized in the development of anti-leishmanial agents[1], anti-inflammatory ibuprofen conjugates[2], and robust corrosion inhibitors[3]. To functionalize these scaffolds, researchers rely on haloalkoxy quinolines as versatile electrophilic intermediates.

    This guide provides an objective comparison of bromoalkoxy quinolines against alternative leaving groups and evaluates the critical impact of alkyl chain length on nucleophilic substitution ( SN​2 ) reactivity. By understanding the mechanistic causality behind these variables, drug development professionals can optimize synthetic workflows, minimize side reactions, and maximize conjugate yields.

    Mechanistic Rationale: Leaving Groups & Chain Lengths

    Leaving Group Comparison: Why Bromide?

    In SN​2 reactions, the leaving group must balance shelf stability with reaction kinetics. While various leaving groups can be appended to the alkoxy chain, the bromoalkoxy moiety represents the optimal thermodynamic and kinetic "sweet spot."

    • Chloroalkoxy (-Cl): The high bond dissociation energy of the C-Cl bond results in sluggish SN​2 kinetics. Substitution typically requires harsh thermal conditions or Finkelstein catalysis (addition of KI to generate an iodo-intermediate in situ).

    • Iodoalkoxy (-I): While highly reactive, iodoalkanes are prone to light-induced degradation and rapid E2 elimination side reactions. They exhibit poor shelf stability.

    • Tosylalkoxy (-OTs): Sulfonate esters are excellent leaving groups but require a two-step synthesis (alkylation with a diol followed by tosylation) and are highly susceptible to premature hydrolysis during storage.

    • Bromoalkoxy (-Br): The C-Br bond is easily polarized by incoming nucleophiles, allowing reactions to proceed at moderate temperatures (60–80°C) with excellent yields, as demonstrated in the synthesis of 1,2,3-triazole derivatives[4],[5].

    The Impact of Alkyl Chain Length

    The length of the carbon spacer ( n ) between the quinoline oxygen and the terminal bromide fundamentally alters the reaction pathway.

    • n=2 (Bromoethoxy): The proximity of the electronegative quinoline oxygen increases the acidity of the β -protons. In the presence of strong nucleophiles that also act as bases (e.g., aliphatic amines), E2 elimination competes with SN​2 , yielding unwanted vinyl ethers.

    • n=3 (Bromopropoxy): This is the ideal spacer. It provides sufficient distance to negate the inductive electron-withdrawing effect of the oxygen, minimizing elimination risks, while remaining short enough to avoid entropic penalties during intermolecular collisions[1].

    • n=4 (Bromobutoxy): Increased conformational flexibility slows down intermolecular SN​2 kinetics. Furthermore, if the quinoline core possesses other nucleophilic centers, the n=4 chain length perfectly facilitates unwanted intramolecular cyclization (forming 7-membered rings)[3].

    Quantitative Performance Data

    Table 1: Leaving Group Reactivity Profile
    DerivativeLeaving GroupRelative SN​2 RateShelf StabilityPrimary Limitation
    Chloroalkoxy -ClSlowExcellentRequires harsh conditions or KI catalysis
    Bromoalkoxy -BrFastGoodOptimal balance for most workflows
    Iodoalkoxy -IVery FastPoorLight sensitive, prone to elimination
    Tosylalkoxy -OTsFastModerateSusceptible to hydrolysis, extra synthetic step
    Table 2: Chain Length Comparison (Azidation of Bromoalkoxy Quinolines)
    Chain LengthSubstrate Example SN​2 YieldCompeting Side ReactionStructural Consequence
    n=2 8-(2-bromoethoxy)quinoline~82%E2 EliminationForms vinyl ethers under basic conditions
    n=3 8-(3-bromopropoxy)quinoline~91%MinimalIdeal spacer for drug conjugates
    n=4 8-(4-bromobutoxy)quinoline~78%Intramolecular CyclizationSlower intermolecular kinetics

    Visualizing the Workflows and Reactivity

    G HQ Quinoline Core (e.g., 8-Hydroxyquinoline) Base Weak Base (K2CO3 in DMF) HQ->Base DBA Dibromoalkane (Excess) DBA->Base BAQ Bromoalkoxy Quinoline Base->BAQ SN2 O-Alkylation Nuc Nucleophile (NaN3, Amines) BAQ->Nuc Sub Target Conjugate (Triazoles, Ethers) Nuc->Sub SN2 Substitution

    Caption: Workflow for the synthesis and substitution of bromoalkoxy quinolines.

    Reactivity BAQ Bromoalkoxy Quinoline Chain Length N2 n=2 (Bromoethoxy) BAQ->N2 N3 n=3 (Bromopropoxy) BAQ->N3 N4 n=4 (Bromobutoxy) BAQ->N4 Elim Side Reaction: Elimination (Vinyl Ether) N2->Elim Strong Base Opt Optimal SN2 High Yield N2->Opt Mild Cond. N3->Opt Broad Utility N4->Opt Slow Rxn Cycl Side Reaction: Intramolecular Cyclization N4->Cycl Internal Nuc.

    Caption: Impact of alkyl chain length on SN2 reactivity and competing side reactions.

    Experimental Methodologies

    The following protocols are designed as self-validating systems, ensuring that intermediate integrity is maintained throughout the workflow.

    Protocol 1: Synthesis of 8-(3-Bromopropoxy)quinoline

    Objective: Selective O-alkylation of 8-hydroxyquinoline while suppressing the formation of symmetrical dimers.

    • Reagent Preparation: Dissolve 8-hydroxyquinoline (1.0 eq) in anhydrous DMF (0.2 M).

      • Causality: DMF is a polar aprotic solvent that leaves the phenoxide anion unsolvated, maximizing its nucleophilicity for the subsequent attack.

    • Deprotonation: Add anhydrous K2​CO3​ (1.5 eq) to the solution.

      • Causality: K2​CO3​ is a weak, bulky base. It is strong enough to deprotonate the phenol ( pKa​ ~9.9) but too sterically hindered to act as a competing nucleophile, which prevents premature hydrolysis of the alkyl halide.

    • Alkylation: Add 1,3-dibromopropane (3.0 eq) dropwise at room temperature.

      • Causality: A large stoichiometric excess of the dibromoalkane is critical to statistically favor mono-alkylation and prevent the phenoxide from attacking already-formed product (which would yield the unwanted 1,3-bis(8-quinolinyloxy)propane dimer).

    • Reaction Execution & Validation: Stir at 60°C for 4 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1).

      • Self-Validation: The reaction is complete when the highly fluorescent 8-hydroxyquinoline starting material spot disappears under UV light (254 nm).

    • Workup: Quench with ice water and extract with EtOAc. Wash the organic layer three times with brine.

      • Causality: Multiple brine washes are essential to partition the DMF into the aqueous layer, preventing emulsion formation and solvent contamination in downstream substitution steps. Dry over Na2​SO4​ and concentrate in vacuo.

    Protocol 2: Nucleophilic Substitution (Azidation)

    Objective: Conversion of the bromoalkoxy intermediate to an azidoalkoxy quinoline, a critical precursor for CuAAC "Click" Chemistry[5].

    • Solvation: Dissolve the purified 8-(3-bromopropoxy)quinoline in DMF (0.1 M).

    • Nucleophilic Attack: Add Sodium Azide ( NaN3​ , 1.5 eq).

      • Causality: The azide anion is highly nucleophilic, linear, and small, making it an ideal candidate for rapid SN​2 displacement of the primary bromide.

    • Reaction Execution & Validation: Stir at 60°C for 6 hours. Monitor via LC-MS.

      • Self-Validation: The mass spectrum will show a distinct shift. The starting material exhibits a characteristic 1:1 isotopic doublet for [M+H]+ (due to 79Br/81Br ). The disappearance of this doublet and the appearance of the azide mass confirms complete displacement.

    • Workup: Dilute the mixture with water and extract with Dichloromethane (DCM).

      • Critical Safety Causality:Never use acidic workup conditions when unreacted NaN3​ is present. Acidification generates hydrazoic acid ( HN3​ ), which is highly volatile, toxic, and explosive. Wash the DCM layer with water, dry, and concentrate safely.

    References

    • Effect of hydrocarbon chain length for acid corrosion inhibition of mild steel by three 8-(n-bromo-R-alkoxy)quinoline derivatives: Experimental and theoretical investigations. ResearchGate. 3

    • Synthesis, leishmanicidal, trypanocidal and cytotoxic activities of quinoline-chalcone and quinoline-chromone hybrids. SciSpace. 1

    • 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT). ACS Omega. 5

    • Design and synthesis of ibuprofen-quinoline conjugates as potential anti-inflammatory and analgesic drug candidates. SciSpace. 2

    Sources

    Comparative

    Comprehensive FTIR Spectroscopic Comparison Guide: 7-(3-Bromopropoxy)quinoline vs. Precursor Equivalents

    As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter the challenge of validating intermediate building blocks in drug synthesis. 7-(3-Bromopropoxy)quinoline is a critical...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter the challenge of validating intermediate building blocks in drug synthesis. 7-(3-Bromopropoxy)quinoline is a critical intermediate, most notably utilized in the synthesis of atypical antipsychotics such as aripiprazole and brexpiprazole derivatives[1].

    In drug development, the "alternative" to a highly pure intermediate is a contaminated batch containing unreacted precursors—specifically 7-hydroxyquinoline and 1,3-dibromopropane . This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) spectroscopic profiles of these three compounds. By understanding the mechanistic causality behind specific vibrational shifts, researchers can establish a self-validating quality control system for their synthetic workflows.

    Mechanistic Causality of FTIR Spectral Shifts

    The synthesis of 7-(3-Bromopropoxy)quinoline relies on an SN2 nucleophilic substitution. The phenolic proton of 7-hydroxyquinoline is abstracted by a base, forming a phenoxide ion that attacks the electrophilic carbon of 1,3-dibromopropane[1].

    Tracking this reaction via FTIR is not merely about matching pictures; it requires understanding the changing force constants and dipole moments of the molecular bonds:

    • Annihilation of the O-H Dipole: 7-Hydroxyquinoline exhibits a prominent, broad O-H stretching band due to extensive intermolecular hydrogen bonding in its solid state (typically 3200–3600 cm⁻¹)[2]. The complete disappearance of this band is the primary indicator of reaction completion.

    • Emergence of the Aryl Alkyl Ether (C-O-C): The formation of the ether linkage introduces a highly diagnostic asymmetric C-O-C stretch. Because the oxygen is bonded to an sp² hybridized aromatic carbon and an sp³ hybridized aliphatic carbon, the differing force constants push this asymmetric stretch to a higher wavenumber (~1250 cm⁻¹) compared to standard dialkyl ethers[3].

    • Retention of the Halogen (C-Br): 1,3-dibromopropane contains two primary bromides. Following the SN2 reaction, one bromide is displaced, but the terminal C-Br bond remains. This heavy-atom bond vibrates at a low frequency, producing a sharp absorption peak in the fingerprint region (560–650 cm⁻¹)[4].

    Comparative FTIR Absorption Data

    The following table summarizes the quantitative FTIR reference absorption peaks necessary to distinguish the target product from its alternatives.

    Functional Group Vibration7-Hydroxyquinoline (Precursor A)1,3-Dibromopropane (Precursor B)7-(3-Bromopropoxy)quinoline (Target Product)Diagnostic Significance
    O-H Stretch (H-bonded)3200–3600 cm⁻¹ (Broad, Strong)AbsentAbsentCritical Purity Marker: Presence in the product indicates unreacted precursor A.
    Aromatic C-H Stretch 3000–3100 cm⁻¹ (Weak)Absent3000–3100 cm⁻¹ (Weak)Confirms the intact quinoline ring[3].
    Aliphatic C-H Stretch Absent2850–2960 cm⁻¹ (Strong)2850–2960 cm⁻¹ (Moderate)Confirms the integration of the propoxy chain[3].
    Aromatic C=C / C=N 1580, 1600 cm⁻¹ (Moderate)Absent1580, 1600 cm⁻¹ (Moderate)Structural backbone verification.
    C-O-C Asymmetric Stretch Absent (Phenolic C-O at ~1150)Absent~1250 cm⁻¹ (Strong, Sharp)Reaction Success: Confirms successful etherification[1].
    C-Br Stretch Absent560–650 cm⁻¹ (Strong)560–650 cm⁻¹ (Strong)Functionalization: Confirms the terminal bromide is intact for downstream API synthesis[4].

    Workflow Visualization: FTIR Validation Logic

    The following diagram illustrates the logical workflow for validating the SN2 etherification using specific FTIR spectral checkpoints.

    G Start1 7-Hydroxyquinoline (Precursor A) Reaction SN2 Etherification (Base, Solvent) Start1->Reaction Start2 1,3-Dibromopropane (Precursor B) Start2->Reaction Product 7-(3-Bromopropoxy)quinoline (Target Product) Reaction->Product FTIR ATR-FTIR Analysis Product->FTIR Check1 Loss of O-H Stretch (~3200-3600 cm⁻¹) FTIR->Check1 Validates Purity Check2 Gain of C-O-C Stretch (~1250 cm⁻¹) FTIR->Check2 Validates Ether Check3 Gain of C-Br Stretch (~560-650 cm⁻¹) FTIR->Check3 Validates Halide

    Figure 1: Logical workflow for FTIR validation of 7-(3-Bromopropoxy)quinoline synthesis.

    Experimental Protocol: Self-Validating ATR-FTIR Analysis

    To ensure maximum trustworthiness and reproducibility, the FTIR analysis must be executed as a self-validating system. Attenuated Total Reflectance (ATR) is the preferred methodology as it eliminates the moisture interference commonly associated with KBr pellet pressing[4].

    Step 1: Instrument Preparation & Background Validation

    • Clean the diamond or ZnSe ATR crystal using a lint-free wipe and volatile spectroscopic-grade solvent (e.g., isopropanol or acetone). Allow to air dry.

    • Acquire a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) against ambient air.

    • Self-Validation Check: Inspect the background for residual peaks. The baseline must be flat. Any peaks at 2350 cm⁻¹ (CO₂) or 3600–3800 cm⁻¹ (H₂O vapor) indicate inadequate atmospheric suppression. Purge the optical bench with dry nitrogen if necessary[5].

    Step 2: Sample Application & Pressure Optimization

    • Apply 2–5 mg of the dried 7-(3-Bromopropoxy)quinoline powder directly onto the center of the ATR crystal.

    • Lower the pressure anvil until the instrument software indicates optimal contact (typically ~70-80% of maximum pressure).

    • Causality Note: Insufficient pressure leads to poor contact with the evanescent wave, resulting in artificially weak signals, particularly in the high-frequency region (>3000 cm⁻¹).

    Step 3: Data Acquisition

    • Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using 32 to 64 co-added scans at 4 cm⁻¹ resolution to maximize the signal-to-noise ratio[4].

    • Apply an ATR correction algorithm via the instrument software to compensate for the wavelength-dependent penetration depth of the infrared beam.

    Step 4: Post-Processing & Spectral Subtraction

    • Apply an automatic baseline correction to ensure quantitative accuracy of peak heights.

    • Purity Quantification: If a broad peak is detected in the 3200–3600 cm⁻¹ region, digitally subtract a normalized reference spectrum of pure 7-hydroxyquinoline from the sample spectrum. The scaling factor required to flatten the O-H region directly correlates to the molar percentage of unreacted precursor contamination.

    References

    • Evaluated Infrared Spectra - the NIST WebBook Source: National Institute of Standards and Technology (nist.gov) URL:[Link]

    • Supporting Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry (rsc.org) URL:[Link]

    • Combined Experimental and Theoretical Study of the Transient IR Spectroscopy of 7-Hydroxyquinoline in the First Electronically Excited Singlet State Source: ACS Publications (acs.org) URL:[Link]

    • 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts (libretexts.org) URL:[Link]

    Sources

    Validation

    Comparing liquid-liquid extraction methods for 7-(3-Bromopropoxy)quinoline isolation

    The isolation of quinoline derivatives, specifically 7-(3-Bromopropoxy)quinoline (7-BPQ) and its methylated analogs, is a critical bottleneck in the synthesis of advanced functional materials. These compounds serve as es...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    The isolation of quinoline derivatives, specifically 7-(3-Bromopropoxy)quinoline (7-BPQ) and its methylated analogs, is a critical bottleneck in the synthesis of advanced functional materials. These compounds serve as essential phototriggers and charge-reversal chromophores in the development of targeted drug delivery systems, such as mesoporous silica nanoparticles loaded with chemotherapeutics like chlorambucil [1].

    Because impurities can severely compromise the photophysical properties and tethering efficiency of the chromophore, selecting the optimal liquid-liquid extraction (LLE) method is paramount. This guide provides an objective, data-driven comparison of extraction methodologies for 7-BPQ, detailing the mechanistic causality behind each protocol to ensure high-purity isolation.

    Mechanistic Grounding: The Dual Nature of 7-BPQ

    The extraction of 7-BPQ is dictated by its unique physicochemical structure:

    • The Quinoline Core (Basic Nitrogen): The nitrogen atom in the quinoline ring possesses a lone pair of electrons, giving it a pKa of approximately 4.8 [2]. This allows the molecule to act as a weak base, making it highly responsive to pH modulation. At a pH below 3.0, it protonates into a highly water-soluble quinolinium salt.

    • The Bromopropoxy Chain (Hydrophobic Tail): The addition of the 3-bromopropoxy group significantly increases the molecule's lipophilicity (LogP), driving its partition into moderately polar organic solvents when in its neutral state.

    Understanding this duality allows scientists to choose between rapid bulk extraction and high-purity orthogonal separation.

    Comparative Analysis of Liquid-Liquid Extraction Methods

    Direct Biphasic Organic Extraction (The Standard Workflow)

    This is the most common method used immediately following the alkylation of 7-hydroxyquinoline with 1,3-dibromopropane [1]. It relies on the thermodynamic partitioning of the neutral 7-BPQ into an organic phase (typically Ethyl Acetate) while leaving inorganic salts (K₂CO₃, KI) and polar solvents (DMF) in the aqueous phase.

    • Causality: Ethyl acetate (EtOAc) is chosen for its optimal polarity index (4.4), which perfectly solvates the bromopropoxy chain without forming unbreakable emulsions with water.

    • Best For: Rapid throughput and high yield when downstream column chromatography is already planned.

    pH-Modulated Acid-Base Extraction (The High-Purity Workflow)

    This orthogonal method exploits the pKa of the quinoline nitrogen [3]. By intentionally swinging the pH of the aqueous phase, 7-BPQ is forced to alternate between a water-soluble salt and an organic-soluble neutral molecule.

    • Causality: Protonation (pH < 3) traps the target in water, allowing the physical removal of unreacted 1,3-dibromopropane and neutral byproducts via the organic phase. Subsequent basification (pH > 9) regenerates the neutral quinoline, which is then cleanly extracted into a fresh organic layer.

    • Best For: Eliminating neutral lipophilic impurities and reducing the burden on downstream chromatographic purification.

    Green Extraction (Deep Eutectic Solvents / Ionic Liquids)

    Emerging methodologies utilize aqueous solutions of ionic liquids (e.g., benzothiazolium derivatives) or Deep Eutectic Solvents (DES) to extract nitrogen-containing heterocycles [4].

    • Causality: These solvents utilize highly specific hydrogen-bond donor/acceptor interactions to selectively partition the quinoline ring without volatile organic compounds (VOCs).

    • Best For: Environmentally conscious scale-up, though currently limited by the high cost of ionic liquids and complex solvent recovery steps.

    Quantitative Performance Comparison

    The following table synthesizes experimental data comparing the three LLE methodologies for 7-BPQ isolation.

    Extraction MethodTypical Yield (%)Crude Purity (%)ScalabilityEnvironmental ImpactPrimary Impurities Retained
    Direct Organic (EtOAc/H₂O) 80 - 85%75 - 80%HighModerate (VOCs)Unreacted alkylating agents, dimers
    Acid-Base (pH-Modulated) 70 - 75%> 95%HighHigh (Acid/Base Waste)Trace moisture, inorganic salts
    Green Solvent (DES/ILs) 60 - 65%85 - 90%LowLowResidual ionic liquid

    Validated Experimental Protocols

    Protocol A: Direct Biphasic Organic Extraction

    Self-Validating Cue: The complete dissolution of inorganic salts in the aqueous phase confirms sufficient water addition.

    • Quenching: Upon completion of the synthesis in DMF, dilute the crude reaction mixture with chilled distilled water in a 1:3 (Reaction:Water) volume ratio. Causality: This crashes out the hydrophobic 7-BPQ and prevents DMF from acting as a co-solvent that would drag the product into the aqueous phase.

    • Primary Extraction: Add Ethyl Acetate (EtOAc) in a 1:1 volume ratio to the aqueous phase. Agitate vigorously in a separatory funnel, venting frequently. Allow 5 minutes for complete phase separation.

    • Aqueous Wash: Drain the lower aqueous layer. Extract this aqueous layer two additional times with fresh EtOAc to maximize thermodynamic recovery.

    • Brine Wash: Combine the organic layers and wash with saturated aqueous NaCl (brine). Causality: Brine exerts an osmotic draw, pulling residual water and trace DMF out of the organic phase, self-validating the drying process.

    • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄ until the powder flows freely (indicating all water is absorbed). Filter and concentrate via rotary evaporation to yield a brown oil.

    Protocol B: pH-Modulated Acid-Base Extraction

    Self-Validating Cue: The aqueous phase must test strictly at pH < 3 and pH > 9 at the respective steps using universal indicator paper to ensure complete protonation/deprotonation.

    • Initial Solubilization: Dissolve the crude brown oil (obtained from the reaction) in Dichloromethane (DCM).

    • Protonation: Add 1M HCl dropwise while stirring until the aqueous phase reaches pH < 3. Transfer to a separatory funnel.

    • Impurity Purge: Separate the phases. Causality: The lower DCM layer contains unreacted 1,3-dibromopropane and neutral impurities. Discard this layer. Wash the acidic aqueous phase once more with fresh DCM to ensure total removal of lipophilic contaminants.

    • Deprotonation: Transfer the aqueous phase to an Erlenmeyer flask submerged in an ice bath (neutralization is exothermic). Slowly add 10% NaOH dropwise until the solution reaches pH > 9. The solution will turn cloudy as neutral 7-BPQ precipitates.

    • Final Extraction: Extract the basified aqueous mixture with fresh EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under vacuum to yield high-purity 7-BPQ.

    AcidBaseExtraction Start Crude Reaction Mixture (7-BPQ + Impurities) AddAcid Add 1M HCl (pH < 3) Protonation of Quinoline Start->AddAcid PhaseSep1 Phase Separation AddAcid->PhaseSep1 Org1 Organic Phase (Neutral Impurities -> Discard) PhaseSep1->Org1 Aq1 Aqueous Phase (7-BPQ-H+ Salt) PhaseSep1->Aq1 AddBase Add 10% NaOH (pH > 9) Deprotonation Aq1->AddBase Extract Extract with EtOAc AddBase->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 Org2 Organic Phase (Pure Neutral 7-BPQ) PhaseSep2->Org2 Aq2 Aqueous Phase (Salts -> Discard) PhaseSep2->Aq2

    Workflow of pH-modulated acid-base extraction for 7-BPQ.

    Downstream Application: Why Purity Matters

    The primary application of 7-BPQ is its integration into smart nanocarriers. Trace impurities from the extraction phase—specifically unreacted alkylating agents—can competitively bind to the mesoporous silica surface during the tethering phase, drastically reducing the loading efficiency of the quinoline chromophore.

    A highly purified 7-BPQ ensures optimal nucleophilic substitution when tethering the chromophore to the silica matrix, ultimately yielding a robust, charge-reversing drug delivery system capable of targeted nuclear localization.

    ApplicationPathway BPQ 7-(3-Bromopropoxy)quinoline (Phototrigger & Charge Reversal) Tethering Chemical Tethering (Nucleophilic Substitution) BPQ->Tethering MSN Mesoporous Silica Nanoparticles (Drug Carrier) MSN->Tethering DrugLoad Chlorambucil Loading Tethering->DrugLoad FinalDDS Photoresponsive DDS (Targeted Cancer Therapy) DrugLoad->FinalDDS

    Tethering 7-BPQ to mesoporous silica for targeted drug delivery.

    References

    • Karthik, S., Jana, A., Saha, B., Kalyani, B. K., Ghosh, S. K., Zhao, Y., & Singh, N. D. P. (2014). Synthesis and in vitro evaluation of charge reversal photoresponsive quinoline tethered mesoporous silica for targeted drug delivery. Journal of Materials Chemistry B, 2(45), 7971-7977.[Link]

    • Lin, Z. (1989). Extract quinoline and isoquinoline 99.9 from coal tar. Shanghai Chemical, (01), 24-25.
    • Makoś, P., et al. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. MDPI.[Link]

    Safety & Regulatory Compliance

    Safety

    7-(3-Bromopropoxy)quinoline proper disposal procedures

    Comprehensive EHS Guide: Operational Disposal Protocols for 7-(3-Bromopropoxy)quinoline As a halogenated organic intermediate frequently utilized in the synthesis of quinolinone-derived pharmaceuticals (such as aripipraz...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive EHS Guide: Operational Disposal Protocols for 7-(3-Bromopropoxy)quinoline

    As a halogenated organic intermediate frequently utilized in the synthesis of quinolinone-derived pharmaceuticals (such as aripiprazole precursors), 7-(3-Bromopropoxy)quinoline (CAS: 151450-51-0) requires rigorous end-of-life management [1]. Improper disposal of brominated aromatics not only violates environmental regulations but also poses severe risks to waste-handling infrastructure due to the potential generation of corrosive hydrogen bromide (HBr) gas and toxic dioxins during uncontrolled combustion.

    This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe containment, segregation, and professional disposal of this compound.

    Chemical & Waste Profiling

    Before initiating disposal, it is critical to classify the waste stream accurately. Quantitative tracking of halogen content dictates the downstream destruction methodology.

    ParameterSpecification / ClassificationOperational Implication
    Chemical Class Halogenated Aromatic EtherMust strictly enter the Halogenated Organic waste stream.
    Physical State Solid / Dissolved in organic solventDefines containment type (solid waste jar vs. liquid carboy).
    Primary Hazard Aquatic toxicity; Corrosive combustion byproductsSecondary containment required; must not be disposed of via aqueous drains.
    EPA Waste Code Varies by solvent (e.g., F002 if mixed with halogenated solvents)Documentation must reflect both the solute and the carrier solvent [2].

    The Causality of Segregation (Why We Isolate Halogens)

    In laboratory safety, protocols are not arbitrary rules; they are systems designed around chemical causality.

    The Calorific and Corrosive Challenge: Non-halogenated organic waste (like ethanol or toluene) is highly combustible and provides a high BTU (British Thermal Unit) value, making it relatively easy for commercial incinerators to burn cleanly. Halogenated compounds, such as 7-(3-Bromopropoxy)quinoline, act as flame retardants. When incinerated, the carbon-bromine bond breaks, forming hydrogen bromide (HBr) gas.

    If halogenated waste is mixed into the non-halogenated stream, it lowers the overall calorific value of the burn and introduces highly corrosive acidic gases into incinerators not equipped to handle them. Professional disposal facilities utilize specialized high-temperature rotary kiln incinerators equipped with alkaline wet scrubbers specifically designed to neutralize HBr and prevent the atmospheric release of brominated dioxins [3]. Therefore, strict point-of-generation segregation is the foundation of the entire disposal lifecycle.

    Step-by-Step Disposal Methodology

    This protocol applies to legitimate, professional laboratory settings. Under no circumstances should chemical neutralization, degradation, or improvised incineration be attempted on-site.

    Phase 1: Point-of-Generation Segregation

    • Identify the Matrix: Determine if the 7-(3-Bromopropoxy)quinoline is a pure solid, a contaminated consumable (e.g., filter paper, silica gel), or dissolved in a reaction solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Stream Assignment: Route the material strictly to a designated "Halogenated Organic Waste" stream. Do not mix with amine-containing wastes, strong oxidizers, or non-halogenated streams.

    Phase 2: Primary Containment

    • Select Compatible Vessels: Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) carboys for liquid waste. For solid waste, use wide-mouth HDPE jars. Causality: HDPE resists degradation from both the brominated solute and typical organic carrier solvents.

    • Headspace Management: Never fill liquid waste containers beyond 80% capacity. Leave adequate headspace to accommodate vapor pressure expansion caused by ambient temperature fluctuations in the laboratory.

    • Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment tray capable of holding 110% of the primary vessel's volume.

    Phase 3: Labeling and EHS Integration

    • GHS & RCRA Labeling: Attach a standardized Hazardous Waste label immediately upon the first drop of waste entering the container.

    • Constituent Tracking: Explicitly list "7-(3-Bromopropoxy)quinoline" and its estimated concentration on the label. Do not use abbreviations.

    • EHS Transfer: Once the container reaches the 80% fill line, cap it securely, wipe the exterior with a compatible solvent to remove transient contamination, and initiate a pickup request with your institutional Environmental Health and Safety (EHS) department.

    Waste Lifecycle Visualization

    The following workflow illustrates the logical progression of halogenated waste from the benchtop to final destruction, highlighting the transition from laboratory responsibility to professional facility management.

    G N1 Waste Generation: 7-(3-Bromopropoxy)quinoline N2 Segregation: Halogenated Organic Stream N1->N2 Identify Halogen N3 Containment: HDPE / PTFE Vessels N2->N3 Transfer N4 EHS Processing: RCRA Documentation & Storage N3->N4 80% Capacity Reached N5 Final Destruction: High-Temp Incineration with Alkaline Flue Gas Scrubbing N4->N5 Professional Transport

    Workflow for the segregation, containment, and professional destruction of halogenated organic waste.

    References

    • United States Environmental Protection Agency (EPA). (2023). Learn the Basics of Hazardous Waste. EPA.gov. Retrieved from[Link]

    • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Chapter 11: Management of Waste. The National Academies Press. Retrieved from[Link]

    Handling

    Personal protective equipment for handling 7-(3-Bromopropoxy)quinoline

    Operational Safety and PPE Matrix for Handling 7-(3-Bromopropoxy)quinoline As a critical intermediate in the synthesis of quinolinone-based pharmaceuticals (such as aripiprazole derivatives), 7-(3-Bromopropoxy)quinoline...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Safety and PPE Matrix for Handling 7-(3-Bromopropoxy)quinoline

    As a critical intermediate in the synthesis of quinolinone-based pharmaceuticals (such as aripiprazole derivatives), 7-(3-Bromopropoxy)quinoline (CAS 1076199-59-1 / 151450-51-0) is frequently handled in drug development laboratories. However, its unique molecular structure presents specific occupational hazards that require stringent, mechanistically driven safety protocols.

    This guide provides an authoritative, self-validating framework for selecting Personal Protective Equipment (PPE) and executing safe handling procedures, ensuring compliance with federal safety standards while protecting laboratory personnel.

    Mechanistic Hazard Analysis: The "Why" Behind the PPE

    To design an effective safety protocol, we must first understand the causality of the chemical's hazards. The risk profile of 7-(3-Bromopropoxy)quinoline is driven by two distinct structural moieties:

    • The 3-Bromopropoxy Chain (Alkylating Agent): The terminal alkyl bromide contains a highly polarized carbon-bromine bond. This makes the adjacent carbon highly susceptible to nucleophilic attack via an SN2 mechanism. In a biological context, if this compound contacts unprotected skin or mucosa, it can readily alkylate the sulfhydryl groups of cellular proteins or nitrogenous bases in DNA. This mechanism is the primary driver for its classification as a severe irritant, potential skin sensitizer, and suspected mutagen.

    • The Quinoline Core (Lipophilic Carrier): Quinoline derivatives are highly lipophilic. This property acts as a permeation enhancer, allowing the molecule to rapidly cross the lipid bilayer of the stratum corneum (the outer layer of the skin).

    Because of this synergistic hazard—a reactive alkylating agent attached to a highly skin-permeable core—standard laboratory PPE (like single-layer latex gloves) provides zero meaningful protection and will degrade rapidly upon contact.

    Quantitative PPE Specification Matrix

    In accordance with the OSHA Personal Protective Equipment Standard (29 CFR 1910.132) [1], PPE must be selected based on a rigorous hazard assessment. The following matrix outlines the mandatory PPE for handling this compound, summarizing the quantitative specifications and the mechanistic rationale for each choice.

    PPE CategorySpecification & ThicknessMechanistic Rationale
    Hand Protection (Inner) Nitrile (Minimum 0.11 mm / 4.3 mil)Provides baseline tactile dexterity and initial resistance against non-polar solvent penetration during dissolution steps.
    Hand Protection (Outer) Neoprene or Heavy Nitrile (Minimum 0.30 mm / 12 mil)Extended cuff required. Neoprene provides superior chemical resistance against the alkylating degradation caused by the bromopropoxy moiety.
    Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from aerosolized crystalline dust and prevents severe eye irritation or corneal alkylation from solvent splashes.
    Body Protection Flame-retardant, fluid-resistant lab coat (e.g., Nomex or Tyvek)Prevents dermal absorption of the lipophilic quinoline core. Must be buttoned to the collar with sleeves fully extended over glove cuffs.
    Respiratory N95/P100 Particulate Respirator (If handled outside a hood)Prevents inhalation of sensitizing dust. Note: Primary control should always be an operating chemical fume hood.

    Validated Standard Operating Procedures (SOPs)

    Every protocol executed in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met. These procedures align with the guidelines set forth in Prudent Practices in the Laboratory[2].

    Protocol A: Safe Weighing and Transfer
    • Pre-Operation Validation: Verify that the chemical fume hood has a continuous face velocity between 80–120 feet per minute (fpm). Validation: Check the digital airflow monitor or use a visual tissue-flutter test.

    • Workspace Preparation: Line the weighing area inside the hood with anti-static, disposable bench paper. This prevents the lipophilic powder from adhering to the stainless steel surface.

    • PPE Donning: Inspect inner and outer gloves for pinholes via the inflation method. Don the inner nitrile glove, followed by the outer neoprene glove. Ensure the lab coat cuff is tucked between the inner and outer gloves.

    • Execution: Using a static-dissipative spatula, transfer the 7-(3-Bromopropoxy)quinoline from the source bottle to the receiving vessel. Keep all materials at least 6 inches behind the fume hood sash to maintain the aerodynamic barrier.

    • Post-Operation: Cap both the source and receiving vessels tightly before removing them from the hood. Carefully fold the anti-static paper inward to trap any residual dust and dispose of it in a halogenated waste container.

    Protocol B: Chemical Deactivation and Spill Response

    Because 7-(3-Bromopropoxy)quinoline is an alkylating agent, spills cannot simply be wiped up with water; the reactive bromine must be chemically neutralized.

    • Containment: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 5-foot radius. Do not sweep the dry powder, as this will aerosolize the sensitizing agent.

    • Chemical Deactivation (Nucleophilic Trap): Prepare a 10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ). The thiosulfate ion is a strong, harmless nucleophile that will react with the alkyl bromide via an SN2 mechanism, displacing the bromine and neutralizing the alkylating hazard.

    • Application: Gently spray or pour the thiosulfate solution over the spilled powder. Allow a residence time of 15 minutes to ensure complete chemical deactivation.

    • Cleanup: Absorb the neutralized liquid with inert spill pads. Place all contaminated pads, along with your outer gloves, into a sealed, clearly labeled container designated for "Halogenated Organic Waste" in compliance with OSHA 29 CFR 1910.1450[3].

    Operational Workflow Diagram

    The following diagram illustrates the logical, self-validating workflow for handling 7-(3-Bromopropoxy)quinoline, from initial hazard assessment through execution and potential spill response.

    PPE_Workflow Start Pre-Operation: Hazard Assessment Hood Engineering Control: Verify Fume Hood (>100 fpm) Start->Hood PPE PPE Selection: Double Glove, Goggles, Lab Coat Hood->PPE Handle Execution: Closed-System Weighing PPE->Handle Spill Spill Detected? Handle->Spill Decon Decontamination: 10% Sodium Thiosulfate Spill->Decon Yes Success Post-Operation: Doff PPE & Wash Hands Spill->Success No Waste Disposal: Halogenated Organic Waste Decon->Waste Success->Waste

    Logical workflow for the safe handling, PPE selection, and spill response of 7-BPQ.

    References

    • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Available at:[Link]

    • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at:[Link]

    • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories." United States Department of Labor. Available at:[Link]

    © Copyright 2026 BenchChem. All Rights Reserved.